1-(2-Methylbenzoyl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-methylbenzoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-4-2-3-5-12(10)13(16)15-8-6-11(7-9-15)14(17)18/h2-5,11H,6-9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLGPPDQCGOJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353824 | |
| Record name | 1-(2-methylbenzoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401581-31-5 | |
| Record name | 1-(2-methylbenzoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Methylbenzoyl)piperidine-4-carboxylic Acid
CAS Number: 401581-31-5
Prepared for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid, a key building block in modern medicinal chemistry. This document will delve into its chemical identity, synthesis, potential applications in drug discovery, and analytical methodologies, offering a valuable resource for researchers in the pharmaceutical sciences.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational rigidity and the ability to introduce diverse substituents make it a privileged scaffold in drug design. When incorporated into a molecule, the piperidine moiety can influence crucial pharmacokinetic and pharmacodynamic properties, including receptor binding, metabolic stability, and bioavailability. This compound belongs to this important class of compounds, offering a unique combination of a substituted benzoyl group and a carboxylic acid function on the piperidine core. This dual functionality makes it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.[2]
Physicochemical Properties and Structural Elucidation
Chemical Identity:
| Property | Value |
| CAS Number | 401581-31-5[3] |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | This compound |
Structural Representation:
Caption: Chemical structure of this compound.
Synthesis Methodology: A Guided Protocol
The synthesis of this compound is typically achieved through the N-acylation of piperidine-4-carboxylic acid. This reaction involves the formation of an amide bond between the secondary amine of the piperidine ring and the carbonyl group of 2-methylbenzoyl chloride.
Reaction Scheme:
Caption: General synthesis scheme for this compound.
Detailed Experimental Protocol:
This protocol is based on established methods for N-acylation of piperidine derivatives.[4][5]
Materials:
-
Piperidine-4-carboxylic acid
-
2-Methylbenzoyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-4-carboxylic acid (1.0 equivalent) and triethylamine (1.5-2.0 equivalents) in anhydrous DCM.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-methylbenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture. The dropwise addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield pure this compound.
-
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the acyl chloride with atmospheric moisture.
-
Anhydrous Solvent: Water would react with the acyl chloride, reducing the yield of the desired product.
-
Base: Triethylamine acts as a scavenger for the hydrochloric acid byproduct generated during the acylation, driving the reaction to completion.[5]
-
Low-Temperature Addition: Controls the reaction rate and minimizes potential side reactions.
-
Aqueous Work-up: Removes the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble byproducts.
Role in Drug Discovery and Development
While specific therapeutic applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, found in compounds targeting a range of conditions including cancer, psychosis, and neurological disorders.[6][7]
This compound serves as a valuable pharmaceutical intermediate and building block for the synthesis of more complex molecules.[2][8] The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, allowing for the attachment of other pharmacophores or functional groups to explore structure-activity relationships (SAR).[9]
Potential Applications as a Scaffold:
-
CNS Agents: The piperidine scaffold is a common feature in drugs targeting the central nervous system.
-
Enzyme Inhibitors: The carboxylic acid can act as a key binding element to the active site of various enzymes.
-
Receptor Ligands: The overall shape and functionality can be tailored to achieve specific interactions with biological receptors.
Analytical and Spectroscopic Characterization
A. Chromatographic Analysis:
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and for monitoring reaction progress.
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic content |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
B. Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons from the 2-methylbenzoyl group would appear in the downfield region (δ 7.0-8.0 ppm).
-
The methyl protons on the benzoyl ring would be a singlet around δ 2.3-2.5 ppm.
-
The piperidine ring protons would show complex multiplets in the aliphatic region (δ 1.5-4.0 ppm).
-
The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Two carbonyl carbons would be observed: one for the amide (δ ~170 ppm) and one for the carboxylic acid (δ > 175 ppm).
-
Aromatic carbons would appear in the range of δ 125-140 ppm.
-
The piperidine ring carbons would be found in the aliphatic region (δ 25-55 ppm).
-
The methyl carbon would be observed at approximately δ 20 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid would be present around 2500-3300 cm⁻¹.
-
Two distinct C=O stretching vibrations would be visible: one for the amide carbonyl (~1630-1680 cm⁻¹) and one for the carboxylic acid carbonyl (~1700-1725 cm⁻¹).
-
C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 2850-3100 cm⁻¹.
-
Conclusion
This compound (CAS No: 401581-31-5) is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its straightforward synthesis and the presence of two key functional groups for further elaboration make it an attractive starting material for medicinal chemists. This technical guide provides a foundation for its synthesis, characterization, and potential applications, serving as a practical resource for researchers aiming to leverage the unique properties of this piperidine derivative in their scientific endeavors.
References
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD.
- Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine. (2025). BenchChem.
- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. (2025, August 6).
- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.).
- Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Recent advances in the synthesis of N-acyl sulfonamides. (2025, September 8).
- 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. (n.d.). Chem-Impex.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.).
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). MDPI.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.
- Application of chiral building blocks to the synthesis of drugs. (n.d.).
- 1-(2-METHYL-BENZOYL)-PIPERIDINE-4-CARBOXYLIC ACID. (n.d.). ChemicalBook.
- Piperidine(110-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. (n.d.). Scholars Research Library.
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024, April 23). PubMed.
- Synthesis of substituted N-heterocycles by N-acyl
- Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. (n.d.).
- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central.
- Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. (n.d.).
- 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm. (n.d.).
- Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. (2025, August 9).
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central.
- This compound | CAS# 401581-31-5 | MFCD03015381 | BB-7358637. (n.d.). Hit2Lead.
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An In-depth Technical Guide to 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a well-established privileged structure in the development of therapeutics, and understanding the physicochemical properties, synthesis, and potential applications of its derivatives is crucial for the advancement of novel drug candidates. This document details the molecular formula, molecular weight, and key identifiers of this compound. It further outlines a representative synthetic protocol for its preparation, discusses its structural characterization, and explores its potential utility in the synthesis of biologically active molecules.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive scaffold for the design of ligands that can interact with a variety of biological targets. The incorporation of a carboxylic acid moiety at the 4-position of the piperidine ring provides a key functional handle for further chemical elaboration, enabling the construction of diverse compound libraries for biological screening. The N-acylation of the piperidine nitrogen with a substituted benzoyl group, such as the 2-methylbenzoyl moiety, allows for the exploration of structure-activity relationships (SAR) by modifying the steric and electronic properties of this region of the molecule. Derivatives of piperidine-4-carboxylic acid have been investigated for a wide range of therapeutic applications, including as analgesics, anti-inflammatory agents, and neurological disorder treatments.[1]
Core Compound Properties
This compound is a derivative of isonipecotic acid, featuring a 2-methylbenzoyl group attached to the piperidine nitrogen.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₃ | [2][3] |
| Molecular Weight | 247.29 g/mol | [3] |
| CAS Number | 401581-31-5 | [3] |
| IUPAC Name | This compound | |
| Synonyms | 1-(2-methylbenzoyl)isonipecotic acid, 1-(o-toluoyl)piperidine-4-carboxylic acid | [3] |
Synthesis and Purification
The synthesis of this compound can be achieved through the acylation of piperidine-4-carboxylic acid (isonipecotic acid). A general and reliable method involves the Schotten-Baumann reaction, where an acyl chloride reacts with an amine in the presence of a base.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure for the synthesis of the title compound.
Materials:
-
Piperidine-4-carboxylic acid (isonipecotic acid)
-
2-Methylbenzoyl chloride (o-toluoyl chloride)
-
Sodium hydroxide (NaOH) or other suitable base (e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid (1 equivalent) in a 1M aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.
-
Acylation: In a separate flask, dissolve 2-methylbenzoyl chloride (1.1 equivalents) in an appropriate organic solvent such as dichloromethane.
-
Reaction: Add the solution of 2-methylbenzoyl chloride dropwise to the cooled aqueous solution of piperidine-4-carboxylic acid with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with 1M HCl (2 x 50 mL), followed by brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality behind Experimental Choices:
-
The use of a base (sodium hydroxide) is essential to deprotonate the carboxylic acid and the secondary amine of the starting material, facilitating the nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride.
-
The reaction is performed at low temperatures to control the exothermicity of the acylation reaction and to minimize potential side reactions.
-
The acidic wash during the work-up is to remove any unreacted amine and the basic catalyst.
Structural Characterization
The structural confirmation of the synthesized this compound would be performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylbenzoyl group, the methyl protons, and the protons of the piperidine ring. The protons on the piperidine ring will likely appear as complex multiplets due to their diastereotopic nature and coupling with each other. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the amide and the carboxylic acid, the aromatic carbons, the methyl carbon, and the carbons of the piperidine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the C=O stretch of the amide (around 1630-1660 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functionality serves as a versatile handle for amide bond formation, allowing for the coupling of various amines and the generation of a library of carboxamide derivatives.[4]
The benzoylpiperidine moiety is recognized as a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds.[5][6] By introducing the 2-methylbenzoyl group, medicinal chemists can fine-tune the steric and electronic properties of the N-acyl substituent, which can significantly impact the binding affinity and selectivity of the final compound for its biological target.
Workflow for Derivative Synthesis and Biological Evaluation
The following diagram illustrates a general workflow for utilizing this compound in a drug discovery program.
Caption: General workflow for the use of this compound in drug discovery.
Conclusion
This compound represents a valuable chemical entity for researchers and drug development professionals. Its straightforward synthesis and the presence of a versatile carboxylic acid handle make it an ideal starting material for the creation of diverse chemical libraries. The inherent properties of the benzoylpiperidine scaffold suggest that derivatives of this compound may possess interesting biological activities, warranting further investigation in various therapeutic areas. This technical guide provides the foundational information necessary for the synthesis, characterization, and potential application of this compound in medicinal chemistry endeavors.
References
-
Sinfoo Biotech. 1-(2-methyl-benzoyl)-piperidine-4-carboxylic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Published January 5, 2026. [Link]
- Kharatkar, R. Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester. J Pharm Sci Bioscientific Res. 2015. 5(6):599-604.
-
Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules (Basel, Switzerland), 29(9), 1930. [Link]
-
Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link]
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A Technical Guide to 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid: Synthesis, Characterization, and Medicinal Chemistry Potential
Abstract
This technical guide provides a comprehensive overview of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical identity, a robust and reproducible synthetic protocol, and methods for its purification and characterization. We present an in-depth analysis of its expected spectroscopic profile, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the compound's potential pharmacological relevance by examining its core structural motifs—the benzoylpiperidine fragment, a recognized privileged structure in medicinal chemistry.[1] Methodologies for analytical-scale separation and quantification via High-Performance Liquid Chromatography (HPLC) are also proposed. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Significance
This compound belongs to the class of N-acyl piperidines. The piperidine ring is a ubiquitous scaffold in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile framework for orienting pharmacophoric groups in three-dimensional space. The attachment of a 2-methylbenzoyl (o-toluoyl) group to the piperidine nitrogen introduces an aromatic amide functionality, a common feature in ligands targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1]
The 4-benzoylpiperidine substructure, in particular, is a well-established pharmacophore found in agents targeting the central nervous system (CNS), while the piperidine-4-carboxylic acid moiety serves as a valuable precursor for a variety of derivatives.[1][2] This compound, therefore, represents a key intermediate for generating libraries of molecules with potential therapeutic applications.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 401581-31-5 | [3][4] |
| Molecular Formula | C₁₄H₁₇NO₃ | [5] |
| Molecular Weight | 247.29 g/mol | [5] |
| Canonical SMILES | CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)O | - |
| InChI Key | InChI=1S/C14H17NO3/c1-10-7-5-6-8-12(10)14(18)15-9-3-2-11(4-9-15)13(16)17/h5-8,11H,2-4,9H2,1H3,(H,16,17) | - |
Synthesis and Purification
The synthesis of this compound is most effectively achieved via the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with 2-methylbenzoyl chloride. This reaction proceeds under basic conditions, typically employing the Schotten-Baumann method, which utilizes an aqueous base to neutralize the HCl byproduct and drive the reaction to completion.
Experimental Protocol: N-Acylation of Isonipecotic Acid
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid, 1.0 eq)
-
2-Methylbenzoyl chloride (1.1 eq)
-
Sodium hydroxide (NaOH, 2.5 eq)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1M aqueous solution of sodium hydroxide (2.5 eq). Cool the mixture to 0-5 °C in an ice bath.
-
Acylation: In a separate flask, dissolve 2-methylbenzoyl chloride (1.1 eq) in a minimal amount of dichloromethane. Add this solution dropwise to the stirring, cooled aqueous solution of the piperidine salt over 20-30 minutes. A white precipitate may form during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup - Acidification: Cool the reaction mixture again in an ice bath. Carefully acidify the solution to a pH of ~2 by the slow addition of 2M HCl. This step protonates the carboxylic acid, causing the product to precipitate out of the aqueous solution.
-
Extraction: Extract the acidified mixture with dichloromethane (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (1 x volume) followed by brine (1 x volume) to remove residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol, to afford the final product as a white to off-white solid.[6]
Synthesis Workflow Diagram
Caption: Reaction scheme for the synthesis of the title compound.
Physicochemical and Spectroscopic Characterization
The structural integrity and purity of the synthesized compound must be confirmed through a combination of physical and spectroscopic methods.
Table 2: Physicochemical Properties
| Property | Expected Value | Justification |
| Appearance | White to off-white crystalline solid | Typical for organic acids and amides. |
| Melting Point | >150 °C (Decomposition may occur) | The presence of both amide and carboxylic acid functionalities allows for strong intermolecular hydrogen bonding, leading to a relatively high melting point. |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water and nonpolar organic solvents. | The carboxylic acid group imparts some polar character, but the bulk of the molecule is nonpolar. |
Predicted Spectroscopic Data
While experimental spectra are definitive, a theoretical analysis based on the molecular structure provides a powerful predictive tool for verification.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
δ 10.0-12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH). The chemical shift can be highly variable and concentration-dependent.
-
δ 7.2-7.5 ppm (m, 4H): Aromatic protons of the 2-methylbenzoyl group. The substitution pattern will lead to a complex multiplet.
-
δ 2.5-4.5 ppm (m, 4H): Piperidine protons adjacent to the nitrogen (H2, H6). These signals are often broad and complex due to hindered rotation around the amide C-N bond, which can lead to the presence of rotamers at room temperature.
-
δ 2.4 ppm (s, 3H): Methyl group protons (-CH₃) on the aromatic ring.
-
δ 1.5-2.6 ppm (m, 5H): Remaining piperidine protons (H3, H4, H5).
-
-
¹³C NMR Spectroscopy:
-
δ >175 ppm: Carboxylic acid carbonyl carbon.
-
δ ~170 ppm: Amide carbonyl carbon.
-
δ 125-140 ppm: Aromatic carbons.
-
δ 40-50 ppm: Piperidine carbons adjacent to the nitrogen (C2, C6).
-
δ 25-45 ppm: Remaining piperidine carbons (C3, C4, C5).
-
δ ~20 ppm: Methyl carbon.
-
-
Infrared (IR) Spectroscopy:
-
2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with C-H stretches.
-
~2950 cm⁻¹: Aliphatic C-H stretching.
-
~1700-1730 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.
-
~1620-1650 cm⁻¹ (strong): C=O stretch of the tertiary amide carbonyl (Amide I band).
-
~1400-1480 cm⁻¹: C-H bending and aromatic C=C stretching.
-
-
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z 248.13 for the protonated molecule.
-
[M+Na]⁺: Expected at m/z 270.11 for the sodium adduct.
-
Key Fragments: Loss of H₂O (m/z 230), loss of COOH (m/z 202), and the 2-methylbenzoyl fragment (m/z 119).
-
Potential Pharmacological Profile
Specific biological activity for this compound has not been extensively reported in peer-reviewed literature. However, its constituent fragments are well-represented in pharmacologically active agents.
-
Privileged Structure: The benzoylpiperidine scaffold is considered a "privileged structure" because it is capable of binding to multiple, diverse biological targets.[1] It is a key component of many antipsychotic drugs and opioid analgesics, where it often interacts with dopaminergic and serotonergic receptors.[1]
-
Enzyme Inhibition: N-benzoyl piperidine and piperazine derivatives have been explored as inhibitors for various enzymes. For instance, structurally related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have shown potent inhibitory activity against human carbonic anhydrase isoforms, some of which are implicated in cancer.[7]
-
Antimicrobial Activity: Piperidine derivatives have been investigated for their potential as antimicrobial agents, targeting enzymes essential for bacterial survival, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis.[8]
The title compound serves as a versatile starting point for synthesizing derivatives that could modulate these or other targets. The carboxylic acid handle can be readily converted to esters, amides, or other functional groups to explore structure-activity relationships (SAR).
Conceptual Application in Drug Design
Caption: Use of the title compound as a scaffold in drug design.
Analytical Methodology
To assess the purity of this compound and monitor reaction progress, a standard reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.
Table 3: Recommended HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is in its neutral form, leading to sharp, symmetrical peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient elution is suitable for separating the product from more polar starting materials and less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 230 nm and 254 nm | The benzoyl group provides strong UV absorbance. Monitoring at two wavelengths can help identify co-eluting impurities. |
| Injection Vol. | 10 µL | Standard injection volume. |
Applications and Future Directions
This compound is primarily valuable as a chemical intermediate and building block for the synthesis of more complex molecules. Its key applications are in:
-
Medicinal Chemistry: As a scaffold for generating libraries of novel compounds for high-throughput screening against various biological targets.
-
Fragment-Based Drug Discovery (FBDD): The molecule itself or its simple derivatives can be used as fragments to screen for binding to protein targets.
-
Materials Science: As a monomer or precursor for specialized polymers and functional materials.
Future research should focus on the derivatization of the carboxylic acid moiety to produce a range of amides and esters, followed by systematic screening of these new chemical entities for biological activity, particularly in the areas of CNS disorders, oncology, and infectious diseases.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135455806, Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17895988, 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. Available from: [Link].
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Organic Syntheses Procedure. Available from: [Link].
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ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Available from: [Link].
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PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. Available from: [Link].
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ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Available from: [Link].
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Solubility of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid in common lab solvents
An In-depth Technical Guide to the Solubility of 1-(2-Methylbenzoyl)piperidine-4-carboxylic Acid in Common Laboratory Solvents
Authored by a Senior Application Scientist
Abstract
Introduction: The Critical Role of Solubility in Drug Development
In pharmaceutical research and development, understanding a compound's solubility is not merely a matter of academic interest; it is a fundamental parameter that dictates the trajectory of a drug candidate.[1] Poor solubility can lead to challenges in formulation, inadequate absorption, and low bioavailability, ultimately resulting in the failure of promising therapeutic agents.[2] Consequently, a thorough characterization of a compound's solubility profile in various solvents is an indispensable early-stage activity in the drug discovery pipeline.[2][3]
This guide focuses on this compound, a molecule with distinct structural features that influence its interaction with different solvents. We will dissect its molecular structure to predict its solubility and provide a robust framework for its experimental determination.
Molecular Structure Analysis of this compound
To understand the solubility of this compound, we must first examine its molecular structure. The molecule, with CAS Number 401581-31-5, is comprised of several key functional groups that dictate its polarity and potential for intermolecular interactions.[4]
-
Piperidine-4-carboxylic acid moiety: This portion of the molecule contains a polar carboxylic acid group (-COOH) and a tertiary amine within the piperidine ring. The carboxylic acid group is a strong hydrogen bond donor and acceptor, significantly enhancing its affinity for polar, protic solvents.[5][6]
-
2-Methylbenzoyl group: This aromatic group, attached to the piperidine nitrogen, introduces a significant non-polar character to the molecule. The benzene ring and the methyl group are hydrophobic, which will favor solubility in non-polar or less polar solvents.[7]
The interplay between the hydrophilic carboxylic acid group and the hydrophobic benzoyl group makes this compound an amphiphilic molecule. Its solubility will, therefore, be highly dependent on the nature of the solvent.
Caption: Molecular structure of this compound.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[8] The polarity of a solvent is a measure of its dielectric constant; solvents with high dielectric constants are considered polar.[9]
Solvent Classes and Predicted Solubility:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol, Acetic Acid): These solvents can act as both hydrogen bond donors and acceptors.[8] The carboxylic acid group of our target molecule will readily form hydrogen bonds with these solvents, suggesting moderate to good solubility. However, the non-polar benzoyl group will counteract this, potentially limiting high solubility, especially in highly polar solvents like water. The solubility in acidic solutions is expected to be higher for basic compounds, and in basic solutions for acidic compounds.[5] As our compound is acidic, its solubility should increase in basic aqueous solutions due to the formation of a more polar carboxylate salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[8] They can, however, accept hydrogen bonds. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful solvents for a wide range of organic compounds and are likely to be excellent solvents for this compound due to their ability to interact with both the polar and non-polar regions of the molecule.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether, Dichloromethane): These solvents have low dielectric constants and cannot engage in hydrogen bonding.[10][11] The large, non-polar benzoyl group suggests some affinity for these solvents. However, the highly polar carboxylic acid group will significantly hinder solubility in very non-polar solvents like hexane. Solvents with intermediate polarity, such as dichloromethane or diethyl ether, might show limited to moderate solubility.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrogen bonding with the carboxylic acid is favorable, but the non-polar benzoyl group limits solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and ability to solvate both polar and non-polar moieties. |
| Non-Polar | Hexane, Toluene | Very Low to Insoluble | The polar carboxylic acid group prevents dissolution in highly non-polar environments. |
| Intermediate Polarity | Dichloromethane, THF | Low to Moderate | A balance between interacting with the non-polar and polar parts of the molecule. |
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are valuable, empirical determination is essential for accurate solubility data. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[12] This method measures the concentration of a saturated solution of the compound in a given solvent at equilibrium.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol: Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in a selected solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, acetonitrile, hexane)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[3]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution (supernatant) from the excess solid, either centrifuge the vials at high speed or filter the suspension through a syringe filter.[1]
-
Causality Note: Filtration may lead to underestimation of solubility due to adsorption of the compound onto the filter material, while centrifugation might overestimate it if fine particles remain suspended.[1] The choice of method should be validated.
-
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
High-Throughput Kinetic Solubility Assays
For early-stage drug discovery where large numbers of compounds are screened, the time-consuming shake-flask method is often impractical. In these cases, kinetic solubility assays offer a higher throughput alternative.[3] These methods typically involve dissolving the compound in an organic solvent like DMSO and then adding this stock solution to an aqueous buffer.[2] The concentration at which precipitation occurs is measured, often by nephelometry (light scattering).[3] While faster, kinetic solubility values are often higher than thermodynamic solubility and can be influenced by the rate of precipitation and the initial solvent.[2]
Conclusion
The solubility of this compound is governed by its amphiphilic nature. The polar carboxylic acid group promotes solubility in polar, protic solvents, while the non-polar 2-methylbenzoyl moiety favors less polar environments. Based on this structure, high solubility is predicted in polar aprotic solvents like DMSO and DMF. For definitive quantitative data, the "gold standard" shake-flask method is recommended. A thorough understanding and experimental determination of this compound's solubility are paramount for its successful development as a potential therapeutic agent.
References
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Spectral data (NMR, IR, MS) for 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid
An In-depth Technical Guide to the Spectral Data of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid
Introduction
In the landscape of modern drug discovery and chemical research, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques form the cornerstone of this analytical process, providing a detailed fingerprint of a molecule's architecture. This guide offers a comprehensive examination of the spectral characteristics of this compound (CAS No. 401581-31-5), a molecule featuring a confluence of important pharmacophoric groups: a carboxylic acid, a tertiary amide, and a piperidine scaffold.[1][2][3]
This document is designed for researchers, scientists, and drug development professionals, providing not just raw data, but a foundational understanding of how the molecule's structure dictates its spectral output in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind the expected spectral features, this guide serves as both a predictive tool and an interpretive reference.
Molecular Structure and Functional Group Analysis
To interpret the spectral data, we must first deconstruct the molecule into its constituent functional groups. Each group possesses unique properties that give rise to characteristic signals in different spectroscopic methods.
-
Carboxylic Acid (-COOH): This group is a strong contributor to the IR spectrum and has highly characteristic protons and carbons in NMR.
-
Tertiary Amide (-CON<): The amide linkage is crucial. Its carbonyl group and the restricted rotation around the C-N bond significantly influence the NMR spectra of the adjacent piperidine protons.
-
Piperidine Ring: A saturated six-membered heterocycle. Its protons exist in a complex aliphatic environment, and its chair conformation can lead to distinct axial and equatorial signals.[4]
-
Aromatic Ring (2-Methylbenzoyl): The substituted benzene ring provides signals in the aromatic region of NMR and characteristic bands in the IR spectrum.
-
Methyl Group (-CH₃): An aliphatic substituent on the aromatic ring with a characteristic singlet signal in ¹H NMR.
The interplay of these groups defines the comprehensive spectral signature of the molecule.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy is a powerful technique for identifying functional groups, as each group absorbs IR radiation at a characteristic frequency corresponding to its vibrational modes.[5]
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be dominated by the features of the carboxylic acid and the amide group.
-
O-H Stretch (Carboxylic Acid): The most prominent feature will be an extremely broad absorption band spanning from approximately 2500 to 3300 cm⁻¹. This broadening is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[5][6][7]
-
C-H Stretches: Superimposed on the broad O-H band will be sharper peaks. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methyl groups will be found between 2850 and 3000 cm⁻¹.[8]
-
C=O Stretches (Carbonyls): The molecule contains two carbonyl groups, which will appear as two distinct, strong absorptions.
-
Carboxylic Acid C=O: Expected in the 1700-1725 cm⁻¹ region. Its exact position is influenced by the hydrogen-bonded dimeric structure common to carboxylic acids.[5][7]
-
Amide C=O (Amide I Band): Expected at a lower frequency, typically in the 1650-1690 cm⁻¹ range, due to the resonance donation of the nitrogen's lone pair, which weakens the C=O double bond character.[9][10]
-
-
Aromatic C=C Stretches: Two or more medium-intensity bands are expected around 1600 cm⁻¹ and 1500 cm⁻¹ from the vibrations of the benzene ring.[8]
-
C-O Stretch: A moderate absorption between 1210-1320 cm⁻¹ is characteristic of the C-O single bond stretch within the carboxylic acid group.[6]
Summary of Predicted IR Data
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium, Sharp |
| C-H Stretch | Aliphatic (Piperidine, -CH₃) | 2850 - 3000 | Medium, Sharp |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |
| C=O Stretch | Amide (Amide I) | 1650 - 1690 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | ~1600, ~1500 | Medium |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will show distinct signals for each unique proton environment. Due to the amide bond, rotational isomers (rotamers) may be present, leading to a doubling of some piperidine signals at room temperature.[11]
-
Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically in the 10-13 ppm range. Its chemical shift is sensitive to solvent and concentration. This peak will disappear upon addition of D₂O.[7]
-
Aromatic Protons (Ar-H): The four protons on the 2-methylbenzoyl group will appear in the 7.0-7.5 ppm region. Their splitting patterns will be complex due to their ortho, meta, and para relationships.
-
Piperidine Protons (C₂-H, C₆-H): The protons on the carbons adjacent to the nitrogen are diastereotopic and will be deshielded by the amide group. Due to slow rotation around the amide bond, they may appear as two sets of broad multiplets, ranging from approximately 3.0 to 4.5 ppm.
-
Piperidine Protons (C₃-H, C₄-H, C₅-H): These protons will resonate further upfield. The methine proton at C₄ (adjacent to the carboxylic acid) will likely appear as a multiplet around 2.4-2.8 ppm. The remaining protons at C₃ and C₅ will form complex, overlapping multiplets between 1.5 and 2.2 ppm.
-
Methyl Protons (-CH₃): The aromatic methyl group will give a sharp singlet at approximately 2.3-2.5 ppm.
Summary of Predicted ¹H NMR Data
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |
| Aromatic | 7.0 - 7.5 | Multiplets | 4H |
| Piperidine C₂-H, C₆-H | 3.0 - 4.5 | Broad Multiplets | 4H |
| Piperidine C₄-H | 2.4 - 2.8 | Multiplet | 1H |
| Methyl (-CH₃) | 2.3 - 2.5 | Singlet | 3H |
| Piperidine C₃-H, C₅-H | 1.5 - 2.2 | Multiplets | 4H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of the unique carbon environments.
-
Carbonyl Carbons (-C=O): Two distinct signals are expected in the most downfield region. The carboxylic acid carbonyl is typically found around 175-185 ppm, while the amide carbonyl will be slightly upfield, around 165-175 ppm.[10]
-
Aromatic Carbons: Six signals are expected in the 125-140 ppm range. The quaternary carbons (attached to the carbonyl and methyl groups) will have different intensities than the protonated carbons.
-
Piperidine Carbons: The carbons adjacent to the nitrogen (C₂ and C₆) will be in the 40-50 ppm range. The C₄ carbon, bearing the carboxylic acid, will be around 40-45 ppm. The C₃ and C₅ carbons will be the most upfield of the ring carbons, at approximately 25-30 ppm.
-
Methyl Carbon (-CH₃): A signal in the high-field aliphatic region, around 15-22 ppm.
Summary of Predicted ¹³C NMR Data
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 175 - 185 |
| Amide (-C ON<) | 165 - 175 |
| Aromatic (quaternary) | 135 - 140 |
| Aromatic (CH) | 125 - 135 |
| Piperidine (C₂, C₆) | 40 - 50 |
| Piperidine (C₄) | 40 - 45 |
| Piperidine (C₃, C₅) | 25 - 30 |
| Methyl (-CH₃) | 15 - 22 |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Insert the tube into the NMR spectrometer and acquire ¹H, ¹³C, and other desired experiments (e.g., COSY, HSQC) according to standard instrument protocols.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the parent compound and structural clues from its fragmentation pattern.
Molecular Ion and Fragmentation Pathways
The molecular formula of the compound is C₁₄H₁₇NO₃, giving it a monoisotopic mass of 247.12 g/mol .
-
Molecular Ion Peak: In a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 248.13.
-
Key Fragmentation: The most predictable and often dominant fragmentation in amides is the cleavage of the C-N bond to form a stable acylium ion.[12][13][14]
-
Formation of the 2-Methylbenzoyl Acylium Ion: Cleavage of the amide bond between the carbonyl carbon and the piperidine nitrogen will generate the 2-methylbenzoyl acylium ion. This fragment is resonance-stabilized and is expected to be a major peak, if not the base peak, in the spectrum. Its m/z will be 119.
-
Loss of Carboxyl Group: Fragmentation may involve the loss of the carboxylic acid moiety (-COOH, 45 Da) or water (-H₂O, 18 Da) from the molecular ion.
-
Piperidine Ring Fission: The piperidine ring itself can undergo cleavage, leading to a series of smaller fragment ions.[12]
-
Summary of Predicted Mass Spectrometry Data (ESI+)
| m/z (approx.) | Ion Identity | Fragmentation Pathway |
| 248.13 | [M+H]⁺ | Protonated Molecular Ion |
| 230.12 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |
| 202.12 | [M+H - HCOOH]⁺ | Loss of formic acid |
| 119.05 | [CH₃C₆H₄CO]⁺ | Cleavage of the amide C-N bond |
Visualization of Key MS Fragmentation
Caption: Primary fragmentation pathway via amide bond cleavage.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject a small volume (1-5 µL) into a Liquid Chromatography (LC) system to separate the analyte from any impurities. A simple isocratic or gradient elution with a C18 column is often sufficient.
-
Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer, where the analyte is ionized (typically in positive ion mode for this compound).
-
Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio, generating the mass spectrum. For fragmentation data, a tandem MS (MS/MS) experiment can be performed by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
Integrated Spectroscopic Workflow
Confirming a chemical structure is a synergistic process. The data from each technique provides a piece of the puzzle, and together they offer definitive proof.
Caption: Integrated workflow for structural elucidation.
Conclusion
The spectral data for this compound provides a unique and verifiable fingerprint for its chemical structure. The very broad O-H and dual C=O stretches in the IR spectrum confirm the presence of both carboxylic acid and amide functionalities. NMR spectroscopy precisely maps the carbon-hydrogen framework, with the downfield carboxylic proton and the characteristic aromatic, piperidine, and methyl signals confirming the connectivity. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of the stable 2-methylbenzoyl acylium ion. Together, these techniques provide an unambiguous and robust analytical package for the identification and quality assessment of this compound in any research or development setting.
References
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link]
-
UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). 1-(2-methyl-benzoyl)-piperidine-4-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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A Comprehensive Technical Guide to the Crystal Structure Determination of 1-(2-Methylbenzoyl)piperidine-4-carboxylic Acid
This guide provides a detailed technical framework for the determination of the single-crystal X-ray structure of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid. As the crystal structure for this specific molecule is not publicly available, this document outlines a complete, field-proven workflow, from chemical synthesis to crystallographic analysis and data deposition. It is intended for researchers, scientists, and drug development professionals seeking to understand the solid-state properties of this and related piperidine derivatives, which are crucial scaffolds in medicinal chemistry.[1][2]
Introduction: The Significance of Piperidine Scaffolds in Drug Discovery
The piperidine ring is a prevalent heterocyclic motif found in numerous pharmaceuticals and biologically active compounds.[1] Its conformational rigidity and the ability to be functionalized at various positions make it an attractive scaffold for medicinal chemists in the design of novel therapeutics, including analgesics, anti-inflammatory agents, and treatments for neurological disorders.[1][3] The compound of interest, this compound, combines this important piperidine core with an N-aroyl substituent and a carboxylic acid group, presenting opportunities for diverse intermolecular interactions that dictate its solid-state architecture.
Understanding the three-dimensional structure of this molecule through single-crystal X-ray diffraction is paramount. It provides unequivocal insights into:
-
Molecular Conformation: The precise geometry of the piperidine ring (e.g., chair, boat, or twist-boat conformation), and the relative orientation of the 2-methylbenzoyl and carboxylic acid substituents.
-
Intermolecular Interactions: The hydrogen bonding networks, π-stacking, and other non-covalent interactions that govern the crystal packing.
-
Solid-State Properties: Information that can influence physicochemical properties such as solubility, stability, and bioavailability, which are critical in drug development.
This guide will detail a systematic approach to elucidate these structural features.
Synthesis and Purification
The first critical step is the synthesis of high-purity this compound (CAS 401581-31-5).[4][5][6][7] A common and effective method for the N-acylation of piperidine derivatives is the Schotten-Baumann reaction.
Proposed Synthetic Protocol
A plausible and robust synthetic route involves the acylation of isonipecotic acid (piperidine-4-carboxylic acid) with 2-methylbenzoyl chloride.
Experimental Protocol:
-
Dissolution: Dissolve piperidine-4-carboxylic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2.5 eq.) to create a basic environment.
-
Acylation: While vigorously stirring, add 2-methylbenzoyl chloride (1.1 eq.) dropwise to the cooled solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, acidify the reaction mixture to a pH of approximately 2 using 1 M HCl. This will precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to obtain the purified this compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging and empirical step in a crystallographic study. Several techniques should be attempted in parallel to maximize the chances of success.
Crystal Growth Methodologies
Given that the target molecule is a carboxylic acid, it is likely to form strong hydrogen bonds. Solvents that can compete for these hydrogen bonds should be used judiciously.
Detailed Protocols:
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as nucleation sites.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
-
Solvent Diffusion (Vapor Diffusion):
-
Prepare a concentrated solution of the compound in a solvent in which it is readily soluble (e.g., methanol).
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm).
-
Add a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble but miscible with the first solvent, e.g., diethyl ether or hexane) to the outer container.
-
Over time, the anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 40-50 °C).
-
Filter the hot solution into a clean, pre-warmed vial.
-
Seal the vial and place it in an insulated container (e.g., a dewar filled with warm water) to allow for very slow cooling to room temperature over several days.
-
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, the next step is to perform X-ray diffraction analysis to determine the unit cell parameters and collect the diffraction data.
Data Collection Workflow
A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is ideal for this purpose.
Step-by-Step Data Collection:
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a well-formed crystal with sharp edges and no visible cracks, typically in the size range of 0.1-0.3 mm in all dimensions.
-
Mount the selected crystal on a cryo-loop using a small amount of cryo-protectant oil (e.g., Paratone-N).
-
Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
-
Unit Cell Determination:
-
Center the crystal in the X-ray beam.
-
Collect a series of initial diffraction images (frames) at different crystal orientations.
-
The instrument software will automatically index the reflections to determine the crystal system, Bravais lattice, and unit cell dimensions.
-
-
Data Collection Strategy:
-
Based on the determined unit cell and crystal symmetry, the software will calculate an optimal strategy for collecting a complete and redundant dataset. This involves a series of scans through different angles (e.g., omega and phi scans).
-
A typical data collection will aim for a completeness of >99% and a resolution of at least 0.8 Å. The duration can range from a few hours to a full day.[5]
-
-
Data Integration and Reduction:
-
After data collection, the raw diffraction images are processed. This involves integrating the intensities of each reflection and applying corrections for factors such as Lorentz-polarization effects and absorption.
-
The output of this step is a reflection file (typically with an .hkl extension) containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties for each reflection.
-
Structure Solution and Refinement
With the processed diffraction data, the crystal structure can be solved and refined to obtain a detailed atomic model.
Crystallographic Software and Procedures
Software suites such as SHELX (specifically SHELXL for refinement) and Olex2 (a graphical user interface that integrates various crystallographic programs) are industry standards for small-molecule crystallography.[2][3][8][9][10][11][12]
Workflow for Structure Solution and Refinement:
-
Space Group Determination: The data integration software will suggest possible space groups based on systematic absences in the diffraction data. The correct space group is typically confirmed during the structure solution and refinement process.
-
Structure Solution (Phase Problem):
-
Direct methods or dual-space methods (as implemented in programs like SHELXT) are used to solve the phase problem and obtain an initial structural model.
-
This initial model will typically show the positions of most of the non-hydrogen atoms.
-
-
Structure Refinement:
-
The initial model is refined against the experimental diffraction data using a least-squares minimization procedure.[8][10][12]
-
Isotropic Refinement: Initially, atoms are refined with isotropic displacement parameters (spherical thermal motion).
-
Anisotropic Refinement: In subsequent cycles, non-hydrogen atoms are refined with anisotropic displacement parameters (ellipsoidal thermal motion), which accounts for the directionality of atomic vibrations.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using a riding model, with their thermal parameters constrained relative to the atom they are bonded to. The carboxylic acid proton, if located in a difference Fourier map, may be refined freely.
-
Convergence: The refinement is considered converged when the shifts in the refined parameters are negligible and the R-factor (a measure of the agreement between the calculated and observed structure factors) is minimized. A final R1 value below 5% is generally considered excellent for a publishable structure.
-
Data Analysis and Visualization
Once the refinement is complete, the final crystal structure is analyzed to extract meaningful chemical and structural information.
Visualization and Analysis Tools
The CCDC's Mercury software is a powerful tool for visualizing crystal structures, analyzing intermolecular interactions, and generating high-quality images for publications and presentations.[13][14][15][16][17]
Key Analyses to Perform:
-
Molecular Conformation: Determine the piperidine ring conformation (e.g., chair) and the torsion angles defining the orientation of the substituents.
-
Hydrogen Bonding: Identify and analyze all hydrogen bonds, particularly the strong O-H···O interactions involving the carboxylic acid groups, which are likely to form dimers or catemers.
-
Crystal Packing: Visualize the three-dimensional packing of the molecules in the unit cell to understand how they are arranged in the solid state. This can reveal motifs like herringbone or π-stacked arrangements.
-
Quantitative Data: Summarize key geometric parameters in tables for easy comparison.
Table 1: Anticipated Crystallographic Data and Structure Refinement Parameters
| Parameter | Expected Value/Range |
| Chemical formula | C₁₄H₁₇NO₃ |
| Formula weight | 247.29 g/mol |
| Crystal system | To be determined (e.g., Monoclinic) |
| Space group | To be determined (e.g., P2₁/c) |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Goodness-of-fit on F² | ~1.0 |
| Final R indices [I>2σ(I)] | R1 < 0.05, wR2 < 0.10 |
| Largest diff. peak/hole | < 0.50 e.Å⁻³ |
Data Deposition
To ensure the integrity and accessibility of scientific data, the final crystallographic information should be deposited in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[1][4][18][19][20]
Deposition Protocol
-
CIF File Generation: The refinement software will generate a Crystallographic Information File (CIF) that contains all the necessary information about the crystal structure, including unit cell parameters, atomic coordinates, and experimental details.
-
Data Validation: Before deposition, the CIF file should be checked for syntactic and crystallographic consistency using the IUCr's checkCIF service, which is integrated into the CCDC's deposition platform.
-
Deposition: The CIF and the structure factor file are uploaded to the CCDC's online deposition service. Upon acceptance, the CCDC will issue a unique deposition number, which should be included in any publication describing the crystal structure.
Visualizations
Workflow Diagram
Caption: Workflow for Crystal Structure Determination.
Anticipated Hydrogen Bonding Diagram
Caption: Anticipated Carboxylic Acid Dimer Formation.
Conclusion
This technical guide outlines a comprehensive and robust methodology for determining the crystal structure of this compound. By following this workflow, from targeted synthesis and meticulous crystal growth to rigorous crystallographic analysis, researchers can obtain a high-fidelity structural model. The resulting data will not only provide fundamental insights into the solid-state behavior of this specific molecule but also contribute valuable knowledge to the broader field of medicinal chemistry and drug design, aiding in the development of future therapeutics based on the versatile piperidine scaffold.
References
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Chem-Impex.
- Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. Google Patents.
- Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH.
- 1-(2-METHYL-BENZOYL)-PIPERIDINE-4-CARBOXYLIC ACID. ChemicalBook.
- Deposit a Structure in the CSD. CCDC.
- Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube.
- A few interactive self-paced tutorials to get started with Olex2. OlexSys.
- User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi.
- 1-(2-methyl-benzoyl)-piperidine-4-carboxylic acid. Sinfoo Biotech.
- Crystal structure refinement with SHELXL. PMC - NIH.
- Deposit. The Cambridge Crystallographic Data Centre (CCDC).
- CCL: The CCDC and IUCr Streamline Crystallographic Data Deposition. Computational Chemistry List.
- Deposit. The Cambridge Crystallographic Data Centre (CCDC).
- CSD Mercury Software Tutorial - Basic Overview & Introduction. YouTube.
- Free, unified deposition and access of crystal structure data. FIZ Karlsruhe.
- Olex2 Workshop - NCS Crystallography for Beginners. YouTube.
- Single-crystal X-ray Diffraction. SERC (Carleton).
- Chapter 6.1.2 SHELXL-97. SHELX.
- Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC.
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- 7. 1-(2-methyl-benzoyl)-piperidine-4-carboxylic acid,(CAS# 401581-31-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
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A Technical Guide to the Biological Activity of Piperidine Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of piperidine derivatives across various therapeutic areas. We will delve into the causality behind experimental choices, present detailed protocols for their evaluation, and provide visual representations of the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for professionals engaged in the discovery and development of novel therapeutics.
Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry
The piperidine moiety is a ubiquitous structural feature in a vast number of pharmaceuticals and natural products.[3][4][5] Its remarkable versatility and favorable physicochemical properties have solidified its status as a "privileged scaffold" in drug discovery.[6] The journey of piperidine in medicine began with naturally occurring alkaloids like piperine from black pepper, and has evolved to the synthesis of blockbuster drugs such as the opioid analgesic fentanyl.[2] The conformational flexibility of the piperidine ring, coupled with the basicity of the nitrogen atom, allows for diverse interactions with biological targets, making it a highly adaptable building block for medicinal chemists.[6]
This guide will systematically explore the significant biological activities of piperidine derivatives, categorized by their primary therapeutic applications. For each category, we will discuss the underlying mechanisms of action, highlight key structure-activity relationships (SAR), and provide detailed experimental protocols for assessing their biological effects.
Piperidine Derivatives as Central Nervous System (CNS) Agents
The piperidine scaffold is prominently featured in numerous drugs targeting the central nervous system, including treatments for Alzheimer's disease, schizophrenia, and pain management.[7][8]
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Mechanism of Action: A key strategy in managing Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine (ACh) in the brain.[9] Piperidine-based compounds, such as the well-known drug Donepezil, act as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh.[9][10][11] By inhibiting AChE, these derivatives enhance cholinergic neurotransmission, leading to improvements in cognitive function. Some derivatives have also shown inhibitory activity against butyrylcholinesterase (BuChE), which may offer additional therapeutic benefits in later stages of the disease.[4][12]
Structure-Activity Relationship Insights:
-
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated that introducing a bulky moiety at the para position of the benzamide and an alkyl or phenyl group on the benzamide nitrogen dramatically enhanced anti-AChE activity.[13]
-
The basicity of the piperidine nitrogen is crucial for activity, as evidenced by the near inactivity of the N-benzoylpiperidine derivative.[13]
-
Compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride) was identified as a highly potent inhibitor with an IC50 of 0.56 nM and showed an 18,000-fold greater affinity for AChE over BuChE.[13]
-
Another potent inhibitor, 13e (E2020) (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine), exhibited an IC50 of 5.7 nM and a 1250-fold selectivity for AChE over BuChE.[11]
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the anticholinesterase activity of compounds.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (AChI) solution (10 mM in phosphate buffer)
-
AChE enzyme solution (e.g., from electric eel)
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution.
-
Add 50 µL of phosphate buffer and 25 µL of AChE solution.
-
Incubate at 37°C for 15 minutes.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of AChI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of enzyme inhibition.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Opioid Receptor Modulators for Pain Management
Mechanism of Action: Piperidine derivatives are integral to the structure of many potent opioid analgesics.[10] These compounds primarily exert their effects by acting as agonists at the μ-opioid receptor (MOR), which is a key target for pain relief.[10] However, modulation of other opioid receptors, such as the δ-opioid receptor (DOR) and κ-opioid receptor (KOR), is also an active area of research to develop analgesics with improved side-effect profiles.[10][14] For instance, compounds with a balanced MOR agonist and DOR antagonist profile show promise in reducing the development of tolerance and dependence.[14][15]
Structure-Activity Relationship Insights:
-
In a series of 4-substituted piperidines and piperazines, modifying the length and flexibility of the side chain at the 4-position significantly improved binding affinity at both MOR and DOR.[14][15]
-
Several of these analogs displayed enhanced potency at MOR compared to morphine.[14]
Experimental Protocol: Radioligand Binding Assay for Opioid Receptor Affinity
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]DAMGO for MOR) for binding to the receptor in a membrane preparation.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the opioid receptor of interest in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Assay Procedure:
-
In a reaction tube, add the membrane preparation, the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
-
Piperidine Derivatives as Anticancer Agents
The piperidine scaffold is a versatile platform for the development of novel anticancer agents that target various molecular mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways.[1][16][17]
Mechanism of Action: Piperidine derivatives have been shown to exert their anticancer effects through multiple pathways:
-
Inhibition of Signaling Pathways: Many derivatives target critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth.[18]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[16]
-
Cell Cycle Arrest: They can halt the cell cycle at specific phases, preventing cancer cell proliferation.[16]
-
Tubulin Polymerization Inhibition: Some piperidine derivatives act as colchicine binding site inhibitors, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[19]
Structure-Activity Relationship Insights:
-
A novel piperidine derivative, 17a , displayed potent anticancer activity against PC3 prostate cancer cells with an IC50 value of 0.81 µM.[19] This compound was found to inhibit tubulin polymerization by binding to the colchicine site.[19]
-
Piperidine derivatives can inhibit key kinases involved in cancer progression. For example, furan-pyrazole piperidine derivatives have shown inhibitory activity against Akt1.[1]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[20]
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of the piperidine derivative.[20]
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 or GI50 values, which represent the concentration of the compound that causes 50% inhibition of cell growth.[20]
-
Visualization of a Key Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by piperidine derivatives.
Piperidine Derivatives as Antimicrobial and Antiviral Agents
The piperidine scaffold has been successfully incorporated into compounds with potent activity against a range of pathogens, including bacteria, fungi, and viruses.[21][22][23][24][25]
Antibacterial and Antifungal Activity
Mechanism of Action: The precise mechanisms of action for many antimicrobial piperidine derivatives are still under investigation. However, they are thought to disrupt essential cellular processes in microorganisms.
Structure-Activity Relationship Insights:
-
Certain piperidine-4-one derivatives and their corresponding thiosemicarbazones have demonstrated significant antibacterial and antifungal activities.[23]
-
The addition of a thiosemicarbazone moiety to the piperidin-4-one scaffold enhanced antifungal activity.[23]
Experimental Protocol: Disc Diffusion Method for Antimicrobial Susceptibility Testing
This is a qualitative method used to determine the susceptibility of a microorganism to an antimicrobial agent.
Step-by-Step Methodology:
-
Culture Preparation:
-
Prepare a standardized inoculum of the test microorganism.
-
-
Agar Plate Inoculation:
-
Spread the inoculum evenly over the surface of a suitable agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
-
Disc Application:
-
Impregnate sterile filter paper discs with a known concentration of the test piperidine derivative.
-
Place the discs onto the surface of the inoculated agar plate.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (temperature and time) for the test microorganism.
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited).
-
-
Data Interpretation:
-
The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
-
Antiviral Activity
Mechanism of Action: Piperidine-containing compounds can interfere with various stages of the viral life cycle, including entry, replication, and release.[20]
Structure-Activity Relationship Insights:
-
A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives showed potent anti-HIV activity.[24]
-
The compound FZJ05 from this series displayed significant potency against influenza A/H1N1, with an EC50 value much lower than that of ribavirin, amantadine, and rimantadine.[20][24]
-
Another piperidine-based derivative, 11e (tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate), exhibited excellent inhibitory activity against various influenza virus strains with EC50 values as low as 0.05 µM.[25][26][27] Time-of-addition experiments indicated that this compound interferes with an early to middle stage of viral replication.[26][27]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is a quantitative method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Step-by-Step Methodology:
-
Cell Monolayer Preparation:
-
Grow a confluent monolayer of susceptible host cells (e.g., MDCK cells for influenza virus) in multi-well plates.
-
-
Virus Infection:
-
Infect the cell monolayers with a known amount of virus.
-
-
Compound Treatment:
-
After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test piperidine derivative.
-
-
Incubation:
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
-
Plaque Visualization and Counting:
-
Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
Conclusion and Future Directions
The piperidine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of numerous clinically successful drugs. The insights into structure-activity relationships and the detailed experimental protocols provided in this guide are intended to empower researchers to rationally design and evaluate novel piperidine-based compounds with enhanced potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of multi-target agents, the exploration of novel substitution patterns, and the application of advanced computational methods to further refine the design of next-generation piperidine-based therapeutics.
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Taylor & Francis. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. [Link]
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PubMed. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. [Link]
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PubMed Central. (n.d.). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. [Link]
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In silico prediction of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid properties
An In-Depth Technical Guide to the In Silico Prediction of 1-(2-Methylbenzoyl)piperidine-4-carboxylic Acid Properties
Abstract
In the contemporary drug discovery landscape, the early-stage assessment of a compound's pharmacokinetic and toxicological profile is paramount to de-risking candidates and optimizing resource allocation. The "fail early, fail cheap" paradigm is increasingly facilitated by robust in silico predictive models.[1] This technical guide provides a comprehensive, protocol-driven exploration of the predicted physicochemical, absorption, distribution, metabolism, excretion (ADME), and toxicity properties of the novel chemical entity this compound (CAS: 401581-31-5). By leveraging a suite of publicly accessible, validated computational tools, we construct a detailed ADMET profile, offering field-proven insights into the causality behind methodological choices and the interpretation of predictive data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate computational predictions into their discovery workflows.
Introduction: The Imperative of Predictive Modeling in Drug Discovery
The journey from a new chemical entity (NCE) to a marketed drug is fraught with a high attrition rate, with a significant proportion of failures in late-stage clinical trials attributed to unfavorable ADMET properties.[2] Traditional experimental screening of these properties for every synthesized compound is both time-consuming and cost-prohibitive.[1] In silico ADMET prediction has emerged as an indispensable component of modern drug discovery, offering a high-throughput, cost-effective, and increasingly accurate alternative to guide the design and prioritization of promising candidates.[1][3]
These computational approaches, primarily rooted in Quantitative Structure-Activity Relationship (QSAR) models, leverage vast datasets of experimentally characterized molecules to build mathematical correlations between chemical structures and their biological effects.[4][5] By representing a molecule through numerical descriptors, these models can predict the properties of untested compounds, thereby enabling a virtual screening process that precedes and informs physical synthesis.[2][6]
This guide will systematically construct a predicted property profile for this compound, a compound with structural motifs common in medicinal chemistry. We will employ a multi-tool approach, a best practice that enhances the reliability of predictions by seeking consensus across different algorithms and models.[6][7]
Molecular Structure:
-
Name: this compound
-
CAS Number: 401581-31-5
-
SMILES: O=C(O)C1CCN(C(=O)c2ccccc2C)CC1
Predicted Physicochemical Properties: The Foundation of Pharmacokinetics
The physicochemical characteristics of a molecule are the bedrock upon which its pharmacokinetic behavior is built. Properties such as lipophilicity, solubility, and ionization state govern a drug's ability to be absorbed, distribute through tissues, and interact with its target.
Methodological Approach
For this analysis, we utilize the SwissADME web server, a freely accessible tool renowned for its comprehensive suite of physicochemical and pharmacokinetic prediction models. The underlying principle involves the calculation of molecular descriptors from the 2D structure and their application to established predictive algorithms.
Predicted Data Summary
| Property | Predicted Value | Importance in Drug Discovery |
| Molecular Weight | 247.29 g/mol | Influences diffusion and overall size; generally, <500 Da is preferred for oral drugs (Lipinski's Rule of Five). |
| LogP (Lipophilicity) | 1.85 | Governs membrane permeability and solubility. A balanced LogP (typically 1-3) is often optimal for oral drugs. |
| Water Solubility (LogS) | -2.75 (Soluble) | Crucial for dissolution in the gastrointestinal tract and for formulation. Poor solubility is a major hurdle for oral absorption. |
| pKa (Acidic) | 4.50 | Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding. |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | Predicts membrane penetration. TPSA < 140 Ų is generally associated with good cell permeability. |
Interpretation and Causality
The predicted properties of this compound present a promising initial profile. Its molecular weight is well within the range for typical small molecule drugs. The predicted LogP of 1.85 suggests a favorable balance between lipophilicity required for membrane passage and the hydrophilicity needed for aqueous solubility. This is corroborated by the predicted "Soluble" classification (LogS = -2.75).
The key feature influencing its behavior is the carboxylic acid moiety, which is predicted to have a pKa of 4.50. This means that at the physiological pH of the blood and cytoplasm (~7.4), the molecule will be predominantly in its deprotonated, negatively charged (carboxylate) form. This high degree of ionization will enhance its aqueous solubility but may limit its passive diffusion across cell membranes. The TPSA is low, which is a positive indicator for membrane permeability.
ADME Profile Prediction
This section details the predicted journey of the molecule through the body, from absorption to excretion.
Absorption
Oral bioavailability is a critical parameter, and it is heavily influenced by intestinal absorption and first-pass metabolism.[1]
-
Methodological Approach: We employ both SwissADME and pkCSM , another graph-based signature tool, to provide a consensus view.[8] These tools model absorption based on physicochemical properties and by comparing the input structure to databases of compounds with known permeability.
-
Predicted Data:
| Parameter | Tool | Predicted Value | Interpretation |
| GI Absorption | SwissADME | High | The molecule is likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability (logPapp) | pkCSM | 0.85 cm/s x 10⁻⁶ | Indicates moderate to high permeability across the intestinal cell line model.[9] |
| Oral Bioavailability | >60% (Predicted) | Based on high GI absorption and moderate metabolism, good oral bioavailability is anticipated. |
-
Interpretation: The models predict high gastrointestinal absorption, likely driven by the compound's favorable size and TPSA. The Caco-2 permeability prediction, a gold standard in vitro model for intestinal permeability, further supports this.[9] While the negative charge at physiological pH could be a hindrance, the overall profile suggests efficient absorption is likely.
Distribution
Once absorbed, a drug's distribution determines its concentration at the site of action versus other tissues.
-
Methodological Approach: pkCSM is used to predict key distribution parameters. These models are trained on experimental data and use graph-based signatures to correlate molecular structure with distribution behavior.
-
Predicted Data:
| Parameter | Tool | Predicted Value | Interpretation |
| VDss (Volume of Distribution) | pkCSM | 0.45 L/kg | A moderate volume of distribution suggests the compound does not extensively sequester into tissues and has significant plasma concentration. |
| Fraction Unbound | pkCSM | 0.35 (35%) | Indicates that a significant portion of the drug will be free in the plasma and available to exert its therapeutic effect. |
| BBB Permeability (LogBB) | pkCSM | -0.55 | Predicted to be a CNS-negative agent, suggesting it does not readily cross the Blood-Brain Barrier. |
-
Interpretation: The predicted distribution profile is favorable. A moderate VDss and a substantial unbound fraction suggest good systemic exposure. The prediction that it does not cross the Blood-Brain Barrier is a critical piece of information, desirable for peripherally acting drugs to avoid central nervous system side effects.
Metabolism
Metabolism, primarily by Cytochrome P450 (CYP) enzymes, is a major determinant of a drug's half-life and potential for drug-drug interactions.
-
Methodological Approach: We use pkCSM and SwissADME to predict interactions with the five most important CYP isoforms (1A2, 2C19, 2C9, 2D6, 3A4). These tools use a combination of substrate and inhibitor models built from large experimental datasets.
-
Predicted Data:
| Parameter | Tool | Predicted Result | Implication |
| CYP1A2 Inhibitor | pkCSM/SwissADME | No | Low risk of drug-drug interactions with CYP1A2 substrates. |
| CYP2C19 Inhibitor | pkCSM/SwissADME | No | Low risk of drug-drug interactions with CYP2C19 substrates. |
| CYP2C9 Inhibitor | pkCSM/SwissADME | Yes | Potential for drug-drug interactions. Caution is advised when co-administering with CYP2C9 substrates (e.g., warfarin, ibuprofen). |
| CYP2D6 Inhibitor | pkCSM/SwissADME | No | Low risk of drug-drug interactions with CYP2D6 substrates. |
| CYP3A4 Inhibitor | pkCSM/SwissADME | No | Low risk of drug-drug interactions with CYP3A4 substrates. |
-
Interpretation: The most significant finding is the predicted inhibition of CYP2C9. This is a critical flag for further experimental investigation. Inhibition of this isoform can lead to clinically significant drug-drug interactions by increasing the plasma concentration of co-administered drugs that are metabolized by CYP2C9. The molecule is not predicted to inhibit other major CYP enzymes, which is a positive attribute.
Excretion
-
Methodological Approach: pkCSM provides an estimate of total clearance.
-
Predicted Data:
| Parameter | Tool | Predicted Value | Interpretation |
| Total Clearance (log(ml/min/kg)) | pkCSM | 0.35 | Suggests a moderate rate of clearance from the body, balancing sustained exposure with avoidance of accumulation. |
Toxicity Profile Prediction
Early identification of potential toxicities is one of the most valuable applications of in silico modeling.[3]
Methodological Approach
For a comprehensive toxicity assessment, we use ProTox-II , a web server that predicts a wide range of toxicity endpoints by integrating multiple methods, including fragment propensities and machine-learning models based on large in vivo and in vitro datasets.[2]
Predicted Toxicity Endpoints
| Toxicity Endpoint | Tool | Predicted Result | Confidence Score | Interpretation & Causality |
| Hepatotoxicity | ProTox-II | Inactive | 0.75 | Low probability of causing drug-induced liver injury. The model did not identify structural alerts commonly associated with liver damage. |
| Carcinogenicity | ProTox-II | Inactive | 0.82 | Low probability of causing cancer. The structure lacks common carcinogenic motifs. |
| Mutagenicity (Ames Test) | ProTox-II | Inactive | 0.88 | Predicted to be non-mutagenic in the bacterial reverse mutation assay, a key indicator for genotoxicity. |
| hERG Inhibition | pkCSM | No | - | Low risk of inhibiting the hERG potassium channel, reducing the likelihood of drug-induced QT prolongation and cardiac arrhythmia. |
| Acute Oral Toxicity (LD50) | ProTox-II | Class 4 (300 < LD50 ≤ 2000 mg/kg) | - | Predicted to have low acute toxicity. |
Self-Validating System and Trustworthiness
The trustworthiness of this predictive protocol is enhanced by a multi-pronged approach:
-
Consensus Modeling: Using multiple tools (SwissADME, pkCSM, ProTox-II) for overlapping endpoints provides a more robust assessment than relying on a single algorithm.[7]
-
Model Transparency: The selected tools are well-documented in peer-reviewed literature, providing insight into their training data and validation metrics.
-
Confidence Scores: Where available (e.g., ProTox-II), confidence scores provide a quantitative measure of the prediction's reliability, allowing the researcher to weigh the results accordingly. A score of 0.88 for mutagenicity, for instance, lends high confidence to that prediction.
Experimental Protocols and Workflows
General In Silico Prediction Workflow
Caption: General workflow for in silico property prediction.
Step-by-Step Protocol for ADMET Prediction
-
Molecule Input:
-
Navigate to the web portal of the selected tool (e.g., SwissADME, pkCSM, ProTox-II).
-
Locate the input field. Paste the SMILES string for this compound: O=C(O)C1CCN(C(=O)c2ccccc2C)CC1.
-
Initiate the calculation by clicking the "Run" or "Submit" button.
-
-
Data Extraction:
-
For SwissADME , results for physicochemical properties, pharmacokinetics (GI absorption), and drug-likeness will be displayed on a single results page. Record the values for LogP, LogS, GI Absorption, and CYP inhibition predictions.
-
For pkCSM , the output will be a series of tables for Absorption, Distribution, Metabolism, Excretion, and Toxicity. Record the values for Caco-2 permeability, VDss, Fraction Unbound, BBB Permeability, CYP inhibition, and hERG inhibition.
-
For ProTox-II , the results page will provide predictions for various toxicity endpoints, including LD50, Hepatotoxicity, Carcinogenicity, and Mutagenicity, along with their respective confidence scores. Record these values.
-
-
Data Aggregation and Analysis:
-
Consolidate all extracted data into the summary tables as presented in Sections 2, 3, and 4 of this guide.
-
Identify areas of consensus (e.g., both SwissADME and pkCSM predict no inhibition for CYP3A4) and areas of concern (e.g., predicted CYP2C9 inhibition).
-
Evaluate the overall profile against the desired target product profile for the research program.
-
Conclusion and Strategic Recommendations
The in silico profile of this compound is largely favorable, suggesting it possesses many of the characteristics of a viable oral drug candidate. Its predicted physicochemical properties point towards good solubility and passive absorption, which is supported by high GI absorption and Caco-2 permeability predictions. The distribution is predicted to be primarily in the periphery, avoiding the CNS. Key toxicities, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG), are all predicted to be negative with high confidence.
The primary flag for this molecule is the predicted inhibition of the CYP2C9 enzyme . This represents a significant potential for drug-drug interactions and must be a priority for experimental validation.
Recommendations for further action:
-
Priority for Experimental Validation: An in vitro CYP2C9 inhibition assay should be conducted to confirm or refute the in silico prediction.
-
Lead Optimization: If CYP2C9 inhibition is confirmed, medicinal chemistry efforts should focus on structural modifications to mitigate this liability. This could involve altering the 2-methylbenzoyl moiety to reduce its affinity for the CYP2C9 active site.
-
Proceed with Caution: If the compound is advanced despite potential CYP2C9 inhibition (e.g., for an indication where co-medications are limited), this liability must be carefully monitored in all subsequent preclinical and clinical development.
This guide demonstrates a logical, evidence-based workflow for leveraging publicly available computational tools to build a comprehensive ADMET profile. This process enables data-driven decision-making at the earliest stages of drug discovery, ultimately increasing the efficiency and success rate of pharmaceutical research.
References
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Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257–W263. [Link]
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Darbandi, M. A. (2022). Improving on in-silico prediction of oral drug bioavailability. Expert Opinion on Drug Discovery, 17(8), 867-877. [Link]
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Fjodorova, N., Vračko, M., & Novič, M. (2010). Integrated in silico approaches for the prediction of Ames test mutagenicity. Journal of chemical information and modeling, 50(9), 1574-1585. [Link]
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Drwal, M. N., Banerjee, P., Dunkel, M., Wettig, M. R., & Preissner, R. (2014). ProTox: a web server for the in silico prediction of rodent oral toxicity. Nucleic acids research, 42(Web Server issue), W53–W58. [Link]
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Zhai, J., Man, V. H., Ji, B., Cai, L., & Wang, J. (2023). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Drug Discovery Today, 103728. [Link]
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Gadaleta, D., Manganelli, S., & Benfenati, E. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert opinion on drug discovery, 15(12), 1473-1487. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]
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Garrido, J., Borges, F., Queiroz, J., & Roleira, F. (2014). High-throughput chemical screening and structure-based models to predict hERG inhibition. Molecules, 19(9), 14939-14971. [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]
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The Piperidine Carboxylic Acid Scaffold: A Technical Guide to Discovery, Synthesis, and Biological Application
Introduction: The Enduring Significance of the Piperidine Ring in Modern Drug Discovery
The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most prolific scaffolds in medicinal chemistry.[1] Its prevalence in a vast number of natural products and FDA-approved pharmaceuticals is a testament to its unique combination of properties. The piperidine ring offers a rigid, three-dimensional structure that can effectively orient substituents to interact with biological targets.[2] Furthermore, its saturated nature and the presence of a basic nitrogen atom allow for fine-tuning of crucial physicochemical properties such as lipophilicity and aqueous solubility, which are critical for optimizing a drug candidate's pharmacokinetic profile.[3][4]
This technical guide provides an in-depth exploration of a particularly valuable subclass: novel piperidine carboxylic acids. We will delve into the rationale behind their design, diverse synthetic strategies for their creation, and their application in targeting a range of disease-relevant proteins. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.
I. Strategic Design and Discovery of Novel Piperidine Carboxylic Acids
The discovery of novel piperidine carboxylic acids is often a blend of rational design, high-throughput screening, and serendipity. A common starting point is the recognition of the piperidine carboxylic acid moiety as a bioisostere for endogenous ligands or as a scaffold that can optimally position pharmacophoric elements within a target's binding site.
Case Study 1: Targeting CCR5 for HIV-1 Inhibition
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for HIV-1 entry into host cells, making it a prime target for antiviral therapy. Based on a putative 'Y-shape' pharmacophore model for CCR5 inhibitors, a series of novel piperidine-4-carboxamide derivatives were designed and synthesized.[5] The core concept was to utilize the piperidine ring as a central scaffold to orient the necessary interacting groups. This rational design approach led to the discovery of compounds with potent inhibitory activity against CCR5-mediated cellular events and significant anti-HIV-1 activity.[5]
Case Study 2: Inhibition of Cathepsin K for the Treatment of Osteoporosis
Cathepsin K (Cat K) is a cysteine protease predominantly expressed in osteoclasts, where it plays a crucial role in the degradation of bone matrix proteins. Its inhibition is a promising therapeutic strategy for osteoporosis. Virtual screening of in-house compound libraries identified a sulfonyl piperidine fragment as a potential Cat K inhibitor.[6] This initial hit served as the foundation for the synthesis and biological evaluation of a series of novel piperidine-3-carboxamide derivatives, ultimately yielding compounds with potent in vitro anti-bone resorption activity.[6]
II. Synthetic Strategies for the Construction of Novel Piperidine Carboxylic Acids
The synthesis of functionalized piperidines is a well-established field of organic chemistry, with a rich and diverse array of methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
A. Multi-Component Reactions (MCRs): A Strategy for Rapid Diversity Generation
Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are a powerful tool for the rapid synthesis of diverse compound libraries. This approach is particularly well-suited for the construction of highly functionalized piperidine scaffolds.
B. Intramolecular Cyclization Strategies
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. For piperidine ring formation, this typically involves the cyclization of a linear precursor containing a nitrogen atom and a suitable electrophilic or radical acceptor. Common strategies include:
-
Reductive Amination: The intramolecular cyclization of an amino-aldehyde or amino-ketone.
-
Michael Addition: The addition of an amine to an α,β-unsaturated carbonyl compound.
-
Ring-Closing Metathesis (RCM): A powerful method for the formation of cyclic olefins from acyclic dienes.
C. Functionalization of Pre-existing Piperidine Scaffolds
A widely used and highly effective strategy involves the modification of commercially available or readily synthesized piperidine carboxylic acid building blocks. This approach allows for the late-stage introduction of diversity and the fine-tuning of biological activity and physicochemical properties.
The following workflow illustrates a common strategy for the synthesis of piperidine-4-carboxamide derivatives, a class of compounds that has shown promise as CCR5 inhibitors.[5]
Caption: General synthetic workflow for piperidine-4-carboxamide derivatives.
Detailed Experimental Protocol: Synthesis of a Novel Piperidine-3-Carboxamide Cathepsin K Inhibitor
The following protocol is adapted from the synthesis of novel piperidine-3-carboxamide derivatives as anti-osteoporosis agents.[6]
Step 1: Synthesis of (R)-1-(phenylsulfonyl)piperidine-3-carboxylic acid (Intermediate 1)
-
To a solution of (R)-piperidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) is added an aqueous solution of sodium hydroxide (2.5 eq).
-
The mixture is cooled to 0 °C.
-
Benzenesulfonyl chloride (1.2 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is acidified with 1 M HCl to pH 2-3.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford Intermediate 1.
Step 2: Amide Coupling to Yield Final Product (e.g., Compound H-9)
-
To a solution of Intermediate 1 (1.0 eq) in dichloromethane (DCM) is added oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
The mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure to yield the acid chloride.
-
The acid chloride is dissolved in DCM and added dropwise to a solution of the desired amine (e.g., 4-(trifluoromethoxy)aniline) (1.2 eq) and triethylamine (2.0 eq) in DCM at 0 °C.
-
The reaction is stirred at room temperature for 4 hours.
-
The reaction mixture is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final piperidine-3-carboxamide derivative.
III. Biological Activity and Physicochemical Properties of Novel Piperidine Carboxylic Acids
The therapeutic potential of novel piperidine carboxylic acids is intrinsically linked to their biological activity and their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Data for Representative Novel Piperidine Carboxylic Acids
| Compound Class | Target | Representative Compound | IC50/EC50 | pKa (predicted) | logP (predicted) | Reference |
| Piperidine-4-carboxamides | CCR5 | Compound 16g | 73.01 nM (anti-HIV-1) | 8.5 - 9.5 | 4.0 - 5.0 | [5] |
| Piperidine-3-carboxamides | Cathepsin K | Compound H-9 | 0.08 µM | 8.0 - 9.0 | 3.5 - 4.5 | [6] |
| Chromone-2-carboxamides | sEH | Compound 7 | 1.75 µM | 7.5 - 8.5 | 3.0 - 4.0 | [7] |
| Piperazine Amides | JNK3 | Compound 4p | 0.023 µM | 7.0 - 8.0 | 2.5 - 3.5 | [8][9] |
Note: pKa and logP values are estimations based on the chemical structures and general properties of similar compounds, as precise experimental values for these novel compounds are not always available in the cited literature.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action of novel piperidine carboxylic acids is crucial for their development as therapeutic agents. This often involves elucidating their interaction with their molecular target and the subsequent modulation of cellular signaling pathways.
CCR5 is a G-protein coupled receptor (GPCR) that, upon binding its natural chemokine ligands, initiates a signaling cascade. HIV-1 has evolved to hijack this receptor to facilitate its entry into immune cells. Novel piperidine-4-carboxamide CCR5 inhibitors act as antagonists, binding to the receptor and preventing the conformational changes necessary for viral fusion and entry.
Caption: Simplified signaling pathway of HIV-1 entry and its inhibition by a CCR5 antagonist.
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives.[10] Inhibition of sEH by novel piperidine-derived amides leads to an increase in the levels of EETs, which can then exert their beneficial effects.[7][10] This mechanism involves the inhibitor binding to the catalytic site of the enzyme, preventing the hydrolysis of its natural substrates.[7]
IV. Conclusion and Future Perspectives
Novel piperidine carboxylic acids continue to be a rich source of inspiration for the discovery and development of new therapeutic agents. The versatility of the piperidine scaffold, combined with the diverse synthetic methodologies available for its functionalization, ensures that this privileged structure will remain at the forefront of medicinal chemistry for the foreseeable future. Future research will likely focus on the development of more stereoselective synthetic methods, the exploration of new biological targets, and the application of computational tools to guide the design of next-generation piperidine carboxylic acid-based drugs with improved efficacy, selectivity, and pharmacokinetic properties.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Library of Medicine. [Link]
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Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities. (2018). National Library of Medicine. [Link]
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Methodological & Application
Synthesis of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid from Isonipecotic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-(2-methylbenzoyl)piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a robust and efficient two-step synthetic route commencing from readily available isonipecotic acid. The synthesis involves the acylation of the secondary amine of isonipecotic acid with 2-methylbenzoyl chloride under Schotten-Baumann conditions. This guide delves into the mechanistic underpinnings of the reaction, provides detailed, step-by-step experimental procedures, and offers insights into purification and characterization of the final product. The information presented herein is intended to enable researchers to reliably synthesize this compound for applications in the development of novel therapeutics.
Introduction
Piperidine derivatives are a prominent class of heterocyclic compounds frequently incorporated into the structures of pharmacologically active molecules.[1] The piperidine scaffold, a saturated six-membered ring containing a nitrogen atom, offers a versatile template for introducing diverse functionalities and modulating physicochemical properties. Isonipecotic acid (piperidine-4-carboxylic acid), a conformationally restricted analog of the neurotransmitter GABA, serves as a key starting material for the synthesis of a wide array of substituted piperidines.[2]
The target molecule, this compound, features an N-acylated piperidine ring. The introduction of the 2-methylbenzoyl group can significantly influence the biological activity and pharmacokinetic profile of molecules containing this moiety. This application note details a reliable synthetic strategy for its preparation, focusing on the widely applicable Schotten-Baumann reaction for amide bond formation.[3][4]
Reaction Scheme
The synthesis of this compound from isonipecotic acid is accomplished in two principal stages:
-
Preparation of 2-Methylbenzoyl Chloride: The synthesis begins with the conversion of 2-methylbenzoic acid to its more reactive acyl chloride derivative. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[7]
-
Acylation of Isonipecotic Acid: The resulting 2-methylbenzoyl chloride is then reacted with isonipecotic acid under Schotten-Baumann conditions. This reaction involves the nucleophilic attack of the secondary amine of isonipecotic acid on the electrophilic carbonyl carbon of the acyl chloride.[8][9] The reaction is performed in a biphasic system, typically an organic solvent and an aqueous base, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[3][4]
Visualization of the Synthetic Pathway
Figure 1: Overall synthetic scheme for the preparation of this compound.
Experimental Protocols
Part 1: Synthesis of 2-Methylbenzoyl Chloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylbenzoic Acid | 136.15 | 10.0 g | 0.0734 |
| Thionyl Chloride (SOCl₂) | 118.97 | 10.5 mL (17.4 g) | 0.146 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbenzoic acid (10.0 g, 0.0734 mol).
-
Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask to dissolve the acid.
-
Reagent Addition: Slowly add thionyl chloride (10.5 mL, 0.146 mol) to the solution at room temperature. The addition should be performed in a well-ventilated fume hood as HCl and SO₂ gases are evolved.[7]
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and dichloromethane by distillation under reduced pressure. The resulting crude 2-methylbenzoyl chloride is a liquid and can be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Excess Thionyl Chloride: An excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid to the acyl chloride and to drive the equilibrium forward.[10][11]
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as acyl chlorides are readily hydrolyzed by water back to the carboxylic acid.
Part 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Isonipecotic Acid | 129.16 | 9.5 g | 0.0735 |
| 2-Methylbenzoyl Chloride (crude) | 154.60 | ~11.4 g | ~0.0737 |
| Sodium Hydroxide (NaOH) | 40.00 | 6.2 g | 0.155 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Water | - | 100 mL | - |
| Hydrochloric Acid (HCl), conc. | - | As needed | - |
Procedure:
-
Base Solution Preparation: In a 250 mL beaker, dissolve sodium hydroxide (6.2 g, 0.155 mol) in water (100 mL). Cool the solution to 0-5 °C in an ice bath.
-
Isonipecotic Acid Solution: In a separate 250 mL beaker, dissolve isonipecotic acid (9.5 g, 0.0735 mol) in the cold sodium hydroxide solution with stirring.
-
Acyl Chloride Solution: Dissolve the crude 2-methylbenzoyl chloride from the previous step in dichloromethane (100 mL).
-
Schotten-Baumann Reaction: While vigorously stirring the aqueous solution of isonipecotic acid, slowly add the dichloromethane solution of 2-methylbenzoyl chloride dropwise over 30-45 minutes. Maintain the temperature of the reaction mixture between 0-10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Isolation:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
-
Isolate the aqueous layer and acidify it to pH 2-3 with concentrated hydrochloric acid. This will precipitate the product.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50-60 °C.
-
Causality Behind Experimental Choices:
-
Biphasic System: The use of a two-phase system (DCM/water) allows for the efficient reaction between the water-insoluble acyl chloride and the water-soluble isonipecotate salt, while the base in the aqueous phase neutralizes the HCl byproduct.[8]
-
Low Temperature: The reaction is initially performed at a low temperature to control the exothermic reaction and minimize the hydrolysis of the acyl chloride.[12]
-
Acidification: The final product is a carboxylic acid, which is soluble in its deprotonated (carboxylate) form in the basic aqueous solution. Acidification protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the solution due to its lower water solubility.
Purification and Characterization
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water, to yield a white crystalline solid.
Analytical Techniques for Characterization:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized molecule by identifying the characteristic chemical shifts and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl (C=O) and the carboxylic acid O-H and C=O stretches.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Acyl Chloride | Incomplete reaction; presence of moisture. | Ensure anhydrous conditions; increase reflux time. |
| Low Yield of Final Product | Hydrolysis of acyl chloride; incomplete reaction. | Maintain low temperature during addition; ensure vigorous stirring; increase reaction time. |
| Oily Product Instead of Solid | Impurities present. | Purify by column chromatography or attempt recrystallization from different solvent systems. |
| Broad Melting Point Range | Impure product. | Recrystallize the product until a sharp melting point is obtained. |
Safety Precautions
-
Thionyl Chloride: Highly corrosive and toxic. Handle only in a well-ventilated fume hood. Reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Methylbenzoyl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes. Wear appropriate PPE.
Conclusion
The synthesis of this compound from isonipecotic acid via a two-step process involving the formation of an acyl chloride followed by a Schotten-Baumann acylation is a reliable and scalable method. The protocols detailed in this guide, along with the explanations for the experimental choices, provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for their drug discovery and development endeavors.
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Stanford Libraries. structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives in SearchWorks catalog. [Link]
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National Institutes of Health. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]
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Drug Analytical Research. Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]
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Khan Academy. Amide formation from carboxylic acid derivatives. (video). [Link]
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Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
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ResearchGate. Reactions of 2-methylbenzoazoles with acyl chlorides (benzoyl chloride)... [Link]
- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
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PubMed Central. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. [Link]
- Google Patents. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
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Application Notes and Protocols for Amide Coupling with 1-(2-Methylbenzoyl)piperidine-4-carboxylic Acid
Introduction: The Central Role of Amide Coupling in Modern Drug Discovery
The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals.[1] Consequently, the reliable and efficient formation of amide bonds is one of the most frequently performed reactions in drug discovery.[2] This guide provides a detailed protocol and expert insights for the amide coupling of a specific, and potentially challenging, substrate: 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid.
The structure of this carboxylic acid presents a unique combination of features. The piperidine-4-carboxylic acid scaffold is a common motif in drug design, offering a versatile, three-dimensional building block. The N-acylation with a 2-methylbenzoyl group introduces potential steric hindrance around the piperidine nitrogen, which can influence the reactivity of the carboxylic acid at the 4-position. Understanding these nuances is critical for developing a robust and high-yielding coupling protocol.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering the user to not only execute the protocol but also to troubleshoot and adapt it for their specific needs.
Synthesis of this compound
A common synthetic route to N-acyl piperidine derivatives involves the acylation of the parent piperidine. A plausible synthesis for the title compound starts from piperidine-4-carboxylic acid.
Protocol: Synthesis of this compound
-
Dissolution: Dissolve piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add a base, such as triethylamine (TEA) or sodium hydroxide (NaOH) (2.2 eq), to the solution and stir until all solids are dissolved. The base deprotonates the carboxylic acid and the piperidine nitrogen, facilitating the subsequent acylation.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 2-methylbenzoyl chloride (1.1 eq) dropwise to the stirred solution. The low temperature helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. This protonates the product, which can then be extracted into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Choosing the Optimal Amide Coupling Strategy
The success of an amide coupling reaction is highly dependent on the choice of coupling reagent and reaction conditions. For a substrate like this compound, where steric hindrance from the 2-methylbenzoyl group might be a factor, selecting a potent activating agent is crucial.[3] Below is a comparison of two commonly used and highly effective coupling systems.
| Coupling Reagent System | Mechanism of Action | Advantages | Disadvantages |
| HATU/DIPEA | Forms a highly reactive OAt-active ester. | High coupling efficiency, rapid reaction times, and effective for sterically hindered substrates.[3] | Higher cost compared to carbodiimides. |
| EDC/HOBt | Forms an O-acylisourea intermediate which is converted to a more stable HOBt-active ester.[2] | Cost-effective, byproducts are generally water-soluble and easily removed. | Can be less effective for challenging or sterically hindered couplings. |
For the title compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended as the primary choice due to its superior performance with potentially hindered substrates.[3]
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol provides a step-by-step guide for the coupling of this compound with a primary or secondary amine using HATU.
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Experimental Procedure
-
Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.0-3.0 eq). The order of addition is crucial; pre-mixing the acid, HATU, and base prevents the formation of guanidinium byproducts from the reaction of HATU with the amine.
-
Pre-activation: Stir the mixture at room temperature for 5-15 minutes. This pre-activation step allows for the formation of the highly reactive OAt-active ester.[4]
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture.
-
Coupling Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. For most couplings, the reaction should be complete within 30 minutes to a few hours.[4]
-
Quench: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with ethyl acetate (3x). The organic layers are combined.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amide by flash column chromatography on silica gel or by recrystallization to obtain the final product.
Visualization of the Workflow
Caption: Experimental workflow for HATU-mediated amide coupling.
Mechanistic Insight: The Role of HATU
Understanding the mechanism of the coupling reagent is key to optimizing the reaction and troubleshooting any issues.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
In the presence of a base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[5] This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond. The HOAt byproduct is regenerated and can participate in the catalytic cycle, while tetramethylurea is also formed as a stoichiometric byproduct.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive coupling reagent due to moisture.- Impure starting materials.- Insufficient pre-activation time. | - Use fresh, high-quality HATU stored under anhydrous conditions.- Ensure carboxylic acid and amine are pure and dry.- Increase pre-activation time to 15-20 minutes. |
| Formation of Side Products | - Reaction of HATU with the amine before carboxylic acid activation.- Racemization at a chiral center alpha to the carbonyl. | - Adhere strictly to the order of addition: pre-activate the carboxylic acid with HATU and DIPEA before adding the amine.- For chiral substrates, consider running the reaction at 0 °C to minimize epimerization. |
| Difficult Purification | - Excess coupling reagents or byproducts co-eluting with the product. | - Perform a thorough aqueous work-up to remove water-soluble impurities.- Optimize chromatography conditions (e.g., gradient elution). |
Conclusion
The protocol outlined in these application notes provides a robust and reliable method for the amide coupling of this compound. By leveraging the high reactivity of HATU, potential challenges associated with steric hindrance can be overcome, leading to high yields of the desired amide product. A thorough understanding of the reaction mechanism and potential pitfalls, as detailed in the troubleshooting guide, will further empower scientists to successfully implement and adapt this protocol for the synthesis of diverse molecular targets in their drug discovery endeavors.
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- Warden, A. et al. (2019). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
- Subba Reddy, B. V. et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
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- MDPI. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- ChemicalBook. 1-(2-METHYL-BENZOYL)-PIPERIDINE-4-CARBOXYLIC ACID. ChemicalBook.
- Sinfoo Biotech. 1-(2-methyl-benzoyl)-piperidine-4-carboxylic acid. Sinfoo Biotech.
- BenchChem. (2025). Troubleshooting common problems in 4-piperidinecarboxamide reactions. BenchChem Technical Support Center.
- ACS Publications. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.
- ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- CHIMIA. (2015). The Synthesis of Sterically Hindered Amides.
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Application Notes and Protocols for 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 1-Benzoylpiperidine-4-carboxylic Acid Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of approved pharmaceutical agents and natural products.[1] Its conformational flexibility, favorable physicochemical properties, and capacity for multi-vector functionalization allow it to effectively interact with a diverse range of biological targets.[1] When incorporated into the 1-benzoylpiperidine-4-carboxylic acid framework, the resulting molecule presents a synthetically tractable and highly versatile platform for drug discovery.
This scaffold combines three key structural features:
-
A Piperidine Core: Provides a three-dimensional structure that can be optimized for specific binding pockets.
-
An N-Benzoyl Group: Modulates lipophilicity and can engage in crucial interactions with biological targets, such as pi-stacking or hydrogen bonding.
-
A 4-Carboxylic Acid Moiety: Serves as a versatile synthetic handle for further derivatization (e.g., amide or ester formation) and can act as a key hydrogen bond donor/acceptor or a bioisostere for other functional groups.
This document provides detailed application notes and protocols for 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid (CAS 401581-31-5), a specific analog within this valuable chemical class. While extensive biological data for this exact compound is not widely published, its structural features suggest significant potential as a key intermediate and a tool for structure-activity relationship (SAR) studies.
The Role of the ortho-Methyl Substitution: A Mechanistic Insight
The introduction of a methyl group at the ortho position of the benzoyl ring is a deliberate and strategic choice in medicinal chemistry. This substitution is not merely an addition of a small lipophilic group; it introduces significant steric and conformational effects.
Conformational Restriction: The ortho-methyl group sterically hinders the free rotation around the amide bond connecting the benzoyl group and the piperidine nitrogen. This torsional strain forces the phenyl ring and the carbonyl group into a more defined, non-planar orientation relative to the piperidine ring. This fixed conformation can be critical for:
-
Enhanced Selectivity: By pre-organizing the molecule into a specific shape, it may bind more potently to the desired biological target while fitting poorly into the binding sites of off-target proteins, thereby increasing selectivity and reducing potential side effects.
-
Improved Potency: A conformationally constrained ligand may have a lower entropic penalty upon binding to its target, which can translate to higher binding affinity and potency.
Metabolic Stability: The steric bulk of the ortho-methyl group can shield the adjacent amide bond from enzymatic hydrolysis by proteases and amidases, potentially increasing the metabolic stability and pharmacokinetic half-life of drug candidates derived from this scaffold.
Caption: Rationale for the ortho-methyl substitution.
Synthesis Protocol: this compound
The synthesis of this compound is a robust, two-step process starting from commercially available ethyl isonipecotate (ethyl piperidine-4-carboxylate). The general strategy involves N-acylation followed by ester hydrolysis.[2]
Workflow Diagram
Sources
The Piperidine Scaffold: A Comprehensive Guide to its Application in Drug Discovery
Introduction: The Enduring Significance of the Piperidine Moiety in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is an undisputed cornerstone of modern medicinal chemistry.[1][2] Its remarkable prevalence in both natural alkaloids and a vast array of synthetic pharmaceuticals underscores its status as a "privileged scaffold" in drug design.[1] Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, highlighting their versatility and broad therapeutic applicability.[2][3] This guide provides an in-depth exploration of the multifaceted role of piperidine derivatives in drug discovery, from their fundamental physicochemical properties to detailed synthetic protocols and methods for pharmacological evaluation. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The utility of the piperidine scaffold is rooted in its unique stereochemical and physicochemical properties. As a saturated heterocycle, it predominantly adopts a stable chair conformation, which allows for the precise three-dimensional arrangement of substituents. This is crucial for optimizing interactions with biological targets.[1] The nitrogen atom within the ring provides a versatile handle for fine-tuning key drug-like properties such as solubility and lipophilicity.[1] Furthermore, the piperidine motif is relatively stable to metabolism, which can enhance a drug's pharmacokinetic profile.[4]
Therapeutic Applications of Piperidine Derivatives
The piperidine scaffold is a key feature in a wide range of clinically approved drugs, demonstrating its broad therapeutic impact.[4][5] These applications span from complex central nervous system (CNS) disorders to the management of pain and cancer.
Table 1: Prominent FDA-Approved Drugs Containing a Piperidine Moiety
| Drug Name | Therapeutic Class | Indication |
| Donepezil | Acetylcholinesterase Inhibitor | Alzheimer's Disease[6] |
| Fentanyl | Opioid Analgesic | Severe Pain[7] |
| Risperidone | Atypical Antipsychotic | Schizophrenia, Bipolar Disorder[7][8] |
| Haloperidol | Typical Antipsychotic | Schizophrenia, Tourette Syndrome[6][7] |
| Methylphenidate | Stimulant | Attention Deficit Hyperactivity Disorder (ADHD)[9] |
| Loperamide | Opioid Receptor Agonist | Diarrhea |
| Paroxetine | SSRI Antidepressant | Depression, Anxiety Disorders[9] |
| Minoxidil | Vasodilator | Hair Loss[7][9] |
| Raloxifene | Selective Estrogen Receptor Modulator | Osteoporosis, Breast Cancer Prevention[10] |
Synthetic Strategies for Piperidine Derivatives
The construction of the piperidine ring and its subsequent functionalization are critical steps in the synthesis of piperidine-based drugs. Various synthetic methodologies have been developed, ranging from classical cyclization reactions to modern catalytic approaches.
Protocol 1: Synthesis of Fentanyl - A Case Study
Fentanyl, a potent synthetic opioid, provides an excellent example of a multi-step synthesis of a complex piperidine derivative.[11][12] The following protocol is an optimized, three-step strategy.[4]
Workflow for Fentanyl Synthesis
Caption: A common synthetic route to Donepezil.
Step-by-Step Protocol:
-
Aldol Condensation:
-
5,6-dimethoxy-1-indanone is reacted with N-benzyl-piperidine-4-carboxaldehyde in the presence of a base, such as sodium hydroxide in methanol. [13] * This reaction forms an unsaturated intermediate through an aldol condensation followed by dehydration.
-
[14]2. Hydrogenation:
- The double bond in the unsaturated intermediate is then reduced.
- This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. [13] * The reduction yields the final product, Donepezil.
Pharmacological Evaluation of Piperidine Derivatives
Once synthesized, piperidine derivatives must be evaluated for their biological activity. A variety of in vitro assays are employed to determine their potency and mechanism of action.
Protocol 3: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Haloperidol competitively antagonizes the dopamine D2 receptor.
Piperidine Derivatives and the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, growth, and survival. It[15][16]s dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several piperidine derivatives have been designed to inhibit components of this pathway.
PI3K/Akt Signaling Pathway
Caption: A simplified representation of the PI3K/Akt signaling pathway.
Conclusion
The piperidine scaffold continues to be a highly valuable and versatile component in the drug discovery and development landscape. Its favorable physicochemical and pharmacokinetic properties, combined with the accessibility of diverse synthetic routes, ensure its continued prominence in medicinal chemistry. The detailed protocols and application notes provided in this guide offer a practical framework for researchers to synthesize and evaluate novel piperidine derivatives, paving the way for the discovery of next-generation therapeutics.
References
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-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . International Journal of Molecular Sciences. (2023, February 2). Available from: [Link]
- What is the mechanism of Haloperidol?. Patsnap Synapse. (2024, July 17).
- What is the mechanism of action of haloperidol (antipsychotic medication)?. Dr.Oracle. (2025, April 9).
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . (2023, February 2). Available from: [Link]
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Fentanyl Chemistry . News-Medical.Net. Available from: [Link]
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About haloperidol . NHS. Available from: [Link]
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An Efficient, Optimized Synthesis of Fentanyl and Related Analogs . PLoS One. (2014, September 18). Available from: [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening . PubMed Central. Available from: [Link]
- Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.
-
Total synthesis of fentanyl . PubMed. Available from: [Link]
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Piperidine . Wikipedia. Available from: [Link]
-
Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil . SciSpace. (2017, July 15). Available from: [Link]
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-
Classics in Chemical Neuroscience: Risperidone . ACS Publications. Available from: [Link]
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-
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-
DONEPEZIL SYNTHESIS . New Drug Approvals. (2013, August 2). Available from: [Link]
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Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors . PubMed Central. Available from: [Link]
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PI3K-AKT Signaling Pathway . Creative Diagnostics. Available from: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . PubMed. (2025, October 21). Available from: [Link]
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Piperidine containing FDA approved drugs . ResearchGate. Available from: [Link]
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Application Notes & Protocols: Strategic Derivatization of 1-(2-Methylbenzoyl)piperidine-4-carboxylic Acid for Bioassay Library Generation
Abstract
The 1-benzoylpiperidine-4-carboxylic acid scaffold is a recognized privileged structure in medicinal chemistry, appearing in a multitude of biologically active agents.[1][2] This document provides a comprehensive technical guide for the strategic derivatization of a key analog, 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid (CAS No. 401581-31-5), to generate a diverse chemical library suitable for a wide range of bioassays. We present detailed, field-proven protocols for the synthesis of carboxamide derivatives via robust amide coupling methodologies, including carbodiimide and uronium salt-based approaches. The causality behind experimental choices, self-validating quality control measures, and downstream applications in high-throughput screening are discussed in depth to empower researchers in drug discovery and chemical biology.
Introduction: The Strategic Value of the 1-(2-Methylbenzoyl)piperidine-4-carboxamide Scaffold
The piperidine ring is a cornerstone of modern drug design, prized for its favorable physicochemical properties and its ability to act as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[2][3] When combined with a benzoyl group at the 1-position and a functionalizable handle like a carboxylic acid at the 4-position, the resulting molecule becomes a powerful starting point for library synthesis. The 2-methyl substituent on the benzoyl ring introduces a subtle steric and electronic perturbation compared to its unsubstituted counterpart, potentially offering unique interactions with biological targets and providing a vector for exploring structure-activity relationships (SAR).[1]
The generation of a chemical library from a core scaffold is a fundamental strategy in drug discovery to efficiently explore chemical space and identify hits in high-throughput screening (HTS) campaigns.[4][5] By converting the carboxylic acid moiety of this compound into a diverse array of amides, researchers can systematically vary steric bulk, hydrogen bonding potential, lipophilicity, and charge, thereby modulating the molecule's interaction with a target protein.
This guide focuses on the most reliable and widely used reaction in medicinal chemistry for this purpose: the amide bond formation.[6][7] We will detail protocols that are robust, scalable, and amenable to the generation of a multi-compound library.
Core Molecule Profile
-
Chemical Name: this compound
-
Molecular Formula: C₁₄H₁₇NO₃
-
Molecular Weight: 247.29 g/mol
-
Structure:
The Chemistry of Derivatization: Amide Coupling Strategies
Direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be "activated" into a more electrophilic species that can readily react with a nucleophilic amine. This is achieved using coupling reagents. We present two gold-standard protocols applicable to the derivatization of our core scaffold.
Mechanism Overview: Carboxylic Acid Activation
The fundamental principle behind the most common amide coupling reactions involves a two-step process that can often be performed in a single pot.[6]
-
Activation: The coupling reagent reacts with the carboxylate to form a highly reactive intermediate (e.g., an O-acylisourea ester with carbodiimides, or an active ester with uronium salts).
-
Nucleophilic Attack: The amine nucleophile attacks the activated carbonyl carbon, displacing the activating group and forming the stable amide bond.
The choice of coupling reagent can significantly impact reaction efficiency, cost, and the suppression of side reactions, most notably racemization if chiral amines are used.[10]
Caption: Generalized workflow for amide bond formation.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the activating agent and 1-Hydroxybenzotriazole (HOBt) as an additive. EDC is a water-soluble carbodiimide, simplifying purification as the urea byproduct can be removed with an aqueous wash.[11] HOBt is included to suppress side reactions and minimize potential racemization by forming a more selective active ester intermediate.[10]
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine, morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI or EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting acid in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add HOBt (1.2 eq) and the desired amine (1.1 eq). Stir the mixture for 5 minutes at room temperature.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture. Stir for another 5 minutes.
-
Activation: Cool the flask to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes. Causality Note: Adding EDC at 0 °C helps to control the initial exothermic reaction and maintain the stability of the active intermediate.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Trustworthiness Note: The bicarbonate wash is crucial for removing unreacted acid and the acidic HOBt, while the water and brine washes remove the water-soluble EDC urea byproduct and residual DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide derivative.
Protocol 2: HATU-Mediated Amide Coupling
This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient uronium salt-based coupling reagent. HATU is particularly effective for coupling sterically hindered amines or for reactions that are sluggish with EDC. Reactions are often faster and cleaner.
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Materials for aqueous work-up and purification as listed in Protocol 1.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M).
-
Reagent Addition: Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).
-
Activation & Coupling: Add HATU (1.1 eq) to the solution. Causality Note: In this one-pot procedure, the HATU rapidly activates the carboxylate formed in situ by the base, and the proximate amine immediately couples. This high efficiency often leads to shorter reaction times.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Follow steps 7 and 8 as described in Protocol 1.
Caption: Experimental workflow for library synthesis.
Data Presentation: Building a Diverse Library
To maximize the discovery potential from a screening campaign, the choice of amines for derivatization should be deliberate, aiming to cover a broad range of physicochemical properties.
| Amine Class | Example Amine | Rationale for Inclusion | Expected Property Modulation |
| Small Alkyl | Isopropylamine | Probes for small hydrophobic pockets | Increases lipophilicity modestly |
| Aromatic | Aniline | Introduces aromatic/π-stacking interactions | Increases rigidity and lipophilicity |
| Benzyl | Benzylamine | Flexible aromatic group for deeper pockets | Increases size and lipophilicity |
| Heterocyclic | Morpholine | Introduces H-bond acceptor, improves solubility | Increases polarity and aqueous solubility |
| Functionalized | 4-Methoxybenzylamine | Adds H-bond acceptor and electronic diversity | Modulates electronics and polarity |
| Chiral | (R)-α-Methylbenzylamine | Probes for chiral recognition at the binding site | Introduces stereochemistry |
Quality Control: A Self-Validating System
For each synthesized derivative, it is critical to confirm its identity and purity to ensure that any observed biological activity is attributable to the intended compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis. It provides a rapid assessment of purity (by integrating the area of the product peak in the chromatogram) and confirms the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For key compounds or library subsets, ¹H and ¹³C NMR spectroscopy provides unambiguous structural confirmation. The disappearance of the carboxylic acid proton signal (~12 ppm) and the appearance of a new amide N-H proton signal (typically 7-9 ppm), along with shifts in the piperidine ring protons, validate the successful reaction.
Conclusion
The protocols detailed herein provide a robust and versatile platform for the derivatization of this compound. By employing established amide coupling reagents like EDC/HOBt or the highly efficient HATU, researchers can readily generate diverse libraries of carboxamides. This strategic approach, combined with rigorous analytical characterization, enables the systematic exploration of structure-activity relationships and is a powerful engine for hit discovery in modern drug development programs.
References
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Gillet, V. J. (2009). Design of chemical libraries for screening. Expert Opinion on Drug Discovery, 4(12), 1215-1220. [Link]
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Ermish, A. (n.d.). Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research. Ash Ermish. Retrieved from [Link]
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Montanari, S., et al. (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 25(21), 5033. [Link]
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Han, C., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(10), 2115-2119. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Angeles, A. R., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 21(17), 6331. [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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S. S. K. Goel, et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
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ResearchGate. (n.d.). Reaction scheme for derivatization of carboxylic acid groups with N‐(4‐aminophenyl)piperidine. Retrieved from [Link]
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Jagtap, S. V., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]
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Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 7(2), 133-145. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine-4-carboxamide. PubChem Compound Database. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
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Ramesh, S., et al. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ChemistryOpen, 8(5), 578-582. [Link]
-
Jin, D., et al. (2020). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. Journal of Pharmaceutical and Biomedical Analysis, 195, 113815. [Link]
-
Eggink, M., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 767-778. [Link]
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Al-Ghorbani, M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. [Link]
-
Sinfoo Biotech. (n.d.). 1-(2-methyl-benzoyl)-piperidine-4-carboxylic acid. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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National Institutes of Health. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. Retrieved from [Link]
-
Wu, Y., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. [Link]
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ResearchGate. (n.d.). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Retrieved from [Link]
-
La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved from [Link]
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Scilit. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]
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Wang, G., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 23-29. [Link]
-
National Institutes of Health. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Retrieved from [Link]
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Application Note: 1-(2-Methylbenzoyl)piperidine-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Section 1: Introduction and Strategic Overview
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is a cornerstone of modern drug discovery, prized for its conformational flexibility and ability to engage with a wide array of biological targets.[1] Its saturated, six-membered heterocyclic structure allows it to serve as a versatile scaffold, presenting substituents in well-defined three-dimensional orientations. This characteristic is fundamental to optimizing drug-receptor interactions and is a key reason for the prevalence of piperidine-containing motifs in pharmacologically active compounds, from neurological agents to enzyme inhibitors.[2][3]
Physicochemical Properties of 1-(2-Methylbenzoyl)piperidine-4-carboxylic Acid
This compound is a bifunctional building block designed for strategic incorporation into larger, more complex molecules. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 401581-31-5 | [4][5][6] |
| Molecular Formula | C₁₄H₁₇NO₃ | [5][6] |
| Molecular Weight | 247.29 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | [7] |
| Key Functional Groups | Carboxylic Acid, Tertiary Amide |
Unique Structural Features and Synthetic Rationale
The strategic value of this building block lies in the interplay between its constituent parts. The piperidine-4-carboxylic acid moiety provides a robust anchor point for synthetic elaboration, primarily through its carboxyl group. The N-acyl substituent, a 2-methylbenzoyl (ortho-toluoyl) group, is not merely a protecting group; it serves a critical role in modulating the molecule's properties:
-
Conformational Restriction: The ortho-methyl group on the benzoyl ring introduces significant steric hindrance. This restricts the free rotation around the N-C(O) amide bond, leading to a more defined and rigid conformation of the piperidine ring relative to the aromatic system. In drug design, such pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing affinity and selectivity.
-
Lipophilicity Modulation: The benzoyl group enhances the molecule's lipophilicity, a key parameter in tuning pharmacokinetic properties such as membrane permeability and solubility.[1]
-
Metabolic Stability: The tertiary amide bond is generally robust, providing a stable linkage that is resistant to enzymatic cleavage.
Section 2: Core Synthetic Applications and Protocols
The primary utility of this compound stems from the reactivity of its carboxylic acid group, which serves as a handle for forming amide and ester linkages.
Amide Bond Formation: A Gateway to Novel Carboxamides
Direct condensation of a carboxylic acid and an amine to form an amide bond is thermally demanding and impractical for complex molecules. The fundamental challenge is the acid-base reaction between the two components, which forms a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the essential function of coupling reagents.[8][9] They react with the carboxylate to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for uronium salts), which is then readily susceptible to nucleophilic attack by the amine to furnish the desired amide.[8]
The following diagram illustrates the typical experimental sequence for coupling the title compound with a primary or secondary amine.
Caption: Standard workflow for amide bond formation.
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a modern uronium-based coupling reagent known for its high efficiency, fast reaction times, and suppression of side reactions.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), Ethyl Acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Brine
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous DMF (to a concentration of approx. 0.2 M).
-
Rationale: Anhydrous conditions are critical to prevent hydrolysis of the coupling reagent and the activated intermediate. DMF is an excellent solvent for a wide range of substrates.
-
-
Base Addition: Add DIEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Rationale: DIEA is a non-nucleophilic base that neutralizes the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester. An excess is used to drive the reaction to completion.
-
-
Activation and Coupling: Cool the flask to 0 °C in an ice bath. Add HATU (1.2 equiv) portion-wise over 5 minutes. A color change is often observed.
-
Rationale: Cooling controls the initial exotherm upon addition of the highly reactive coupling reagent.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with EtOAc or DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Rationale: The acid wash removes excess DIEA and any unreacted amine. The base wash removes unreacted starting material and HOBt byproducts. The brine wash removes residual water.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the pure amide.
This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), a water-soluble carbodiimide, making its urea byproduct easy to remove during aqueous work-up. Hydroxybenzotriazole (HOBt) is included as an additive to improve yields and minimize racemization if chiral centers are present.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
EDCI (1.5 equiv)
-
HOBt (1.2 equiv)
-
Triethylamine (TEA) or DIEA (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reactant Preparation: To a solution of this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM (0.2 M), add the organic base (2.5 equiv).
-
Activation: Cool the mixture to 0 °C and add EDCI (1.5 equiv) in a single portion.
-
Rationale: EDCI activates the carboxylic acid to form a highly reactive O-acylisourea, which is immediately trapped by HOBt to form a less reactive but more stable active ester, minimizing side reactions.[9]
-
-
Reaction and Work-up: Allow the reaction to stir overnight (12-18 hours) while warming to room temperature. Perform the same aqueous work-up as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
Esterification: Synthesis of Ester Derivatives
The choice of esterification method depends on the nature of the alcohol and the overall sensitivity of the substrate. For simple, robust primary and secondary alcohols, classic acid-catalyzed methods are effective. For more sensitive substrates or tertiary alcohols, milder, modern conditions are preferable.
This equilibrium-driven process is best suited for simple primary or secondary alcohols where the alcohol can be used in large excess as the solvent.[10]
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., Methanol, Ethanol) (used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)
Procedure:
-
Reaction Setup: Suspend this compound in the desired alcohol (e.g., methanol for the methyl ester).
-
Catalyst Addition: Carefully add concentrated H₂SO₄ dropwise.
-
Heating: Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC.
-
Rationale: The reaction is an equilibrium; using the alcohol as a solvent and removing the water byproduct (if practical with a Dean-Stark trap for higher boiling alcohols) drives the reaction toward the ester product.[10]
-
-
Work-up: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in EtOAc and carefully neutralize the acid catalyst by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Isolation and Purification: Wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.
This method is exceptionally mild and convenient, avoiding strong acids or bases. The byproducts are volatile (CO₂ and t-butanol), which greatly simplifies purification.[11]
Materials:
-
This compound (1.0 equiv)
-
Alcohol (primary or secondary, 1.2 equiv)
-
(Boc)₂O (1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.2 equiv)
-
Anhydrous Acetonitrile (MeCN) or DCM
Procedure:
-
Reaction Setup: Dissolve the carboxylic acid, alcohol, and catalytic DMAP in the anhydrous solvent.
-
Reagent Addition: Add (Boc)₂O to the solution. The reaction is typically stirred at room temperature.
-
Rationale: The carboxylic acid reacts with (Boc)₂O to form a mixed anhydride intermediate, which is a highly activated species. DMAP catalyzes the subsequent acylation of the alcohol by this intermediate.[11]
-
-
Reaction and Work-up: Stir for 2-12 hours until TLC indicates completion. Concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify by flash column chromatography. The simplified work-up is a major advantage of this method.[11]
Section 3: Application in Medicinal Chemistry Scaffolding
A Rigidified Scaffold for Structure-Activity Relationship (SAR) Studies
As discussed, the ortho-methyl group provides conformational rigidity. When developing a new therapeutic agent, chemists often synthesize a library of related compounds to explore the SAR. Using this compound as a starting point allows for the systematic variation of the group attached to the C4 position (via the protocols above) while maintaining a consistent, rigidified orientation of the N-aroyl group. This reduces conformational ambiguity and can lead to a clearer understanding of how different C4 substituents interact with the target receptor or enzyme. This approach is analogous to strategies used in developing inhibitors for targets like carbonic anhydrase and glutaminyl cyclase, where the piperidine core serves to orient key pharmacophoric elements.[2][3]
Logical Flow: From Building Block to Drug Candidate Library
Caption: From a single building block to a diverse library for screening.
Section 4: Safety, Handling, and Storage
Professionals handling this compound should adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[12][13]
-
Handling: Use in a well-ventilated chemical fume hood.[12] Avoid inhalation of dust and formation of aerosols.[13][14][15] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[12][14]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]
Section 5: Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its pre-organized conformational bias, combined with the synthetic accessibility of its carboxylic acid handle, makes it an ideal scaffold for the construction of compound libraries. The robust and reproducible protocols provided herein for amide and ester formation empower researchers to efficiently generate novel molecular entities for drug discovery programs and other advanced scientific applications.
Section 6: References
-
Safety Data Sheet - AAPPTec. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]
-
1-Benzoylpiperidine-4-carboxylic acid - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem. Retrieved January 15, 2026, from [Link]
-
1-(2-methyl-benzoyl)-piperidine-4-carboxylic acid - Sinfoo Biotech. (n.d.). Sinfoo Biotech. Retrieved January 15, 2026, from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 15, 2026, from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Malla, S., Kumar, A., Kumar, A., Kumar, S., & Kumar, A. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International journal of biological macromolecules, 170, 415–423. Available at: [Link]
-
Angeli, A., et al. (2019). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 24(21), 3975. Available at: [Link]
-
Luraschi, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Available at: [Link]
-
Patel, H. H., & Patel, M. P. (2015). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal of ChemTech Research, 8(4), 1836-1843. Available at: [Link]
-
Iida, A., et al. (2013). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Synlett, 24(10), 1239-1242. Available at: [Link]
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- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2-METHYL-BENZOYL)-PIPERIDINE-4-CARBOXYLIC ACID | 401581-31-5 [amp.chemicalbook.com]
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Experimental protocol for N-acylation of piperidine-4-carboxylic acid
Application Notes and Protocols
Topic: Experimental Protocol for N-Acylation of Piperidine-4-carboxylic Acid Audience: Researchers, scientists, and drug development professionals.
Abstract
The N-acylation of piperidine-4-carboxylic acid is a cornerstone chemical transformation in medicinal chemistry, yielding N-acyl piperidine scaffolds that are integral to a vast array of pharmacologically active agents. This functionalization of the piperidine nitrogen modulates critical properties such as ligand-receptor binding, selectivity, solubility, and metabolic stability. This document provides a comprehensive guide to the N-acylation of piperidine-4-carboxylic acid, detailing two primary and robust protocols: acylation via acyl chlorides under Schotten-Baumann conditions and acylation using acid anhydrides. It elucidates the underlying reaction mechanisms, explains the rationale for experimental choices, and provides detailed, step-by-step procedures for synthesis, monitoring, purification, and characterization, grounded in established chemical principles.
Introduction: The Significance of the N-Acyl Piperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. Its N-acylation is a critical step in the synthesis of complex molecules, including inhibitors, receptor antagonists, and other therapeutic agents.[1] The introduction of an acyl group onto the piperidine nitrogen forms a stable tertiary amide bond, a key functional group in peptide mimetics and a bioisosteric replacement for other less stable groups.[2] The choice of acylating agent directly influences the final compound's steric and electronic properties, making this reaction a versatile tool for generating molecular diversity in drug development pipelines.
Reaction Overview and Mechanism
The N-acylation of a secondary amine, such as piperidine-4-carboxylic acid, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (chloride or carboxylate) to yield the stable tertiary amide product.[3][4]
Diagram: General Mechanism of N-Acylation
Caption: A typical workflow for the N-acylation, monitoring, and purification of piperidine-4-carboxylic acid derivatives.
Detailed Experimental Protocols
Safety Notice: These protocols involve hazardous chemicals. Acetyl chloride and other acyl chlorides are corrosive, volatile, and react violently with water. [5]Piperidine derivatives can be toxic. [6]All operations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes the reaction of piperidine-4-carboxylic acid with an acyl chloride in the presence of a tertiary amine base to neutralize the HCl byproduct. [3][7] Materials:
-
Piperidine-4-carboxylic acid (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Triethylamine (NEt₃) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the suspension and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.1 eq) dropwise to the stirred, cooled suspension over 10-15 minutes. A precipitate (triethylamine hydrochloride) may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. [8]7. Quenching: Upon completion, carefully quench the reaction by slowly adding deionized water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel. [2][9]
Protocol 2: N-Acylation using an Acid Anhydride
This method is often used for acetylation with acetic anhydride and can be performed under milder, sometimes solvent-free, conditions. [2][10] Materials:
-
Piperidine-4-carboxylic acid (1.0 eq)
-
Acid anhydride (e.g., acetic anhydride, propionic anhydride) (1.2-1.5 eq)
-
Pyridine or DCM (optional, as solvent)
-
Diethyl ether or Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine piperidine-4-carboxylic acid (1.0 eq) and the acid anhydride (1.2 eq). The reaction can often be run neat (without solvent). Alternatively, dissolve the starting material in a minimal amount of pyridine or DCM.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. If needed, gentle heating (40-50 °C) can be applied to drive the reaction to completion.
-
Monitoring: Monitor the reaction by TLC until the starting amine is fully consumed (typically 30 minutes to 4 hours). [11]4. Workup: After completion, cool the reaction mixture to room temperature. Add cold deionized water to quench any excess anhydride.
-
Isolation: If the product precipitates, it can be collected by filtration, washed with cold water, and dried. If the product is soluble, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization. [10]
Stoichiometry and Reagent Summary
| Reagent | Protocol 1 (Acyl Chloride) | Protocol 2 (Anhydride) | Rationale |
| Piperidine-4-carboxylic acid | 1.0 eq | 1.0 eq | Limiting reagent. |
| Acylating Agent | 1.1 - 1.2 eq | 1.2 - 1.5 eq | A slight excess ensures complete consumption of the starting amine. |
| Base (e.g., NEt₃) | 1.5 - 2.0 eq | Optional / Catalytic | In Protocol 1, required to neutralize the HCl byproduct. [12]In Protocol 2, it can catalyze the reaction but is not always necessary. |
| Solvent | Anhydrous DCM/THF | Neat or Pyridine/DCM | Aprotic solvents prevent reaction with the highly reactive acyl chloride. Anhydrides are less reactive and can sometimes be run solvent-free. [10] |
Product Purification and Characterization
Purification:
-
Aqueous Workup: The primary goal of the workup is to remove water-soluble impurities, unreacted reagents, and byproducts. Washing with NaHCO₃ neutralizes and removes both the HCl byproduct from the acyl chloride reaction and the carboxylic acid byproduct from the anhydride reaction. [3]* Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical and is determined empirically to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: For products that are difficult to recrystallize or for removing closely-related impurities, flash column chromatography using silica gel is the standard method. [13] Characterization:
-
Thin-Layer Chromatography (TLC): Used for reaction monitoring. The product amide is typically less polar than the starting amino acid, resulting in a higher Rf value. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The formation of the amide bond will cause characteristic shifts in the signals of the protons and carbons near the nitrogen atom.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity. Techniques like GC-MS or LC-MS are commonly used. [14]
References
-
Mancini, F., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-87. [Link]
-
Organic Chemistry Portal (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia (n.d.). Schotten–Baumann reaction. Wikipedia. [Link]
-
Infantes, L., et al. (2018). N-acylation of L-amino Acids in Aqueous Media: Evaluation of the Catalytic Performances of Streptomyces Ambofaciens Aminoacylases. PubMed. [Link]
-
L.S. College, Muzaffarpur (2020). Schotten–Baumann reaction. L.S. College. [Link]
-
BYJU'S (2019). Schotten Baumann Reaction. BYJU'S. [Link]
-
Vágvölgyi, M., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]
-
Nyong, E. E., & D'Erasmo, M. P. (2021). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. PubMed Central. [Link]
- Jubilant Life Sciences Limited (n.d.). Piperidine Safety Data Sheet. Jubilant. Provided by Google Search.
-
Save My Exams (2025). Acylation Mechanism. Save My Exams. [Link]
-
Fisher Scientific (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: Acetyl chloride. Chemos. [Link]
-
WSU (n.d.). Monitoring Reactions by TLC. Washington State University. [Link]
-
Organic Syntheses (n.d.). Benzoyl piperidine. Organic Syntheses. [Link]
-
Der Pharma Chemica (n.d.). Scholars Research Library. Der Pharma Chemica. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Der Pharma Chemica. [Link]
Sources
- 1. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chemos.de [chemos.de]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Amide Synthesis [fishersci.it]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. byjus.com [byjus.com]
- 13. chemrevise.org [chemrevise.org]
- 14. caymanchem.com [caymanchem.com]
Application Notes & Protocols: Leveraging 1-(2-Methylbenzoyl)piperidine-4-carboxylic Acid as a Scaffold for Novel Enzyme Inhibitor Development
Introduction
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged structures" due to their inherent ability to interact with a wide range of biological targets. The piperidine ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs.[1][2][3] Its synthetic tractability, favorable physicochemical properties, and conformational pre-organization make it an invaluable starting point for drug discovery campaigns.[1][4]
This guide focuses on a specific, highly versatile building block: 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid (CAS No. 401581-31-5).[5][6] This compound is uniquely positioned for the development of enzyme inhibitors. It features three key points for interaction and modification:
-
A Piperidine Core: Provides a rigid, three-dimensional structure to orient functional groups.
-
An N-(2-Methylbenzoyl) Group: A lipophilic moiety that can engage in hydrophobic or π-stacking interactions within an enzyme's active site. The ortho-methyl group introduces a specific steric and electronic profile.
-
A 4-Carboxylic Acid Group: A critical functional handle for synthetic elaboration, allowing for the creation of amide libraries to probe polar interactions and optimize binding affinity.[7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for utilizing this compound as a foundational scaffold to discover and characterize novel enzyme inhibitors.
Section 1: Rationale and Strategic Application
The strategic value of this compound lies in its potential as a fragment or scaffold for generating diverse chemical libraries. The piperidine-4-carboxamide moiety, which can be readily synthesized from this starting material, is a known scaffold for inhibitors of enzymes like secretory glutaminyl cyclase.[8] Furthermore, N-benzoyl piperidine derivatives have been successfully investigated as inhibitors for various enzyme classes, including steroid-5alpha-reductase and carbonic anhydrases.[9][10]
The development process typically follows a structured workflow, beginning with the synthesis of a focused library of derivatives and progressing through a cascade of biochemical assays to identify and characterize promising lead compounds.
A general procedure for amide coupling involves dissolving the carboxylic acid (1 equivalent) and a selected amine (1-1.2 equivalents) in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). A coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equivalents) and an additive like HOBt (Hydroxybenzotriazole) (1.5 equivalents) are then added. The reaction is stirred at room temperature until completion, followed by standard aqueous workup and purification by column chromatography or recrystallization. [9]
Section 3: Protocols for Enzyme Inhibition Analysis
To illustrate the application of this scaffold, we provide protocols for screening derivatives against acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease. [11]Piperidine derivatives, such as the blockbuster drug Donepezil, are well-known AChE inhibitors, making this a relevant target class for this scaffold. [2][11]
Protocol 3.1: IC50 Determination via Ellman's Method
Principle of the Assay: This colorimetric assay measures AChE activity by monitoring the hydrolysis of the substrate acetylthiocholine (ATCI). [1]The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring its absorbance at 412 nm. [1]An inhibitor will reduce the rate of this color formation.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
AChE from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Test compounds (derivatives of this compound) dissolved in DMSO
Step-by-Step Methodology:
-
Prepare Reagents:
-
Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in buffer.
-
ATCI Solution: 10 mM ATCI in buffer.
-
Enzyme Solution: Prepare a stock solution of AChE and dilute in buffer to the desired working concentration (e.g., 0.1 U/mL).
-
-
Prepare Inhibitor Dilutions:
-
Create a serial dilution of each test compound in DMSO. A typical starting range is from 10 mM down to low micromolar concentrations.
-
Further dilute these DMSO stocks into the assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the well is ≤1% to avoid solvent effects.
-
-
Assay Procedure (in a 96-well plate):
-
Add 25 µL of assay buffer to the "blank" wells (no enzyme).
-
Add 25 µL of the AChE enzyme solution to all other wells.
-
Add 25 µL of the serially diluted test compound solutions to the sample wells.
-
Add 25 µL of buffer (for 100% activity control) or buffer with 1% DMSO (for vehicle control) to control wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add 50 µL of the DTNB solution to all wells.
-
To initiate the reaction, add 50 µL of the ATCI substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm every 60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity. [12][13]
-
Protocol 3.2: Mechanism of Action (MoA) Studies
Principle of the Assay: To understand how an inhibitor interacts with the enzyme and substrate, kinetic studies are performed. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, one can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). [14][15]This is crucial for lead optimization, as different inhibition types have different therapeutic implications. [12] Methodology:
-
Follow the general setup of the Ellman's assay described in Protocol 3.1.
-
Select a potent inhibitor identified from the IC50 screen.
-
Prepare a matrix of reaction conditions. This involves:
-
A series of at least five substrate (ATCI) concentrations, typically spanning from 0.2x Km to 5x Km (the Michaelis-Menten constant). The Km for AChE with ATCI should be determined experimentally beforehand or obtained from literature under similar conditions.
-
For each substrate concentration, run the reaction in the absence of the inhibitor (control) and in the presence of at least three fixed concentrations of the inhibitor (e.g., 0.5x IC50, 1x IC50, and 2x IC50).
-
-
Measure the initial reaction rates (V) for every condition.
Data Analysis & Interpretation:
-
Generate a Michaelis-Menten plot (V vs. [S]) for each inhibitor concentration. This will give a preliminary visual indication of the inhibition type.
-
For a more definitive analysis, create a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]). [16]The pattern of the resulting lines provides a clear diagnosis of the inhibition mechanism:
-
Competitive Inhibition: Lines intersect on the y-axis. Km increases, Vmax is unchanged. [14] * Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases, Km is unchanged. [14] * Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease. [14][15] * Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Vmax and Km are affected. [14]3. From these plots, the inhibition constant (Ki) can be calculated, which represents the true binding affinity of the inhibitor for the enzyme. [14][17]
-
Section 4: Hypothetical Data & SAR Analysis
To demonstrate the utility of this approach, consider a hypothetical library of amide derivatives synthesized from this compound and tested against AChE.
| Compound ID | R-Group (from R-NH2) | AChE IC50 (µM) |
| Scaffold | -OH (Carboxylic Acid) | > 100 |
| DERIV-01 | Benzylamine | 25.4 |
| DERIV-02 | 4-Fluorobenzylamine | 15.1 |
| DERIV-03 | 3,4-Dichlorobenzylamine | 5.8 |
| DERIV-04 | Cyclohexylmethylamine | 45.2 |
| DERIV-05 | Piperonylamine | 8.3 |
Structure-Activity Relationship (SAR) Insights:
-
Baseline: The parent carboxylic acid scaffold is inactive, highlighting the necessity of the carboxamide modification for enzyme engagement.
-
Aromatic vs. Aliphatic: Aromatic amines (DERIV-01) provide better potency than aliphatic ones (DERIV-04), suggesting a beneficial π-stacking or hydrophobic interaction is possible.
-
Electronic Effects: The addition of electron-withdrawing groups on the benzylamine ring (DERIV-02 and especially the highly potent DERIV-03) enhances activity. This could be due to improved hydrogen bonding of the amide, or specific interactions of the halogens with the enzyme active site.
-
Extended π-System: The piperonyl group (DERIV-05), which offers a larger, electron-rich aromatic system, results in significant potency, further supporting the importance of interactions within a hydrophobic pocket of the enzyme.
Conclusion
This compound represents a high-potential starting scaffold for the development of novel enzyme inhibitors. Its structural features provide a robust platform for synthetic elaboration via routine amide coupling, allowing for the rapid generation of diverse chemical libraries. By employing a systematic screening cascade, including initial IC50 determination and subsequent mechanistic studies, researchers can effectively identify potent inhibitors and elucidate their mode of action. The protocols and frameworks provided herein offer a clear and validated pathway from initial scaffold selection to the generation of promising lead compounds for further drug development.
References
- BenchChem. (2025). Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- BenchChem. (2025). A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery.
- Geronikaki, A., et al. (n.d.).
- Amsbio. (n.d.). Enzyme Activity Assays.
- Fiveable. (n.d.). Enzyme kinetics and inhibition studies.
- Kumar, P., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed.
- Ingerman, E., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf.
- Sharma, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- Geronikaki, A., et al. (2023).
- BenchChem. (2025).
- Angeli, A., et al. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.
- Wikipedia. (n.d.). Enzyme inhibitor.
- BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services.
- Sigma-Aldrich. (n.d.).
- de Aguiar, A.P., et al. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo.
- Thorne, N., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.
- BenchChem. (n.d.). 1-Benzoyl-4-methylpiperidine-4-carboxylic acid | 162648-31-9.
- Baraldi, P.G., et al. (n.d.). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed.
- University of Arizona. (2017). Piperidine-based drug discovery.
- ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis.
- UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.
- Cikotiene, I., et al. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- ChemicalBook. (n.d.). 1-(2-METHYL-BENZOYL)-PIPERIDINE-4-CARBOXYLIC ACID.
- Sinfoo Biotech. (n.d.). 1-(2-methyl-benzoyl)-piperidine-4-carboxylic acid.
- EvitaChem. (n.d.). 1-(1H-Benzoimidazol-2-ylmethyl)-piperidine-4-carboxylic acid.
- Hammarström, L. G. J., et al. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure.
- MDPI. (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. nbinno.com [nbinno.com]
- 5. 1-(2-METHYL-BENZOYL)-PIPERIDINE-4-CARBOXYLIC ACID | 401581-31-5 [amp.chemicalbook.com]
- 6. 1-(2-methyl-benzoyl)-piperidine-4-carboxylic acid,(CAS# 401581-31-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. Buy 1-(1H-Benzoimidazol-2-ylmethyl)-piperidine-4-carboxylic acid (EVT-12340838) [evitachem.com]
- 8. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 14. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 17. fiveable.me [fiveable.me]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 1-(2-Methylbenzoyl)piperidine-4-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The following information is curated to address specific challenges you may encounter during your experiments, ensuring a higher success rate and yield.
I. Reaction Overview and Mechanism
The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The core of this synthesis is an N-acylation reaction, a type of amide bond formation. This involves the reaction of piperidine-4-carboxylic acid with an activated derivative of 2-methylbenzoic acid.
Reaction Pathway
The general synthetic route involves the acylation of the secondary amine of piperidine-4-carboxylic acid with 2-methylbenzoyl chloride.
Caption: General N-acylation reaction for the synthesis of the target compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
Answer: Low or no product formation in this N-acylation reaction can stem from several factors, primarily related to the reactants' integrity, reaction conditions, and the presence of interfering substances.[1]
Possible Causes & Solutions:
-
Incomplete Activation of 2-Methylbenzoic Acid: If you are starting from 2-methylbenzoic acid instead of the acid chloride, incomplete activation is a common pitfall.[1]
-
Solution: Ensure your activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in a slight excess.[2] The reaction to form the acid chloride should be monitored for completion (e.g., by IR spectroscopy, looking for the disappearance of the broad carboxylic acid O-H stretch).
-
-
Deactivation of Piperidine-4-carboxylic Acid: The secondary amine of piperidine is the nucleophile in this reaction. If it is protonated, it becomes non-nucleophilic, halting the reaction.[1]
-
Solution: Use a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.[3] The base should be added to the reaction mixture before the acylating agent.
-
-
Presence of Water: Moisture can hydrolyze the 2-methylbenzoyl chloride back to the unreactive carboxylic acid.[1]
-
Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at elevated temperatures.
-
Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature profile.
-
Issue 2: Formation of Impurities
Question: I am observing significant impurity peaks in my crude product analysis. What are the likely side products and how can I minimize their formation?
Answer: Impurity formation is a common challenge. Identifying the nature of the impurity is the first step toward mitigating its formation.
Common Impurities & Prevention Strategies:
-
Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction.
-
Solution: Increase the reaction time or slightly increase the temperature. Ensure the stoichiometry of the reactants is correct. Using a slight excess (1.1-1.2 equivalents) of the acylating agent can help drive the reaction to completion.
-
-
Diacylated Product: While less common with a secondary amine, over-acylation can occur under harsh conditions.
-
Solution: Control the stoichiometry of the acylating agent carefully. Add the 2-methylbenzoyl chloride dropwise to the reaction mixture containing the piperidine derivative and base to maintain a low concentration of the acylating agent.
-
-
Anhydride Formation: If starting from 2-methylbenzoic acid and an activating agent, anhydride formation can compete with acid chloride formation.[2]
-
Solution: Use conditions that favor acid chloride formation, such as using oxalyl chloride with a catalytic amount of DMF.
-
Issue 3: Difficult Product Purification
Question: I am struggling to purify the final product. What purification techniques are most effective?
Answer: The carboxylic acid functionality of the product can make purification challenging due to its polarity and potential to streak on silica gel.
Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique to separate your acidic product from neutral or basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the carboxylic acid, moving it to the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 2-3, causing the product to precipitate.[4]
-
Extract the precipitated product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Column Chromatography: If extraction is insufficient, column chromatography may be necessary.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the acidic product on the silica gel.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Anhydrous dichloromethane (DCM) or chloroform are excellent choices as they are inert and effectively dissolve the reactants.[5] Anhydrous N,N-Dimethylformamide (DMF) can also be used, particularly if solubility is an issue.[1]
Q2: Which base should I use and in what quantity?
A2: A non-nucleophilic tertiary amine base like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) is recommended.[3] Use at least 1.1 equivalents to neutralize the HCl generated. Using 2 equivalents can help to drive the reaction forward.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation of your starting materials and product (e.g., 50:50 hexane:ethyl acetate with a drop of acetic acid). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is ideal.
Q4: Can I use a coupling agent instead of an acid chloride?
A4: Yes, peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can be used to couple 2-methylbenzoic acid directly with piperidine-4-carboxylic acid.[6] This method avoids the need to handle thionyl chloride or oxalyl chloride but may require longer reaction times.
IV. Optimized Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound, incorporating best practices for yield optimization.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Piperidine-4-carboxylic acid | 129.16 | 10 | 1.0 |
| 2-Methylbenzoyl chloride | 154.59 | 11 | 1.1 |
| Triethylamine (NEt₃) | 101.19 | 20 | 2.0 |
| Anhydrous Dichloromethane (DCM) | - | - | - |
| 1M Hydrochloric Acid (HCl) | - | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add piperidine-4-carboxylic acid (1.29 g, 10 mmol) and anhydrous DCM (50 mL).
-
Addition of Base: Cool the suspension to 0 °C in an ice bath and add triethylamine (2.8 mL, 20 mmol). Stir for 10 minutes.
-
Acylation: Add 2-methylbenzoyl chloride (1.70 g, 11 mmol) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with 1M HCl (2 x 20 mL) to remove excess triethylamine.
-
Extract the product into the aqueous phase by washing the organic layer with saturated NaHCO₃ solution (3 x 20 mL).
-
-
Product Isolation:
-
Combine the basic aqueous extracts and cool in an ice bath.
-
Slowly acidify the aqueous layer with 1M HCl to pH 2-3, which will cause the product to precipitate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the ethyl acetate layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
V. References
-
Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. [Link]
-
NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
LibreTexts. Chemistry of Amides. [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
Google Patents. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
-
PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]
-
ResearchGate. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]
-
PubMed Central. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. [Link]
-
ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. [Link]
-
ResearchGate. The best reaction conditions for the N-acylation of various sulfonamides. [Link]
-
MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
ResearchGate. N-Acylation in Combinatorial Chemistry. [Link]
-
Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Issues in Piperidine Derivative Synthesis
Welcome to the Technical Support Center for piperidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of these vital heterocyclic compounds. The piperidine scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the advancement of new therapeutics.[1] This resource offers practical, field-proven insights to help you navigate the complexities of piperidine chemistry.
Frequently Asked Questions (FAQs)
Q1: My piperidine compound has a yellow or brownish tint after purification. What is the cause and how can I fix it?
A: A yellow or brown discoloration in piperidine derivatives is typically due to oxidation.[2] To remove these colored impurities, distillation is the most effective method.[2] To prevent future discoloration, it is recommended to store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.[2]
Q2: I'm having trouble separating my piperidine product from pyridine. Why is this and what can I do?
A: Piperidine and pyridine can form an azeotrope, a constant boiling point mixture, which makes their separation by simple fractional distillation difficult.[2][3] An effective method to separate them is through acid-base extraction. By dissolving the mixture in an organic solvent and washing with a dilute acid (e.g., 1 M HCl), the more basic piperidine will be protonated and move to the aqueous layer, while the less basic pyridine remains in the organic layer.[3] The piperidine can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.[3]
Q3: My N-alkylation reaction is sluggish or not going to completion. What are the likely causes and solutions?
A: Several factors can lead to an incomplete N-alkylation reaction:
-
Insufficiently reactive alkylating agent: If you are using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide.[3]
-
Steric hindrance: If either the piperidine or the alkylating agent has bulky substituents, the reaction may be hindered.[3] Increasing the reaction temperature or using a more reactive alkylating agent can help.[3]
-
Poor leaving group: The leaving group on your alkylating agent may not be reactive enough. Consider converting it to a better leaving group, such as a tosylate or mesylate.
-
Solvent choice: The solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[3]
Q4: I am observing a significant amount of a quaternary ammonium salt in my N-alkylation reaction. How can I prevent this?
A: The formation of a quaternary ammonium salt is due to over-alkylation of the piperidine nitrogen.[3] To minimize this side reaction:
-
Control stoichiometry: Use a slight excess of the piperidine (1.1 to 1.2 equivalents) relative to the alkylating agent.[3]
-
Slow addition: Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[3][4]
-
Lower temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce over-alkylation.[3]
Q5: My acylation of piperidine is incomplete. What should I try?
A: Incomplete acylation can be due to the reactivity of the acylating agent or the reaction conditions.
-
Acylating agent reactivity: Acyl chlorides are generally more reactive than anhydrides. If using an anhydride, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can improve the reaction rate.[3]
-
Base: A non-nucleophilic base like triethylamine or pyridine is necessary to neutralize the acid byproduct.[3]
-
Temperature: Gently heating the reaction may be required, but monitor for potential side reactions.[3]
Detailed Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination for Piperidine Synthesis
Reductive amination is a cornerstone for synthesizing N-substituted piperidines.[5][6] However, low yields are a common frustration.
Symptoms:
-
Low isolated yield of the desired piperidine derivative.
-
Presence of unreacted starting materials (aldehyde/ketone and amine) in the crude product.
-
Formation of side products, such as an alcohol from the reduction of the carbonyl compound.
Causality and Diagnostic Steps:
The reaction proceeds in two main steps: the formation of an imine or enamine intermediate, followed by its reduction.[6] A low yield can stem from issues in either step.
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Solutions:
| Potential Cause | Explanation | Proposed Solution |
| Inefficient Iminium Ion Formation | The formation of the iminium ion intermediate is often the rate-limiting step and is pH-dependent.[7] | Optimize the reaction pH. A mildly acidic pH of 4-6 is typically optimal. This can be achieved by adding a small amount of acetic acid.[7] |
| Decomposition of Reducing Agent | Borohydride-based reducing agents are sensitive to moisture and can be unstable at low pH.[7] | Ensure all glassware, reagents, and solvents are anhydrous. If the reaction is run at a low pH, consider using a more pH-tolerant reducing agent like sodium triacetoxyborohydride (STAB).[7] |
| Catalyst Inactivity (for catalytic hydrogenation) | The catalyst can be poisoned by impurities in the starting materials or solvent, such as sulfur compounds.[7] | Ensure the purity of starting materials and solvents. If using a pyrophoric catalyst like Raney Nickel, handle it under an inert atmosphere.[7] |
| Steric Hindrance | Bulky substituents on the carbonyl compound or the amine can slow down the reaction.[7] | Increase the reaction temperature or consider using a more reactive, less sterically hindered reducing agent.[7] |
Issue 2: Poor Diastereoselectivity in Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing the piperidine ring, especially in the synthesis of complex alkaloids.[8] However, achieving high diastereoselectivity can be challenging.
Symptoms:
-
Formation of a nearly 1:1 mixture of diastereomers.
-
The major product is the undesired diastereomer.
Causality and Diagnostic Steps:
The stereochemical outcome of the Pictet-Spengler reaction is determined by the facial selectivity of the cyclization of the iminium ion intermediate.[9] This can be influenced by reaction temperature, solvent, and the nature of the acid catalyst.[9]
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: Troubleshooting workflow for poor diastereoselectivity.
Solutions:
| Potential Cause | Explanation | Proposed Solution |
| High Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to lower selectivity.[9] | Lower the reaction temperature (e.g., 0 °C or -78 °C) to favor the kinetically controlled product.[9] |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the stability of the iminium ion and the transition state of the cyclization.[9] | Experiment with a range of solvents with varying polarities, such as toluene, dichloromethane, or acetonitrile.[9] |
| Inappropriate Acid Catalyst | The nature and strength of the acid catalyst can affect the rate of the forward and reverse reactions, influencing the product distribution.[9] | Screen different acid catalysts, including protic acids (e.g., TFA, HCl) and Lewis acids (e.g., BF3·OEt2).[10] |
| Thermodynamic vs. Kinetic Control | The reaction conditions may be favoring the thermodynamically more stable product when the kinetically favored one is desired, or vice versa.[9] | To favor the thermodynamic product, use higher reaction temperatures and longer reaction times.[9] For the kinetic product, use lower temperatures and shorter reaction times.[9] |
Issue 3: Challenges in Purification of Piperidine Derivatives
The basic nature of the piperidine nitrogen can sometimes complicate purification by standard column chromatography.
Symptoms:
-
Streaking or tailing of the product spot on TLC.
-
Poor separation of the product from basic impurities on silica gel chromatography.
-
Difficulty in removing residual polar solvents like DMF or DMSO.
Causality and Diagnostic Steps:
The lone pair of electrons on the piperidine nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic behavior.
Solutions:
| Potential Cause | Explanation | Proposed Solution |
| Strong Interaction with Silica Gel | The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silica gel, causing streaking and poor separation. | 1. Add a basic modifier to the eluent: A small amount of triethylamine (0.1-1%) or ammonia in the mobile phase can neutralize the acidic sites on the silica gel, improving the peak shape. 2. Use a different stationary phase: Consider using alumina (basic or neutral) or a reverse-phase silica gel for chromatography. |
| Formation of Salts | If the reaction mixture is acidic, the piperidine derivative may be present as a salt, which is highly polar and will not elute from the column. | Before chromatography, perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to ensure the piperidine derivative is in its free base form. |
| High Boiling Point Solvents | Solvents like DMF and DMSO are difficult to remove under reduced pressure. | 1. Aqueous extraction: Dilute the reaction mixture with a less polar solvent (e.g., ethyl acetate) and wash multiple times with water or brine to remove the high-boiling solvent. 2. Azeotropic distillation: For stubborn cases, azeotropic removal with a solvent like toluene can be effective. |
Experimental Protocols
General Protocol for N-Alkylation of Piperidine
-
To a solution of piperidine (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF) add a non-nucleophilic base (1.1 eq., e.g., K2CO3 or DIPEA).[4]
-
Slowly add the alkyl halide (1.05 eq.) to the mixture at room temperature.[4]
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).[11]
-
Upon completion, filter off the base and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
General Protocol for Reductive Amination
-
Dissolve the aldehyde or ketone (1.0 eq.) and the piperidine (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).[12]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protecting Group Strategies for Piperidine Synthesis
The choice of a suitable nitrogen protecting group is critical in multi-step syntheses involving piperidine derivatives.[13]
Decision Tree for Selecting an N-Protecting Group
Caption: Decision tree for selecting an appropriate N-protecting group.
References
- A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate - Benchchem.
- common challenges in working with piperidine-based compounds - Benchchem.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
- A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines - Benchchem.
- Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem.
- Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis - Benchchem.
- minimizing side reactions in the Pictet-Spengler synthesis of piperidines - Benchchem.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis - Benchchem.
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives - Der Pharma Chemica. Available at: [Link]
-
Pictet–Spengler reaction - Wikipedia. Available at: [Link]
-
Pictet-Spengler Reaction - J&K Scientific LLC. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Solubility of Carboxylic Acid Compounds for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when working with carboxylic acid compounds in in vitro assays. Carboxylic acids are a significant class of pharmaceutical compounds, but their inherent physicochemical properties, particularly their pH-dependent solubility, often present considerable hurdles in experimental settings.[1] This resource is designed to equip you with the foundational knowledge and practical strategies to overcome these solubility challenges, ensuring the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of carboxylic acid compounds.
1. Why is my carboxylic acid compound showing poor solubility in my aqueous assay buffer?
Carboxylic acid compounds often exhibit poor aqueous solubility due to the nature of the carboxyl group (-COOH).[1] The solubility of these compounds is highly dependent on the pH of the solution.[1] In acidic conditions (low pH), the carboxyl group is protonated (-COOH), making the molecule less polar and thus less soluble in aqueous solutions.[1][2] Conversely, in basic conditions (high pH), the carboxyl group is deprotonated (-COO⁻), rendering the molecule ionized and more soluble in water.[1][3][4] If your assay buffer has a pH below or near the pKa of your compound, it will likely exist in its less soluble, protonated form.
2. What is pKa, and why is it critical for the solubility of my carboxylic acid compound?
The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in a 50:50 ratio of its protonated (non-ionized) and deprotonated (ionized) forms.[5] For a carboxylic acid, the pKa is a crucial determinant of its solubility at a given pH.[5][6] When the pH of the solution is below the pKa, the non-ionized, less soluble form of the carboxylic acid will predominate. When the pH is above the pKa, the ionized, more soluble carboxylate form will be the major species.[5] Therefore, knowing the pKa of your compound is essential for selecting an appropriate buffer system and predicting its solubility behavior.[7]
3. I've dissolved my compound in DMSO for a stock solution, but it precipitates when I add it to my aqueous assay buffer. What's happening?
This is a very common issue known as "precipitation upon dilution." While DMSO is an excellent solvent for many organic compounds, including carboxylic acids, it is a polar aprotic solvent that can create a supersaturated solution.[8][9] When a small volume of this concentrated DMSO stock is introduced into a large volume of aqueous buffer, the DMSO is diluted, and the solubility of the compound dramatically decreases.[10] If the final concentration of the compound in the assay buffer exceeds its thermodynamic solubility limit in that aqueous environment, it will precipitate out of solution.[11] This is especially problematic for lipophilic compounds.[9]
4. What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about for my in vitro assay?
Kinetic solubility refers to the concentration of a compound at which it begins to precipitate from a solution when added from a concentrated stock (like DMSO).[11][12] It is often a higher value than thermodynamic solubility because it can represent a supersaturated state.[11][13] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a given solvent, where the dissolved and solid forms are in equilibrium.[12][14] For in vitro assays, while a kinetic solubility measurement might suggest a compound is soluble at a certain concentration, it's the thermodynamic solubility that will ultimately dictate its stability in solution over the duration of the experiment.[13] If your compound is in a supersaturated state (above its thermodynamic solubility), it may precipitate over time, leading to inaccurate and unreliable assay results.[12] Therefore, understanding and working within the thermodynamic solubility limits is crucial for robust assay development.
Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific solubility problems you may encounter during your experiments.
Issue 1: Compound Precipitation Immediately Upon Addition to Assay Buffer
Symptoms:
-
Visible precipitate or cloudiness forms instantly when the DMSO stock solution is added to the aqueous buffer.
-
Inconsistent results between replicate wells in a plate-based assay.
Causality: The final concentration of your compound in the assay buffer is exceeding its thermodynamic solubility limit. This is often due to a combination of the compound's intrinsic low aqueous solubility and the "solvent-shift" effect from the DMSO stock.
Troubleshooting Workflow:
A workflow for troubleshooting immediate compound precipitation.
Step-by-Step Protocol:
-
Verify and Optimize Final DMSO Concentration:
-
Rationale: High concentrations of DMSO can significantly alter the properties of the aqueous buffer and contribute to the precipitation of less soluble compounds upon dilution.
-
Action: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your final assay volume. If your initial protocol results in a higher concentration, you will need to adjust your stock solution concentration or the volume added.
-
-
Adjust the pH of the Assay Buffer:
-
Rationale: For a carboxylic acid, increasing the pH of the buffer above the compound's pKa will shift the equilibrium towards the more soluble, deprotonated (carboxylate) form.[1][15]
-
Action: If your current assay buffer pH is at or below the pKa of your compound, prepare a new buffer with a pH at least one to two units higher than the pKa. For example, if the pKa of your compound is 4.5, a buffer with a pH of 6.5 or 7.5 will significantly increase its solubility. Be mindful that the chosen pH must be compatible with your biological assay system (e.g., enzyme activity, cell viability).
-
-
Consider a Different Buffer System:
-
Rationale: The composition of the buffer itself can influence the solubility of your compound.[16][17] Some buffer components may interact with the compound, either enhancing or decreasing its solubility.
-
Action: If pH adjustment in your current buffer system is insufficient, consider switching to a different buffer with a suitable pKa range. For example, phosphate or TRIS buffers are commonly used, but their pKa values are sensitive to temperature and ionic strength, which should be considered.[18]
-
Issue 2: Compound Precipitates Over the Course of the Assay (Delayed Precipitation)
Symptoms:
-
The initial solution is clear, but a precipitate or cloudiness appears after a period of incubation (e.g., hours to overnight).
-
Assay signal drifts or decreases over time in a manner inconsistent with the expected biological activity.
Causality: The initial concentration of your compound was likely in a supersaturated state, exceeding its thermodynamic solubility but below the concentration required for immediate precipitation (kinetic solubility). Over time, the compound slowly crystallizes or precipitates out of this metastable state.[14]
Troubleshooting Workflow:
A workflow for troubleshooting delayed compound precipitation.
Step-by-Step Protocol:
-
Determine the Thermodynamic Solubility:
-
Rationale: To avoid delayed precipitation, it is crucial to work at a concentration below the thermodynamic solubility limit of your compound in the final assay buffer.
-
Action: Perform a Shake-Flask Solubility Assay.
-
Add an excess amount of your solid compound to a vial containing your final assay buffer.
-
Agitate the vial at a constant temperature (the same as your assay temperature) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, filter or centrifuge the suspension to remove the undissolved solid.
-
Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the thermodynamic solubility.[12]
-
-
-
Adjust the Final Compound Concentration:
-
Rationale: Once the thermodynamic solubility is known, you can confidently prepare your assay solutions at a concentration that will remain stable throughout the experiment.
-
Action: Redesign your experiment to use a final compound concentration that is at or below the determined thermodynamic solubility. If a higher concentration is required for biological activity, you will need to explore more advanced formulation strategies.
-
Advanced Solubility Enhancement Strategies
If the basic troubleshooting steps are insufficient to achieve the desired concentration of your carboxylic acid compound in the assay, the following advanced strategies can be employed.
Co-Solvent Systems
Principle: The addition of a water-miscible organic solvent (a co-solvent) to the aqueous buffer can increase the solubility of a poorly soluble compound.[15]
Common Co-solvents and Their Properties:
| Co-solvent | Properties | Typical Starting Concentration |
| Ethanol | Less toxic to cells than DMSO, but can still affect biological systems. | 1-5% (v/v) |
| Polyethylene Glycol (PEG) 300/400 | Generally low toxicity, can significantly enhance solubility. | 1-10% (v/v) |
| Propylene Glycol | Similar to PEG, often used in pharmaceutical formulations. | 1-10% (v/v) |
Experimental Protocol for Co-solvent Screening:
-
Prepare a series of your assay buffer containing different concentrations of a chosen co-solvent (e.g., 1%, 2%, 5%, 10% PEG 400).
-
For each co-solvent concentration, determine the solubility of your compound using the shake-flask method described previously.
-
Run a vehicle control experiment to ensure that the chosen co-solvent concentration does not interfere with your biological assay.
-
Select the lowest concentration of the co-solvent that achieves the desired solubility and has no adverse effects on the assay.
Salt Formation
Principle: Converting a carboxylic acid to its corresponding salt can dramatically increase its aqueous solubility.[1][19][20] This is because the salt form is ionic and readily dissolves in water.[3][4]
Workflow for In-Situ Salt Formation:
A workflow for improving solubility through in-situ salt formation.
Step-by-Step Protocol for In-Situ Salt Formation:
-
Select an Appropriate Base:
-
Rationale: The choice of base is critical for forming a stable salt. The pKa of the conjugate acid of the base should be at least 2-3 pH units higher than the pKa of the carboxylic acid to ensure complete proton transfer.[21][22]
-
Action: For most carboxylic acids, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective. Alternatively, organic bases such as tromethamine (Tris) can be used.
-
-
Prepare the Salt:
-
Dissolve your carboxylic acid compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).
-
Prepare a stock solution of your chosen base (e.g., 1 M NaOH in water).
-
Slowly add one molar equivalent of the base to the solution of your compound while stirring.
-
The resulting salt can then be diluted into your aqueous assay buffer. It is often beneficial to gently warm the solution to aid in dissolution.
-
Important Considerations:
-
Stoichiometry: Ensure you are adding the correct molar ratio of base to your carboxylic acid.
-
Stability: The resulting salt solution should be checked for stability over time, as some salts can be hygroscopic or may disproportionate back to the less soluble free acid form under certain conditions.[23]
By systematically applying the principles and protocols outlined in this guide, you can effectively troubleshoot and overcome the solubility challenges associated with carboxylic acid compounds, leading to more reliable and reproducible data in your in vitro assays.
References
- Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025).
- Kinetic versus thermodynamic solubility temptations and risks - Ovid. (n.d.).
- Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed. (2012). Eur J Pharm Sci.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
- Dissolution of carboxylic acids. III: The effect of polyionizable buffers - PubMed. (n.d.).
- Comparison of kinetic solubility with equilibrium solubility (μM) of... - ResearchGate. (n.d.).
- Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.).
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014).
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. (2019).
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- Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength - Roskilde University. (n.d.).
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- Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing. (n.d.).
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC - NIH. (n.d.).
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (n.d.).
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
- Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient | Request PDF. (2025).
- Carboxylic acid - Properties, Structure, Reactions - Britannica. (n.d.).
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
- Physical Properties of Carboxylic Acids | CK-12 Foundation. (2025).
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- Dissolution of carboxylic acids. III: The effect of polyionizable buffers. - Semantic Scholar. (n.d.).
- Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC - NIH. (2024).
- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.).
- What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? - Quora. (2018).
- 25.2 Physical Properties of Carboxylic Acids - eCampusOntario Pressbooks. (n.d.).
- Using atomic charges to describe the pKa of carboxylic acids - ChemRxiv. (n.d.).
- 4.2.3: Structure and Properties of Carboxylic Acids - Chemistry LibreTexts. (2022).
- A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024).
- (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025).
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.).
- What is pKa and how is it used in drug development? - Pion Inc. (2023).
- How to make a stock solution of a substance in DMSO - Quora. (2018).
- Rising to the Solubility Challenge: Collaborative Solutions in API Development. (n.d.).
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.).
- What solvent can I use to extract my product from DMSO? - Quora. (2018).
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2025).
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. (1991).
- Adapting to Solubility/Bioavailability Challenges - Pharmaceutical Technology. (2022).
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation - PMC - NIH. (n.d.).
- The pKa Distribution of Drugs: Application to Drug Discovery - PMC - NIH. (2007).
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.).
- Workup: DMF or DMSO - Department of Chemistry : University of Rochester. (n.d.).
- pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK) | Lecturio. (2019).
- (PDF) Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2018).
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- Study on Extraction of Carboxylic Acid Using Solvent Extraction-IJAERD. (n.d.).
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Preventing side reactions during the synthesis of N-benzoylpiperidines
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Welcome to the technical support center for the synthesis of N-benzoylpiperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this fundamental acylation reaction. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you prevent side reactions, optimize yields, and ensure the purity of your final product.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Problems
This section addresses specific experimental issues in a direct question-and-answer format.
Problem 1: My yield of N-benzoylpiperidine is consistently low or non-existent.
Low product yield is the most frequent issue encountered. This problem typically originates from one of three primary sources: hydrolysis of the acylating agent, inactivation of the amine, or inefficient reaction conditions.
Potential Cause A: Hydrolysis of Benzoyl Chloride
Benzoyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it into inactive benzoic acid.[1][2] This is often the dominant side reaction.
-
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like dichloromethane or diethyl ether). Dry all glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (N₂ or Argon) before use. Ensure the piperidine starting material is also dry.
-
Optimize Reagent Addition: Add the benzoyl chloride dropwise to the reaction mixture, preferably at a reduced temperature (0-5 °C), to control the exothermic reaction and minimize its exposure time to any residual moisture.[3]
-
Consider a Homogeneous System: Switching from a two-phase aqueous/organic system (classic Schotten-Baumann) to a single-phase organic system with a tertiary amine base like triethylamine (Et₃N) or pyridine can reduce the risk of hydrolysis.[3][4]
-
Potential Cause B: Protonation of Piperidine
The acylation reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[5][6] This acid will react with the basic piperidine starting material to form a non-nucleophilic piperidinium salt, effectively halting the reaction.[1][3]
-
Solutions:
-
Use Sufficient Base: Always use at least one equivalent of a base to act as an HCl scavenger.[1][5] Often, using a slight excess (1.1-1.5 equivalents) is beneficial.
-
Choose the Right Base: In a biphasic system, an aqueous base like NaOH neutralizes the HCl in the water phase.[7] In an anhydrous organic system, a tertiary amine like triethylamine or pyridine is required to neutralize the generated HCl.[4][6]
-
Potential Cause C: Inefficient Mixing in Biphasic Systems
If you are using the traditional Schotten-Baumann conditions (e.g., dichloromethane and aqueous NaOH), the reaction occurs at the interface between the two liquid phases. Poor mixing dramatically reduces this interfacial area, leading to a slow reaction rate that allows the competing hydrolysis side reaction to dominate.[1][3]
-
Solution:
Problem 2: My final product is contaminated with a significant amount of a white, crystalline solid that is not my product.
This impurity is almost certainly benzoic acid, the result of benzoyl chloride hydrolysis.
-
Causality: This occurs when the rate of benzoyl chloride hydrolysis surpasses the rate of N-acylation. This is exacerbated by wet reagents/solvents, high concentrations of aqueous base, or slow reaction with the amine.[3]
-
Prevention: The preventative measures are the same as those for low yield (see Potential Cause A above). Ensuring anhydrous conditions is paramount.
-
Purification Solution: Benzoic acid can be easily removed during the aqueous work-up.
-
After the reaction is complete, quench and dilute the mixture with your organic solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will deprotonate the acidic benzoic acid to form sodium benzoate, which is highly soluble in the aqueous layer and will be removed.
-
Follow with washes of water and brine to remove any remaining salts before drying and concentrating the organic layer.
-
Logical Flow for Troubleshooting Low Yield
The following diagram outlines a decision-making process for troubleshooting poor reaction outcomes.
Caption: Troubleshooting workflow for low yield in N-benzoylpiperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main competing reactions I need to prevent?
The primary desired reaction is the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of benzoyl chloride. The main side reaction to prevent is the hydrolysis of benzoyl chloride by water.
Caption: Desired acylation pathway versus the competing hydrolysis side reaction.
Q2: Which type of base is better: aqueous NaOH or an organic base like triethylamine?
The choice of base depends on the desired reaction conditions and the stability of your substrates. Both have distinct advantages and disadvantages.
| Base Type | Example(s) | Solvent System | Pros | Cons |
| Inorganic | NaOH, KOH, K₂CO₃ | Biphasic (e.g., DCM/H₂O) | Inexpensive, strong base, efficiently neutralizes HCl in the aqueous phase.[7][8] | Introduces water, increasing the risk of benzoyl chloride hydrolysis; requires vigorous mixing.[3][8] |
| Organic | Triethylamine (Et₃N), Pyridine | Anhydrous Organic (e.g., DCM, THF) | Avoids water, minimizing hydrolysis risk; creates a homogeneous reaction mixture.[3][4] | More expensive, can be harder to remove during work-up; pyridine can act as a nucleophilic catalyst.[3][6] |
For substrates sensitive to water, an anhydrous system with an organic base is generally the superior choice for achieving high purity and yield.
Q3: What is the role of pyridine in this reaction?
Pyridine can serve two roles. Like triethylamine, it acts as a base to neutralize the HCl byproduct.[6] However, it can also function as a nucleophilic catalyst. Pyridine can react with benzoyl chloride to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is then more readily attacked by the piperidine, potentially accelerating the desired reaction.[3]
Q4: At what temperature should I run the reaction?
The acylation of amines is typically a highly exothermic reaction. It is best practice to begin the reaction at a reduced temperature (0-5 °C in an ice bath) during the slow addition of the benzoyl chloride.[3] This helps to control the reaction rate, prevent overheating, and minimize side reactions. After the addition is complete, the reaction can often be allowed to warm to room temperature to proceed to completion.[3]
Optimized Experimental Protocol (Anhydrous Conditions)
This protocol is optimized to minimize the side reactions discussed above.
Materials:
-
Piperidine (1.0 eq)
-
Benzoyl Chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, N₂/Ar inlet
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.
-
Reagent Dissolution: Dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Slow Addition: Dissolve benzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the benzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess Et₃N), saturated NaHCO₃ solution (to remove any benzoic acid), and finally with brine. . Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzoylpiperidine.
-
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
References
-
Schotten-Baumann Reaction. Organic Chemistry Portal. Available from: [Link]
-
Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. Available from: [Link]
-
Multiobjective optimisation of the Schotten–Baumann reaction in flow using a noisy Bayesian optimiser. Reaction Chemistry & Engineering. Available from: [Link]
-
Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. Available from: [Link]
-
Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. Available from: [Link]
-
What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. Pearson. Available from: [Link]
-
Schotten Baumann Reaction. BYJU'S. Available from: [Link]
-
Which benzoyl chloride undergoes hydrolysis faster in water? Reddit. Available from: [Link]
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- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimization of Amide Coupling Reactions with Piperidine-4-Carboxylic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the successful amide coupling of piperidine-4-carboxylic acid and its derivatives. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and overcome common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered when working with piperidine-4-carboxylic acid.
Q1: What makes coupling piperidine-4-carboxylic acid challenging?
Piperidine-4-carboxylic acid presents a unique set of challenges due to its structure. It is a secondary amine, which is inherently less nucleophilic than a primary amine, potentially slowing down the reaction rate.[1] Furthermore, its zwitterionic nature can lead to poor solubility in many common organic solvents, complicating reaction setup and performance.[2] If the piperidine nitrogen is not the intended point of acylation (i.e., you are using it as an amine component with an activated carboxylic acid), its nucleophilicity can lead to unwanted side reactions unless it is protected (e.g., with a Boc group).[1][3]
Q2: What is the best "first-line" coupling reagent for this substrate?
While there is no single "best" reagent for all scenarios, modern uronium/aminium salt-based reagents are highly recommended for challenging couplings. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely regarded as a gold standard due to its high reactivity, fast reaction rates, and superior ability to minimize racemization, a critical side reaction.[4][5][6] An excellent alternative is COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which offers comparable efficiency with a better safety profile as it avoids benzotriazole-based additives.[4][7]
Q3: Why is the choice of base so critical in these reactions?
The base plays multiple roles. Its primary function is to deprotonate the amine component and neutralize any acidic byproducts generated during the reaction.[8] For piperidine-4-carboxylic acid couplings, a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is crucial.[4] Using a less hindered or more nucleophilic base like triethylamine (TEA) can lead to unwanted side reactions, including racemization of chiral centers and reaction with the activated acid intermediate.
Q4: Which solvents are recommended for this reaction?
The most common solvents for amide coupling are polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) .[9] However, due to solubility issues with the zwitterionic starting material, DMF or N-Methyl-2-pyrrolidone (NMP) are often preferred.[2] In line with green chemistry initiatives, solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) have been identified as viable and more environmentally friendly alternatives for many coupling reactions.[7][9][10] If solubility remains a problem, consider using a co-solvent or exploring more exotic options like trifluoroethanol (TFE).[2]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
A low yield is one of the most common issues in amide coupling reactions.[1] A systematic approach to troubleshooting is the most effective strategy.
Q: My reaction yield is poor. How do I diagnose and fix the issue?
A: Low yield can stem from several factors. Let's break down the potential causes and their solutions.
Potential Cause 1: Inadequate Activation of the Carboxylic Acid The first step of the reaction is the conversion of the carboxylic acid into a highly reactive intermediate.[11] If this activation is inefficient, the entire reaction will fail.
-
Solution:
-
Verify Reagent Quality: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. Many coupling reagents are sensitive to moisture.
-
Increase Reagent Potency: If you are using a carbodiimide like EDC, which can be sluggish, consider switching to a more powerful uronium or phosphonium salt reagent like HATU, HCTU, or PyBOP.[4][12] These are known to be highly effective for hindered couplings.[13]
-
Optimize Stoichiometry: Typically, 1.1 to 1.5 equivalents of the coupling reagent and base are used relative to the limiting reagent. Ensure your stoichiometry is correct.
-
Data Presentation: Comparison of Common Coupling Reagents
| Reagent Class | Example(s) | Relative Reactivity | Key Advantages | Common Issues |
|---|---|---|---|---|
| Carbodiimides | EDC, DIC, DCC | Moderate | Cost-effective, water-soluble byproducts (EDC).[14] | N-acylurea formation, slower reactions, potential for racemization without additives.[11][14] |
| Phosphonium Salts | PyBOP, PyAOP | High | High efficiency, low racemization, no guanidinylation side reaction.[5][15] | Byproducts can be difficult to remove, less stable in solution than uronium salts.[12] |
| Uronium/Aminium Salts | HATU, HBTU, COMU | Very High | Extremely fast, highly effective for hindered systems, suppress racemization (especially HATU/COMU).[4][5][15] | Can cause guanidinylation of the amine if used in large excess.[7][15] |
Potential Cause 2: Poor Solubility If your starting materials are not fully dissolved, the reaction will be slow and incomplete, often appearing as a milky white suspension.[2]
-
Solution:
-
Change Solvent: Switch to a solvent with higher polarity and solvating power, such as DMF, NMP, or DMSO.
-
Use a Co-solvent: Adding a small amount of a co-solvent can sometimes improve solubility.
-
Increase Dilution: While it may seem counterintuitive, sometimes diluting the reaction can prevent aggregation and keep all components in solution.[2]
-
Potential Cause 3: Suboptimal Reaction Conditions
-
Solution:
-
Temperature Control: Begin the reaction at 0 °C, especially during the acid activation step, and then allow it to slowly warm to room temperature.[4] This can help control exothermic reactions and minimize side product formation. For very difficult couplings, gentle heating (40-50 °C) may be required, but this should be approached with caution as it can increase the risk of racemization.
-
Reaction Time & Monitoring: Do not assume a standard "overnight" reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.
-
Problem 2: Formation of Side Products
The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates the formation of side products. Identifying and mitigating these is key to a clean reaction.
Q: I'm using EDC and see a major byproduct that is difficult to remove. What is it and how do I prevent it?
A: You are likely observing the formation of an N-acylurea byproduct . This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of EDC with your carboxylic acid, rearranges internally instead of reacting with your amine.[11]
-
Solution: Use an Additive. To prevent this, additives like 1-Hydroxybenzotriazole (HOBt) , 1-Hydroxy-7-azabenzotriazole (HOAt) , or OxymaPure are used.[4][11] These additives act as nucleophiles that intercept the O-acylisourea to form an activated ester. This new intermediate is more stable towards rearrangement but still highly reactive towards the amine, leading to a cleaner reaction and higher yield.[7][11] For suppressing racemization, HOAt and OxymaPure are considered superior to HOBt.[4][7]
Q: My product contains the wrong stereoisomer. How can I prevent racemization?
A: Racemization (or epimerization) at the alpha-carbon of a chiral carboxylic acid is a significant risk.[4] It proceeds through the formation of an enol or oxazolone intermediate.
-
Solution:
-
Use Racemization-Suppressing Reagents: Reagents that incorporate HOAt (like HATU) or Oxyma (like COMU) are specifically designed to minimize racemization.[4][15]
-
Choose the Right Base: Use a hindered, non-nucleophilic base like DIPEA.[4]
-
Control Temperature: Perform the reaction at low temperatures (start at 0 °C).[4]
-
Minimize Activation Time: Add the amine component to the reaction mixture shortly after the carboxylic acid and coupling reagent have been mixed to ensure the activated intermediate is consumed quickly before it has time to racemize.[4]
-
Q: I'm using HATU and see a side product where my amine appears to have been modified by the reagent itself. What happened?
A: This side reaction is known as guanidinylation . It can occur when an excess of a uronium/aminium salt coupling reagent (like HATU or HBTU) is used.[7][15] The reagent can react directly with the free amine, forming a guanidinium cap and preventing it from participating in the desired amide bond formation.[6]
-
Solution:
-
Avoid Excess Reagent: Use the coupling reagent as the limiting or near-stoichiometric component relative to the carboxylic acid. Do not use a large excess.[7]
-
Switch Reagent Class: For reactions where an excess of coupling reagent may be beneficial (e.g., in solid-phase synthesis or cyclizations), switch to a phosphonium-based reagent like PyBOP or PyAOP . These reagents do not cause this side reaction.[7][15]
-
Part 3: Visualization & Experimental Protocols
Diagrams: Mechanisms and Workflows
Caption: General mechanism for amide bond formation.
Caption: Troubleshooting workflow for low reaction yield.
Protocol 1: General Procedure using HATU/DIPEA
This protocol is recommended for most applications, especially for challenging or racemization-prone substrates.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in an appropriate anhydrous solvent (e.g., DMF, 5-10 mL per mmol of acid).
-
Addition of Reagents: Add the amine component (1.0-1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Activation & Coupling: Add DIPEA (2.5-3.0 eq) followed by the solid HATU (1.1-1.2 eq).[16] The order of addition can be critical; alternatively, pre-activate the acid by adding HATU and DIPEA and stirring for 5-10 minutes before adding the amine.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., EtOAc). Wash the organic layer successively with 5% aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure using EDC/HOBt
This is a cost-effective method suitable for less demanding substrates.
-
Preparation: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).[17]
-
Dissolution: Dissolve the solids in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Addition of Amine: Add the amine component (1.0-1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. If the amine is provided as a hydrochloride salt, an additional equivalent of base (e.g., DIPEA or TEA, 2.2 eq total) is required.[17]
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1. The urea byproduct from EDC is water-soluble and should be largely removed during the aqueous washes.[14]
References
-
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
-
Jad, Y. E., Acquistapace, C., & Warner, B. D. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4780-4796. [Link]
-
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
-
MacMillan, D., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. University of Strathclyde. [Link]
-
Jad, Y. E., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]
-
Chemistry Steps. (n.d.). Converting Amines to Amides. [Link]
-
Gazolu, D. C., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 28(4), 1834. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Sharma, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 31, 127690. [Link]
-
Phys.org. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
Lund, G., & Johansson, M. (2013). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Tetrahedron Letters, 54(8), 794-796. [Link]
-
Master Organic Chemistry. (2026). Formation of Amides From Esters. [Link]
-
Pathan, S. A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-145. [Link]
-
Lee, J. W., et al. (2022). On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. International Journal of Molecular Sciences, 23(24), 15828. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
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Reddit. (2023). r/Chempros - Coupling reaction sometimes works, sometimes doesn't. [Link]
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Gopi, H., & Ganesan, A. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 51(4), 650-652. [Link]
-
DilunBio. (2024). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
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Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50941-50946. [Link]
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Singh, V., et al. (2022). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Journal of Molecular Structure, 1269, 133795. [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
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Reddit. (2024). r/OrganicChemistry - How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
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Mpelane, S. P. (2020). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. [Link]
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Al-Rifai, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(5), 834-842. [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Materials Research Bulletin, 47(9), 2480-2486. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]
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Technical Support Center: Navigating Challenges in the Scale-Up Synthesis of Piperidine Derivatives
Welcome to the technical support center for piperidine synthesis scale-up. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to larger-scale production of piperidine and its derivatives. Piperidine-containing compounds are pivotal in the pharmaceutical industry, forming the backbone of numerous FDA-approved drugs.[1][2] However, their synthesis at scale presents unique hurdles that can impact yield, purity, safety, and cost-effectiveness.
This guide provides field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your processes effectively.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the handling and synthesis of piperidine derivatives.
Q1: My commercial piperidine has a yellow or brown tint. What causes this, and is it still usable? A: The discoloration of piperidine upon storage is a common issue caused by oxidation, especially when exposed to air and light.[3] For many applications, such as Fmoc deprotection in peptide synthesis, this minor impurity may not be an issue. However, for sensitive reactions or when high purity is paramount, purification is recommended. The most effective method to remove these colored impurities is distillation.[3][4] To prevent future discoloration, store purified piperidine under an inert atmosphere (nitrogen or argon) and protect it from light.[4]
Q2: I'm struggling to separate a pyridine impurity from my piperidine product by distillation. Why is this so difficult? A: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[3][4] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C.[4] To overcome this, two primary methods are effective at scale:
-
Selective Salt Formation: Piperidine reacts with carbon dioxide (CO₂) to form a solid piperidinium carbonate salt, while the less basic pyridine does not react and remains in solution.[4][5] The solid salt can be filtered off and then treated with a base to regenerate pure piperidine.[5]
-
Azeotropic Distillation: Adding water and a non-aromatic hydrocarbon (like one boiling between 80-110°C) can create a new, lower-boiling azeotrope containing a higher ratio of pyridine, allowing for its progressive removal.[6]
Q3: My solution of piperidine in DMF crystallized upon storage. What happened? A: This is likely due to the formation of a salt. Piperidine is basic and can react with atmospheric carbon dioxide to form piperidine carbonate.[4] If stored near other reagents, it can also react with acidic gases like HCl.[4] To resolve this, you can gently warm the solution to attempt redissolution, but preparing a fresh solution is often the best practice. To prevent this, ensure storage containers are well-sealed and consider storing them under an inert atmosphere.[4]
Q4: What are the most common and scalable synthetic routes to the piperidine core? A: The choice of synthetic route depends on the desired substitution pattern and cost. The most widely used industrial methods are:
-
Hydrogenation of Pyridine Derivatives: This is the most direct and atom-economical method, involving the reduction of a pyridine ring using H₂ gas and a heterogeneous catalyst (e.g., Nickel, Palladium, Rhodium).[1][7] It is highly cost-effective for producing simple piperidines.[7]
-
Reductive Amination: This approach involves reacting a 1,5-dicarbonyl compound (like glutaraldehyde) or a related precursor with a primary amine, followed by in-situ reduction to form the piperidine ring.[7]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[8] It is exceptionally powerful for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many alkaloids.[9][10]
Troubleshooting Guides
This section provides in-depth solutions to more complex problems you may encounter during scale-up synthesis.
Guide 1: Reaction Performance & Side Products
Issue: My N-alkylation reaction is slow, incomplete, or results in a low yield.
-
Potential Cause 1: Acid Byproduct Formation. The reaction between a piperidine and an alkyl halide generates an acid (e.g., HBr, HCl), which protonates the starting piperidine. This renders the piperidine non-nucleophilic, effectively stopping the reaction.[3]
-
Solution: Add at least one equivalent of a non-nucleophilic base to scavenge the acid as it forms. Common choices for scale-up include potassium carbonate (K₂CO₃), or hindered organic bases like N,N-diisopropylethylamine (DIPEA).[3]
-
-
Potential Cause 2: Poor Leaving Group. The reactivity of the alkylating agent is critical.
-
Solution: If using an alkyl chloride, reaction rates can be significantly improved by switching to the more reactive alkyl bromide or iodide.[3] The reactivity order is I > Br > Cl.
-
-
Potential Cause 3: Steric Hindrance. Bulky substituents on the piperidine ring or the alkylating agent can slow the reaction.
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. If this is not effective, a more reactive alkylating agent or a different synthetic route may be necessary.[3]
-
Issue: I am observing significant over-alkylation, forming a quaternary ammonium salt as a major byproduct.
-
Causality: This occurs when the newly formed N-alkylated piperidine (a tertiary amine) is more nucleophilic than the starting secondary amine or when the alkylating agent is highly reactive and present in a high local concentration.[11]
-
Solution 1: Control Stoichiometry & Addition Rate. Use a slight excess of the piperidine starting material (1.1 to 1.2 equivalents) relative to the alkylating agent.[11] Crucially, add the alkylating agent slowly to the reaction mixture using a syringe pump or an addition funnel.[11][12] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[11]
-
Solution 2: Consider Reductive Amination. As an alternative to direct alkylation, reductive amination is an excellent method that completely avoids the formation of quaternary ammonium salts.[11] This involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[11]
-
Guide 2: Stereoselectivity Control
Issue: My reaction is producing a poor mixture of diastereomers.
-
Causality: Diastereoselectivity is determined by the energy difference between the transition states leading to the different stereoisomers. Insufficient steric or electronic differentiation in the substrate or reagents, or high reaction temperatures, can lead to a mixture of products.[13]
-
Solution 1: Temperature Control (Kinetic vs. Thermodynamic Control). Often, one diastereomer is formed faster (the kinetic product) while the other is more stable (the thermodynamic product).[14]
-
To favor the kinetic product , run the reaction at a lower temperature.
-
To favor the thermodynamic product , use higher temperatures or longer reaction times to allow the initial mixture to equilibrate to the more stable isomer.[14] This is particularly relevant in reactions like the Pictet-Spengler, where cis products are often kinetic and trans products are thermodynamic.[14]
-
-
Solution 2: Reagent and Substrate Control.
-
Substrate Control: Introduce a bulky protecting group or a chiral auxiliary to the starting material. This can create a facial bias, directing the incoming reagent to one side of the molecule.[13]
-
Reagent Control: Use a bulkier reagent. For example, in a reduction step, a sterically demanding hydride source will preferentially attack the less hindered face of a carbonyl or imine.
-
Guide 3: Catalytic Hydrogenation Challenges
Issue: My catalytic hydrogenation of a pyridine derivative is slow or fails.
-
Potential Cause 1: Catalyst Poisoning. The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can strongly adsorb to the catalyst surface, blocking active sites and poisoning the catalyst.[1][15]
-
Solution: Conduct the hydrogenation in an acidic solvent, such as glacial acetic acid.[4] The acid protonates the nitrogen atoms, preventing them from binding to and poisoning the metal catalyst.
-
-
Potential Cause 2: Incorrect Catalyst Choice. Not all hydrogenation catalysts are equally effective for reducing the highly aromatic pyridine ring.
-
Solution: While Pd/C can be effective, it is often prone to poisoning.[4] Rhodium-on-carbon (Rh/C) and Platinum(IV) oxide (PtO₂, Adams' catalyst) are generally more active and reliable for pyridine reduction.[1][4] For industrial-scale production of simple piperidine, nickel-based catalysts are also common, though they may require higher temperatures and pressures.[16]
-
-
Potential Cause 3: Poor Mass Transfer. At scale, ensuring efficient contact between the hydrogen gas, the liquid substrate solution, and the solid catalyst surface is critical.
-
Solution: Ensure vigorous and efficient stirring. The reactor design should prevent the catalyst from settling and ensure good gas dispersion. Inadequate agitation is a common reason for failed scale-up of hydrogenation reactions.
-
Data Summary: Catalysts for Pyridine Hydrogenation
| Catalyst | Typical H₂ Pressure (bar) | Typical Temperature (°C) | Common Solvents | Key Considerations |
| PtO₂ (Adams') | 50 - 70 | Room Temp - 80 | Glacial Acetic Acid[4] | Often very effective for substituted pyridines.[4] |
| Rh/C | 30 - 80 | 60 - 80 | Acetic Acid, Alcohols[4] | Generally more active than Palladium for pyridine reduction.[4] |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Can be effective but is more prone to catalyst poisoning.[1][4] |
| Nickel | High (>100) | 170 - 200 | - | Often used for the large-scale industrial synthesis of piperidine itself.[4] Requires harsh conditions. |
Detailed Experimental Protocols
Protocol 1: Scale-Up Catalytic Hydrogenation of a Substituted Pyridine
This protocol describes a general procedure for the hydrogenation of a pyridine derivative using Adams' catalyst.
-
Reactor Setup: In a high-pressure reactor suitable for the intended scale, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent (concentration typically 0.5-1.0 M).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen purge), add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
System Purge: Seal the reactor. Purge the headspace multiple times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas.
-
Execution: Pressurize the reactor with hydrogen to the target pressure (e.g., 50-70 bar).[1] Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-50°C). Monitor the reaction progress by observing hydrogen uptake and/or by sampling (if the reactor allows) for GC-MS or LC-MS analysis.
-
Workup: Once the reaction is complete, stop the stirring and heating. Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system thoroughly with nitrogen.
-
Catalyst Removal: Open the reactor and dilute the reaction mixture with a suitable solvent like ethyl acetate. Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Safety Critical: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.[1] Keep it solvent-wet.
-
Isolation: Basify the filtrate carefully with an aqueous base (e.g., NaOH or Na₂CO₃) to neutralize the acetic acid and deprotonate the piperidine product. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative. Purify as needed.
Protocol 2: Purification of Piperidine from Pyridine via Carbonate Salt Formation
This protocol outlines an effective, non-distillation method for removing pyridine impurities.[4][5]
-
Dissolution: In a suitable reactor, dissolve the piperidine/pyridine mixture in an organic solvent where the piperidinium salt will be insoluble. Acetone is a common choice.[5]
-
CO₂ Addition: While stirring vigorously at room temperature, bubble a steady stream of carbon dioxide (CO₂) gas through the solution. The reaction is exothermic, so cooling may be required to maintain room temperature.
-
Precipitation: A white, crystalline solid (piperidinium carbonate) will precipitate from the solution. Continue bubbling CO₂ for approximately 1-2 hours to ensure complete reaction.
-
Filtration: Filter the slurry to collect the solid piperidinium salt. Wash the filter cake thoroughly with fresh solvent (e.g., acetone) to remove any residual pyridine. The filtrate contains the pyridine impurity and can be treated separately.
-
Regeneration: Add the piperidinium salt to an aqueous alkaline solution (e.g., NaOH solution). This will regenerate the free piperidine base, which can then be extracted with an organic solvent, dried, and concentrated to yield a high-purity product.
References
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
- common challenges in working with piperidine-based compounds. Benchchem.
- Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. NIH Public Access.
- Process for the purification of piperidine. Google Patents.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate.
- Strategies to control diastereoselectivity in piperidine synthesis. Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.
- Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate.
- Piperidine Synthesis. DTIC.
- Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis. Benchchem.
- Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives. Benchchem.
- Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. RSC Publishing.
- A kind of purification method of high-purity piperidine. Google Patents.
- Procedure for N-alkylation of Piperidine? ResearchGate.
- Synthesis of piperdine. Sciencemadness Discussion Board.
- Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. PMC.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Unknown Source.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
- 3 Key Elements of Successful Hydrogenation Scale-Up. Neuland Labs.
- minimizing side reactions in the Pictet-Spengler synthesis of piperidines. Benchchem.
- Method for preparing piperidines compound by using pyridine base through catalytic hydrogenation. Google Patents.
- Preparation of piperidine from pyridine? Sciencemadness.org.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed.
- Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. PMC.
- Pictet–Spengler reaction. Wikipedia.
- The Pictet-Spengler Reaction Updates Its Habits. PubMed.
- The Pictet-Spengler Reaction Updates Its Habits. PMC.
- Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube.
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Identification and removal of impurities in 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid
Welcome to the technical support center for 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your compound.
Introduction
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final drug substance. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product.[1][2][3] This guide will equip you with the knowledge to identify and eliminate common impurities encountered during its preparation.
Diagram: General Synthesis and Impurity Formation Pathway
Caption: General synthesis pathway and common sources of impurities.
Frequently Asked Questions (FAQs) and Troubleshooting
Impurity Identification
Q1: I'm seeing unexpected peaks in my HPLC chromatogram. What are the likely impurities?
A1: Unexpected peaks in your HPLC chromatogram can arise from several sources. The most common organic impurities include unreacted starting materials, byproducts from side reactions, and degradation products.[1]
-
Unreacted Starting Materials: These include piperidine-4-carboxylic acid and 2-methylbenzoyl chloride.
-
Byproducts: A common byproduct is 2-methylbenzoic acid, which forms from the hydrolysis of 2-methylbenzoyl chloride in the presence of moisture.[4][5][6][7][8] Di-acylated piperidine derivatives can also form as a side product.
-
Residual Solvents: Volatile organic compounds used during the synthesis or workup can also appear as impurities.[1]
To identify these impurities, hyphenated techniques like LC-MS are invaluable as they provide both retention time and mass-to-charge ratio data, aiding in structural elucidation.[3][9]
Q2: My NMR spectrum shows signals that don't correspond to the desired product. How can I identify the impurities?
A2: NMR spectroscopy is a powerful tool for structural elucidation of both the desired product and any impurities.[1][2]
-
Signals from 2-Methylbenzoic Acid: Look for a characteristic singlet for the methyl group protons and aromatic protons corresponding to a 1,2-disubstituted benzene ring, along with a broad singlet for the carboxylic acid proton.
-
Signals from Piperidine-4-carboxylic acid: You would expect to see signals corresponding to the piperidine ring protons.
-
Comparison to Standards: The most definitive way to identify impurities is to run NMR spectra of the suspected compounds (starting materials, likely byproducts) and compare them to the spectrum of your product.
Q3: What are the best analytical techniques for impurity profiling of this compound?
A3: A multi-technique approach is often the most effective for comprehensive impurity profiling.
| Technique | Purpose | Reference |
| HPLC/UPLC | Separation and quantification of non-volatile organic impurities. | [1] |
| LC-MS | Identification of unknown impurities by providing molecular weight information. | [1][2][3] |
| GC-MS | Identification and quantification of volatile organic impurities, such as residual solvents. | [1][2] |
| NMR Spectroscopy | Structural elucidation of the main compound and any significant impurities. | [1][2] |
| FTIR Spectroscopy | Functional group analysis, which can help in the initial characterization of impurities. | [1] |
Impurity Removal and Purification
Q4: My product is a solid with a low melting point and appears discolored. What is the likely cause and how can I purify it?
A4: A low and broad melting point is a classic indicator of an impure solid compound. Discoloration can be due to the presence of colored byproducts or degradation products.[10] Recrystallization is a highly effective method for purifying solid organic compounds.[11][12]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. A good solvent will dissolve the compound when hot but not when cold.[13] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, or mixtures) to find the optimal one. For carboxylic acids, adjusting the pH of an aqueous solution can also be a powerful purification technique.[11][13] The free acid is typically less soluble in acidic water than its salt form in neutral or basic water.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Q5: I've tried recrystallization, but my product is still not pure. What other purification techniques can I use?
A5: If recrystallization is not sufficient, column chromatography is another powerful purification technique.[10]
General Column Chromatography Protocol:
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.
-
Mobile Phase (Eluent) Selection: The choice of eluent is crucial for good separation. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute the desired compound. Thin Layer Chromatography (TLC) can be used to determine the optimal solvent system. For acidic compounds, adding a small amount of acetic acid or formic acid to the eluent can improve peak shape and separation.
-
Column Packing and Loading: Properly pack the column with the chosen stationary phase and eluent. Dissolve the crude product in a minimum amount of solvent and load it onto the column.
-
Elution and Fraction Collection: Run the eluent through the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[10]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Solution |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a solvent mixture.[13] |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent used). | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[13] |
| Poor separation in column chromatography | Inappropriate solvent system or column overloading. | Optimize the eluent system using TLC. Ensure the amount of crude product loaded is not excessive for the column size. |
| Product appears as two peaks in HPLC (free acid form) | This may be due to differential ionization or interaction with the stationary phase. | Consider adjusting the pH of the mobile phase or adding a buffer.[14] |
Diagram: Troubleshooting Workflow for Impurity Removal
Caption: A logical workflow for the purification and analysis of the target compound.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Benchchem. (n.d.). Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization.
- Medikamenter Quality Services. (2025, September 5). Impurities in Pharmaceutical Analysis: A Comprehensive Guide.
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques.
- Recrystallization and Crystallization. (n.d.).
- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
- Chemguide. (n.d.). the hydrolysis of amides.
- Hydrolysis of Amides The reversibility of this reaction means that an amide can hydrolyze to form an amine and a carboxylic acid. This reaction is reversible exergonic. + H2O. (n.d.).
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides.
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides.
- Wikipedia. (n.d.). Recrystallization (chemistry).
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- 14. researchgate.net [researchgate.net]
Refining protocols for the catalytic hydrogenation of pyridine precursors
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of pyridine precursors. The synthesis of piperidines via this method is a cornerstone of pharmaceutical chemistry, yet it presents unique challenges.[1] This support center is structured to address these challenges directly through practical, evidence-based troubleshooting guides and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles.
Technical Support Center: Catalytic Hydrogenation of Pyridine
The conversion of a stable aromatic pyridine ring into a saturated piperidine is a powerful transformation but requires overcoming the ring's aromaticity and managing the Lewis basic nitrogen atom, which can act as a catalyst poison.[1][2] This guide provides solutions to common issues encountered during this process.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My hydrogenation reaction is slow, incomplete, or has stalled entirely. What are the primary causes and how can I resolve this?
Answer: This is the most common issue, typically rooted in catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen's lone pair can bind strongly to the catalyst's metal surface, effectively poisoning it.[2]
Immediate Troubleshooting Steps:
-
Introduce an Acidic Additive: The most effective first step is often to add an acid. Protonating the pyridine nitrogen to form a pyridinium salt prevents its lone pair from binding to and poisoning the catalyst.[3][4] This also activates the ring towards reduction.[4]
-
Increase Hydrogen Pressure and/or Temperature: The hydrogenation of aromatic systems is often demanding.[5] Increasing hydrogen pressure (e.g., from 30 bar to 80 bar) and temperature (e.g., from room temperature to 60-80°C) can significantly enhance reaction rates.[5][6] However, be mindful that harsh conditions can reduce chemoselectivity.
-
Increase Catalyst Loading: If poisoning is suspected, increasing the catalyst-to-substrate ratio can sometimes provide enough active sites to compensate for partial deactivation and drive the reaction to completion.[3]
-
Evaluate Your Catalyst Choice: Palladium on carbon (Pd/C), while versatile, is not always the most potent catalyst for pyridine reduction.[6] Consider more active catalysts:
-
Platinum (IV) oxide (PtO₂, Adams' catalyst): A classic and highly effective choice, especially in acidic media like acetic acid.[6][7]
-
Rhodium (Rh/C, Rh₂O₃): Often shows exceptional activity under milder conditions (e.g., 40°C and 5 bar H₂) and demonstrates broad functional group tolerance.[2][7]
-
Ruthenium (Ru/C): Particularly effective and can offer high diastereoselectivity for substituted pyridines.[7][8]
-
Question 2: I am observing undesired side products. What are they and how can I suppress their formation?
Answer: Side product formation usually involves either partial hydrogenation or, more rarely, ring-opening reactions.
-
Partial Hydrogenation: The formation of dihydropyridine or tetrahydropyridine intermediates occurs when the reaction does not go to completion.[6]
-
Solution: The strategies for overcoming an incomplete reaction (see Question 1), such as increasing reaction time, pressure, temperature, or using a more active catalyst, will drive the reaction towards the fully saturated piperidine product.[6]
-
-
Dehalogenation: If your pyridine substrate is halogenated (Cl, Br, I), dehalogenation is a common side reaction, particularly with Pd/C catalysts.[2]
-
Solution: This is a challenging chemoselectivity issue. Using Rhodium-based catalysts may offer better selectivity. Screening different solvents and using the mildest possible conditions are crucial.
-
-
Reduction of Other Functional Groups: If your goal is to only reduce the pyridine ring while preserving other groups (e.g., ketones, esters), you may face challenges.
-
Solution: Rhodium catalysts like Rh₂O₃ have shown good tolerance for other functional groups under mild conditions.[2][7] However, some groups, like ketones, may still be reduced.[2] Careful catalyst selection and optimization of conditions are key. For instance, reducing a nitrile group while leaving the pyridine ring intact can be achieved by tuning the amount of acidic additive with a Pd/C catalyst.[9]
-
| Issue | Common Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Catalyst poisoning by pyridine nitrogen; Insufficiently active catalyst; Conditions too mild. | Add acidic additive (e.g., acetic acid); Increase H₂ pressure/temperature; Switch to PtO₂ or Rh/C.[3][6] |
| Partial Hydrogenation | Incomplete reaction; Insufficient reaction time. | Increase reaction time; Employ more forcing conditions (higher T/P).[6] |
| Dehalogenation | Substrate contains Cl, Br, or I; Use of active catalysts like Pd/C. | Use milder conditions; Screen alternative catalysts (e.g., Rh-based); This is a known challenge.[2] |
| Ring Opening | Specific catalytic systems (less common). | Avoid catalytic systems known to promote this (e.g., certain Rh complexes with water/amines).[6] |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the complete hydrogenation of a pyridine ring to a piperidine? A1: There is no single "best" catalyst, as the optimal choice depends on the substrate's functional groups and desired reaction conditions. However, a general hierarchy of activity is: Rhodium > Platinum ≈ Ruthenium > Palladium .
-
Rhodium (e.g., Rh/C, Rh₂O₃): Often the most active, allowing for milder temperatures and pressures (e.g., 40°C, 5 bar H₂), making it ideal for complex molecules with sensitive functional groups.[2][7]
-
Platinum (e.g., PtO₂): A very reliable and highly effective catalyst, especially when used in an acidic solvent like glacial acetic acid.[7]
-
Palladium (e.g., Pd/C): While a workhorse for many hydrogenations, it is generally less effective for pyridine rings and often requires harsher conditions or acidic additives to achieve full conversion.[1][7]
Q2: How do I ensure the safety of my hydrogenation experiment? A2: Hydrogenation reactions carry significant risks, primarily due to flammable hydrogen gas and potentially pyrophoric catalysts.[10][11] Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: Before introducing hydrogen, the reactor must be thoroughly purged with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen and prevent the formation of an explosive mixture.[12][13]
-
Catalyst Handling: Catalysts, especially used Pd/C, can be pyrophoric and ignite upon contact with air.[10][11] Always handle catalysts under an inert atmosphere or as a wet slurry. After the reaction, quench the filtered catalyst carefully with water and do not allow the filter cake to dry in the air.[1][10]
-
Pressure-Rated Equipment: Use a reactor and fittings specifically designed and rated for high-pressure hydrogen service.[13] Always perform a leak test with an inert gas before charging with hydrogen.[12]
-
Proper Ventilation: All hydrogenation procedures must be conducted in a well-ventilated fume hood.[12][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. thalesnano.com [thalesnano.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. njhjchem.com [njhjchem.com]
- 13. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 14. weihaicm.com [weihaicm.com]
Validation & Comparative
A Comparative Guide to the Characterization of Synthesized 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of synthesized 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry. The piperidine scaffold is a key feature in many pharmaceuticals, and understanding the precise characterization of its derivatives is crucial for advancing drug discovery programs.[1] This document details the necessary analytical workflows to ensure the identity, purity, and quality of the synthesized compound, and compares its expected properties with those of relevant alternatives.
Introduction to this compound
This compound (CAS 401581-31-5) is a derivative of isonipecotic acid, a conformationally restricted analog of the neurotransmitter GABA.[1] The introduction of the 2-methylbenzoyl group at the piperidine nitrogen modulates the molecule's physicochemical properties, which can influence its biological activity and pharmacokinetic profile. The robust characterization of such synthesized intermediates is a cornerstone of drug development, ensuring the reliability and reproducibility of subsequent biological studies.[2]
Synthesis Pathway
A common and effective method for the synthesis of N-acylpiperidine derivatives involves the acylation of the corresponding piperidine precursor. A plausible synthetic route to this compound is outlined below. The carboxylic acid moiety of piperidine-4-carboxylic acid is typically protected as an ester prior to N-acylation to prevent unwanted side reactions. The ester is then hydrolyzed to yield the final carboxylic acid.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Comprehensive Characterization of the Synthesized Product
To confirm the successful synthesis and purity of this compound, a suite of analytical techniques should be employed. Below are the detailed protocols and expected outcomes for these characterization methods.
Physicochemical Properties
A fundamental step in characterizing a newly synthesized compound is the determination of its physical properties, such as melting point and solubility. These parameters provide initial indications of purity and can be used for quality control.
| Property | Expected Value |
| Melting Point | 140-150 °C (Estimated based on analogs) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol; Poorly soluble in water |
Spectroscopic Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure of the synthesized compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy Protocol:
-
Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS).
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | singlet | 1H | -COOH |
| 7.1 - 7.4 | multiplet | 4H | Aromatic protons (2-methylbenzoyl) |
| 3.0 - 4.5 | multiplet | 2H | Piperidine H2, H6 (axial & equatorial) |
| 2.5 - 2.9 | multiplet | 3H | Piperidine H2, H6 (axial & equatorial), H4 |
| ~2.3 | singlet | 3H | -CH₃ (on benzoyl group) |
| 1.5 - 2.0 | multiplet | 4H | Piperidine H3, H5 (axial & equatorial) |
¹³C NMR Spectroscopy Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Process the data similarly to the ¹H NMR spectrum.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~175 | -COOH |
| ~168 | C=O (amide) |
| ~136 | Aromatic C (quaternary, attached to CH₃) |
| ~135 | Aromatic C (quaternary, attached to C=O) |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~125 | Aromatic CH |
| ~40-45 | Piperidine C2, C6 |
| ~40 | Piperidine C4 |
| ~28 | Piperidine C3, C5 |
| ~19 | -CH₃ |
IR spectroscopy is used to identify the functional groups present in the molecule.
FT-IR (ATR) Spectroscopy Protocol:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1630 | Strong | C=O stretch (amide) |
| 1400-1450 | Medium | C-H bend (alkyl) |
| 1200-1300 | Medium | C-O stretch (carboxylic acid) |
| 700-800 | Strong | C-H bend (aromatic ortho-disubstitution) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the ESI source of the mass spectrometer.
-
Acquire the spectrum in both positive and negative ion modes.
Expected Mass Spectrometry Data:
| m/z Value | Ion Mode | Assignment |
| 248.1232 | Positive | [M+H]⁺ (Calculated for C₁₄H₁₈NO₃⁺) |
| 270.1051 | Positive | [M+Na]⁺ (Calculated for C₁₄H₁₇NO₃Na⁺) |
| 246.1081 | Negative | [M-H]⁻ (Calculated for C₁₄H₁₆NO₃⁻) |
Diagram of the Characterization Workflow
Caption: A typical workflow for the characterization of a synthesized compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for determining the purity of the synthesized compound.
Reverse-Phase HPLC Protocol:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
A pure sample should exhibit a single major peak with a purity of >95%.
Comparative Analysis with Alternatives
The choice of a particular N-acylpiperidine-4-carboxylic acid derivative in a drug discovery campaign depends on the desired balance of properties. Below is a comparison of this compound with some relevant alternatives.
| Compound | Key Structural Difference | Potential Impact on Properties |
| This compound | Ortho-methyl group on the benzoyl ring | The methyl group may introduce steric hindrance, potentially influencing the conformation of the benzoyl group relative to the piperidine ring. This can affect receptor binding and metabolic stability. It may slightly increase lipophilicity compared to the unsubstituted analog. |
| 1-Benzoylpiperidine-4-carboxylic acid | Unsubstituted benzoyl group | Serves as a baseline for comparison. The absence of substitution on the aromatic ring provides a simpler structure-activity relationship starting point. |
| 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid | Para-methyl group on the benzoyl ring | The methyl group is in a less sterically hindered position, which may have different effects on receptor interaction compared to the ortho-isomer. The electronic and lipophilic contributions are similar to the ortho-isomer. |
| 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid | Para-chloro group on the benzoyl ring | The chloro group is electron-withdrawing and increases lipophilicity more than a methyl group. This can significantly alter the electronic properties of the benzoyl moiety and influence protein-ligand interactions, such as halogen bonding. |
| Carboxylic Acid Bioisosteres (e.g., Tetrazole) | Replacement of the carboxylic acid group | Bioisosteres like tetrazoles can mimic the acidic properties of a carboxylic acid but may offer improved metabolic stability, cell permeability, and oral bioavailability. They can also alter the hydrogen bonding pattern with the target receptor. |
Conclusion
The rigorous characterization of synthesized this compound using a combination of physicochemical, spectroscopic, and chromatographic techniques is essential for its validation as a drug discovery intermediate. This guide provides a framework for these analytical procedures and a comparative analysis with structurally related compounds to aid researchers in making informed decisions for their specific research goals. The detailed protocols and expected data serve as a valuable resource for ensuring the quality and integrity of this and similar molecules in the pursuit of novel therapeutics.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). 1-(2-methyl-benzoyl)-piperidine-4-carboxylic acid. Retrieved from [Link]
-
Accent Journal of Economics Ecology & Engineering. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PHARMACEUTICAL INTERMEDIATES. Retrieved from [Link]
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3359-3373. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
Sources
A Researcher's Guide to the Comparative Biological Evaluation of 1-(2-Methylbenzoyl)piperidine-4-carboxylic Acid and Its Analogs
Introduction
The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal starting point for library design. When coupled with a benzoyl group, the resulting N-benzoylpiperidine scaffold has been explored for its interaction with various receptors and enzymes. This guide focuses on a specific, underexplored member of this family: 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid.
The presence of the carboxylic acid at the 4-position introduces a key polar, ionizable group, suggesting potential interactions with cationic or polar residues in a binding pocket. The ortho-methyl group on the benzoyl ring provides a steric and electronic perturbation compared to an unsubstituted benzoyl ring, potentially influencing binding affinity, selectivity, or metabolic stability.
This document serves as a comprehensive guide for researchers aiming to characterize the biological activity of this lead compound and compare it systematically with rationally designed analogs. We will outline a strategic approach, from analog design and synthesis to a tiered experimental workflow for a robust comparative analysis. The causality behind each experimental choice is explained to provide a self-validating framework for investigation.
Part 1: Rationale for Analog Design and Hypothesized Targets
Given the structural features of this compound, several potential biological targets can be hypothesized based on activities reported for similar scaffolds. N-benzoylpiperidines have been investigated as, among other things, chemokine receptor antagonists and dopamine receptor ligands. The carboxylic acid moiety, in particular, suggests a possible interaction with receptors that bind endogenous carboxylate-containing ligands, such as certain classes of GPCRs.
Our proposed analog design strategy aims to probe the structure-activity relationship (SAR) at three key positions: the benzoyl ring, the piperidine ring, and the carboxylic acid group.
Analog Design Strategy
The following diagram illustrates the proposed modifications to the parent compound to generate a focused library of analogs for initial screening.
Caption: Rational design of analogs based on the parent compound.
Part 2: Tiered Experimental Workflow for Comparative Analysis
A multi-tiered approach is recommended to efficiently screen the parent compound and its analogs, starting with broad, high-throughput assays and progressing to more specific, lower-throughput functional and mechanistic studies.
Caption: Tiered approach for compound evaluation.
Tier 1: Primary Screening - Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the parent compound and its analogs for a hypothesized molecular target (e.g., a GPCR like CXCR2, a known target for related scaffolds). This assay quantifies the direct interaction between a compound and its receptor.
Protocol: [³H]-L-Tryptophan Binding Assay as an Example
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing the target receptor to a density of ~80-90% confluency.
-
Harvest cells, wash with ice-cold PBS, and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 25 µL of the test compound (parent or analog) at various concentrations (e.g., 10 µM to 0.1 nM).
-
Add 25 µL of the radioligand (e.g., [³H]-L-Tryptophan) at a concentration equal to its Kd for the receptor.
-
Initiate the binding reaction by adding 100 µL of the prepared cell membrane suspension (containing ~10-20 µg of protein).
-
Controls:
-
Total Binding: Contains radioligand and membranes, but no test compound (use vehicle).
-
Non-specific Binding (NSB): Contains radioligand, membranes, and a high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Termination and Detection:
-
Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 2: Functional Characterization - Cell-Based Functional Assay
Objective: To determine if the compounds act as agonists, antagonists, or allosteric modulators of the target receptor. A functional assay measures the downstream cellular response following receptor binding.
Protocol: Gαi-Coupled GPCR-Mediated cAMP Inhibition Assay
This protocol assumes the target receptor couples to the Gαi subunit, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).
-
Cell Preparation:
-
Plate CHO-K1 cells stably expressing the Gαi-coupled receptor of interest in a 96-well plate and grow overnight.
-
Aspirate the culture medium and pre-incubate the cells with 50 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX for 30 minutes. The PDE inhibitor prevents the degradation of cAMP, amplifying the signal.
-
-
Compound Treatment:
-
Antagonist Mode: Add 25 µL of the test compound (parent or analog) at various concentrations and incubate for 15-30 minutes. Then, add 25 µL of a known agonist for the receptor (at its EC80 concentration) mixed with forskolin (an adenylyl cyclase activator).
-
Agonist Mode: Add 25 µL of the test compound at various concentrations mixed with forskolin.
-
-
Cell Lysis and Detection:
-
Incubate the plate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP level against the log concentration of the test compound. Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced cAMP inhibition.
-
Agonist Mode: Plot the cAMP level against the log concentration of the test compound. Determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximum effect).
-
Part 3: Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the parent compound and its analogs.
Table 1: Comparative Biological Activity Data
| Compound ID | Modification | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Emax (%) |
| Parent | 1-(2-Methylbenzoyl)... | e.g., 150 | e.g., 320 (IC50) | N/A |
| A1 | No 2-methyl group | e.g., 850 | e.g., 1500 (IC50) | N/A |
| A2 | 4-methylbenzoyl | e.g., 120 | e.g., 280 (IC50) | N/A |
| A3 | 2-chlorobenzoyl | e.g., 50 | e.g., 95 (IC50) | N/A |
| B1 | Methyl ester | e.g., >10,000 | e.g., >10,000 | No activity |
| B2 | Amide | e.g., 2500 | e.g., 5000 (IC50) | N/A |
| B3 | Tetrazole | e.g., 180 | e.g., 400 (IC50) | N/A |
Interpretation of Hypothetical Data:
-
Role of the 2-methyl group (A1 vs. Parent): The significant loss of affinity in Analog A1 suggests the 2-methyl group is crucial for binding, perhaps fitting into a specific hydrophobic pocket.
-
Role of the Carboxylic Acid (B1 & B2 vs. Parent): The dramatic loss of activity upon converting the carboxylic acid to an ester (B1) or amide (B2) strongly indicates that the anionic charge of the carboxylate is essential for a key electrostatic interaction with the receptor.
-
Bioisosteric Replacement (B3 vs. Parent): The retained activity of the tetrazole analog (B3) supports the hypothesis that a charged, acidic group is required, as the tetrazole ring is a well-known bioisostere for a carboxylic acid.
-
Electronic Effects (A3 vs. Parent): The increased affinity of the 2-chloro analog (A3) suggests that an electron-withdrawing group at this position is favorable, potentially enhancing a key interaction or influencing the conformation of the benzoyl ring.
This structured, hypothesis-driven approach allows for the systematic deconstruction of the molecule's SAR, providing a clear path forward for lead optimization.
References
- Note: As this compound is a specific and potentially novel compound, the references below are to authoritative protocols and reviews relevant to the methodologies and scaffolds discussed.
-
Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]
-
Radioligand Binding Assays - General Principles: Mahan, L. C., & McVittie, L. D. (1996). Radioligand Binding Assays. Current Protocols in Neuroscience. Available at: [Link]
-
cAMP HTRF Assay Technology: Trinquet, E., et al. (2006). A new homogenous TR-FRET assay for cAMP production. Journal of Biomolecular Screening. Available at: [Link]
-
Privileged Structures in Medicinal Chemistry: Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. Available at: [Link]
-
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]
A Comparative Guide to the Synthesis of N-Substituted Piperidines: A Modern Perspective on a Privileged Scaffold
The N-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence drives a continuous demand for efficient and versatile synthetic methodologies. This guide provides an in-depth comparison of a novel synthetic strategy, late-stage α-functionalization, with established, traditional routes for the synthesis of N-substituted piperidines. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to empower researchers in selecting the optimal synthetic approach for their specific needs.
The Rise of a New Strategy: Late-Stage α-Functionalization
Traditional methods for synthesizing N-substituted piperidines often involve the construction of the piperidine ring with the desired N-substituent already in place or the direct alkylation of a pre-formed piperidine. A more recent and powerful approach is the late-stage functionalization of an existing N-alkyl piperidine at the α-position. This strategy offers the significant advantage of diversifying complex molecules at a late stage of a synthetic sequence, which is invaluable in drug discovery for generating analogues for structure-activity relationship (SAR) studies.[2][3]
A key innovation in this area involves the selective formation of an endo-cyclic iminium ion from a cyclic tertiary alkylamine N-oxide, followed by the addition of a nucleophile.[2][3] This method provides exceptional regioselectivity and has been successfully applied to the late-stage modification of complex bioactive molecules.[2][3]
Mechanistic Insight: The Polonovski-Potier Reaction and Nucleophilic Trapping
The core of this late-stage functionalization is a modified Polonovski-Potier reaction. The N-alkyl piperidine is first oxidized to the corresponding N-oxide. Activation of the N-oxide with an acylating agent, such as trifluoroacetic anhydride (TFAA) or pivaloyl chloride (PivCl), generates a reactive N-acyloxyammonium intermediate. A base-mediated elimination of the α-proton then leads to the formation of a key iminium ion intermediate. This electrophilic species is then trapped in situ by a suitable nucleophile to yield the α-substituted N-alkyl piperidine.
Caption: Workflow for late-stage α-functionalization of N-alkyl piperidines.
Experimental Protocol: α-Benzylation of N-Benzylpiperidine
This protocol is adapted from a reported procedure for the α-alkylation of N-alkyl piperidines.[4]
Step 1: N-Oxide Formation
-
To a solution of N-benzylpiperidine (1.0 equiv.) in dichloromethane (CH₂Cl₂) at 0 °C, add meta-chloroperoxybenzoic acid (mCPBA) (1.1 equiv.) portionwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-benzylpiperidine N-oxide.
Step 2: One-Pot α-Benzylation
-
To a solution of the N-benzylpiperidine N-oxide (1.0 equiv.) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add pivaloyl chloride (PivCl) (1.2 equiv.).
-
Stir the mixture for 15 minutes at -78 °C.
-
In a separate flask, prepare the organozinc reagent by adding a solution of benzyl bromide (2.0 equiv.) in anhydrous tetrahydrofuran (THF) to a suspension of activated zinc dust (2.5 equiv.) and stirring at room temperature for 1 hour.
-
Add the freshly prepared benzylzinc bromide solution to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield α-benzyl-N-benzylpiperidine.
Traditional Synthetic Routes: A Comparative Overview
To provide a comprehensive evaluation, we will now compare the late-stage functionalization approach with three well-established methods for synthesizing N-substituted piperidines: reductive amination, the Pictet-Spengler reaction, and the aza-Diels-Alder reaction. For a direct comparison, we will focus on the synthesis of N-benzylpiperidine where applicable.
Reductive Amination
Reductive amination is a widely used and highly reliable method for the formation of C-N bonds. It involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in the same pot to the corresponding amine.[5] This method avoids the overalkylation issues often encountered with direct alkylation of amines.[5]
The reaction proceeds in two main stages. First, the amine (piperidine) attacks the carbonyl carbon of the aldehyde (benzaldehyde) to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. In the second stage, a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the final N-substituted piperidine.[5]
Caption: Mechanism of reductive amination for N-benzylpiperidine synthesis.
This one-pot procedure is a common method for N-alkylation of secondary amines.[6][7]
-
To a solution of piperidine (1.0 equiv.) and benzaldehyde (1.05 equiv.) in 1,2-dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portionwise.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-benzylpiperidine.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[8][9] While not a direct route to simple N-alkyl piperidines, it is a fundamental method for constructing more complex piperidine-containing fused ring systems.
The reaction begins with the formation of an iminium ion from the β-arylethylamine and the carbonyl compound.[9][10] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic iminium carbon to form a new six-membered ring.[9][10] A final deprotonation step restores aromaticity.
Caption: Mechanism of the Pictet-Spengler reaction.
This protocol is a general procedure for the Pictet-Spengler cyclization.[11][12]
-
To a solution of tryptamine (1.0 equiv.) and an aldehyde (e.g., acetaldehyde, 1.1 equiv.) in a suitable solvent (e.g., toluene or 1,1,1,3,3,3-hexafluoroisopropanol), add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, TFA).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a cycloaddition reaction between an imine (the aza-dienophile) and a diene to form a tetrahydropyridine, a precursor to piperidines.[13][14] This method is highly valuable for constructing the piperidine ring with a high degree of stereocontrol.
The reaction can proceed through either a concerted [4+2] cycloaddition pathway or a stepwise mechanism, depending on the nature of the reactants and the reaction conditions.[13] Lewis acid catalysis is often employed to activate the imine dienophile towards reaction with the diene.[13] The initial product is a tetrahydropyridine, which can be subsequently reduced to the corresponding piperidine.
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A Comparative Analysis of Positional Isomers: 1-(2-Methylbenzoyl)- vs. 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid
An In-Depth Guide for Medicinal Chemists and Pharmacologists
In the landscape of drug discovery, the subtle repositioning of a single functional group can profoundly alter a molecule's physicochemical properties and biological activity. This guide provides a detailed comparative analysis of two positional isomers: 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid and 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid. While seemingly minor, the ortho- versus para- position of the methyl group on the benzoyl moiety can introduce significant steric and electronic differences, impacting everything from synthetic accessibility to potential pharmacodynamic and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, data-driven comparisons.
Structural and Physicochemical Properties: A Tale of Two Isomers
The core structure of both molecules features a piperidine-4-carboxylic acid scaffold N-acylated with a methyl-substituted benzoyl group. The key distinction lies in the location of the methyl group on the aromatic ring.
The ortho-isomer, this compound, places the methyl group in close proximity to the amide linkage. This can induce steric hindrance, potentially restricting the rotation of the benzoyl group and influencing the overall conformation of the molecule. In contrast, the para-isomer, 1-(4-methylbenzoyl)piperidine-4-carboxylic acid, has the methyl group positioned away from the amide bond, resulting in a less sterically hindered and more electronically symmetrical structure. These structural nuances are expected to manifest in their physicochemical properties.
| Property | This compound | 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid | Reference(s) |
| CAS Number | 401581-31-5 | 401581-34-8 | [1][2] |
| Molecular Formula | C14H17NO3 | C14H17NO3 | [3] |
| Molecular Weight | 247.29 | 247.29 | [3] |
| Predicted cLogP | ~2.5-3.0 | ~2.6-3.1 | N/A |
| Predicted pKa | ~4.0-4.5 (Carboxylic Acid) | ~4.0-4.5 (Carboxylic Acid) | N/A |
| Predicted Solubility | Likely lower in non-polar solvents due to potential intramolecular interactions | Likely higher in non-polar solvents | N/A |
Note: Predicted values are based on standard computational models and may vary from experimental results.
Synthesis Strategy: A General and Adaptable Protocol
Experimental Protocol: Synthesis via Acylation
Objective: To synthesize this compound and 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid.
Materials:
-
Piperidine-4-carboxylic acid[6]
-
2-Methylbenzoyl chloride or 4-Methylbenzoyl chloride
-
Triethylamine (Et3N) or another suitable non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add triethylamine (2.5 eq.). Stir the mixture for 10-15 minutes.
-
Acylation: Slowly add a solution of the respective methylbenzoyl chloride (1.1 eq.; either 2-methylbenzoyl chloride or 4-methylbenzoyl chloride) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Predicted Spectroscopic Differences
While experimental spectra for these specific compounds are not publicly available, we can predict key differences based on their structures.
-
¹H NMR: The most significant difference will be observed in the aromatic region. The ortho-isomer will exhibit a more complex splitting pattern for the aromatic protons due to their distinct chemical environments. The methyl protons of the ortho-isomer may also be shifted slightly upfield compared to the para-isomer due to anisotropic effects from the nearby amide carbonyl group.
-
¹³C NMR: The chemical shifts of the aromatic carbons will differ, reflecting the different substitution patterns. The carbon of the methyl group in the ortho-isomer might experience a slightly different chemical shift compared to the para-isomer.
-
Infrared (IR) Spectroscopy: Both molecules will show characteristic peaks for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid, and the amide C=O stretch. The position of the amide carbonyl peak might be slightly different due to the electronic and steric effects of the methyl group's position.
Potential Biological Activity and Structure-Activity Relationships (SAR)
The N-benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The position of the methyl group can significantly influence these activities.
-
Enzyme Inhibition: Studies on tyrosinase inhibitors have shown that the substitution pattern on the benzoyl ring of piperidine amides is crucial for activity.[7][8] The hydrophobic benzyl group can promote specific interactions within the enzyme's active site.[7] The ortho-methyl group, by inducing a twist in the benzoyl ring, might either enhance or disrupt the optimal binding conformation compared to the para-isomer. For instance, in a series of acetylcholinesterase inhibitors, bulky para-substituents on the benzamide moiety led to a substantial increase in activity.[9] This suggests that the less sterically hindered para-position might be favorable for interaction with some enzyme active sites.
-
Receptor Binding and CNS Activity: The lipophilicity and conformation of N-benzoylpiperidine derivatives are key determinants of their ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets.[10] The ortho-methyl group could enforce a specific conformation that might be more favorable for binding to certain receptors. Conversely, it could also introduce steric clashes that reduce binding affinity.
-
General Pharmacokinetic Properties: The position of the methyl group can influence metabolic stability. The ortho-methyl group might sterically hinder enzymatic access to the amide bond, potentially increasing its metabolic stability compared to the para-isomer.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the key differences between this compound and 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid. While direct experimental comparisons are lacking in the current literature, a robust analysis based on established chemical principles and data from related compounds allows for informed hypotheses.
The choice between these isomers in a drug discovery program will depend on the specific biological target and the desired pharmacological profile. The ortho-isomer offers the potential for unique conformational constraints that could be exploited for selective receptor binding, while the para-isomer represents a more classical and potentially more synthetically accessible analogue.
Future experimental work should focus on the direct synthesis and parallel evaluation of these two compounds. Head-to-head comparisons of their physicochemical properties (solubility, pKa, LogP), metabolic stability, and activity against a panel of relevant biological targets would provide invaluable data for the broader medicinal chemistry community and further elucidate the nuanced structure-activity relationships within the N-benzoylpiperidine class of molecules.
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Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(48), 44265–44275. Available from: [Link]
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Organic Syntheses Procedure. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationships of N-Benzoylpiperidine Derivatives
The phenyl(piperidin-4-yl)methanone, commonly referred to as the N-benzoylpiperidine fragment, represents a quintessential "privileged structure" in modern medicinal chemistry.[1][2] Its metabolic stability and role as a potential bioisostere for the piperazine ring have cemented its utility as a versatile scaffold in drug design.[1][3] The carbonyl group's ability to act as a hydrogen bond acceptor often compensates for the loss of a second nitrogen atom when replacing a piperazine ring, enabling new interactions with biological targets.[1][3] This guide provides an in-depth comparison of N-benzoylpiperidine derivatives, synthesizing structure-activity relationship (SAR) data across various therapeutic targets and detailing the experimental rationale behind molecular design and evaluation.
SAR Analysis Across Key Biological Targets
The N-benzoylpiperidine scaffold has been successfully exploited to develop potent modulators for a diverse range of biological targets. The following sections compare the SAR of derivatives tailored for specific therapeutic applications.
The development of AChE inhibitors is a cornerstone of symptomatic treatment for Alzheimer's disease. N-benzoylpiperidine derivatives have emerged as exceptionally potent inhibitors, with SAR studies revealing critical insights for optimizing potency and selectivity.
A key series, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, demonstrates the scaffold's potential.[4][5] Initial findings showed that the basicity of the piperidine nitrogen is crucial for activity; derivatives where this nitrogen is part of an amide (N-benzoylpiperidine) are almost inactive.[4] The most significant gains in potency were achieved through two primary modifications:
-
Substitution on the Benzamide Moiety: Introducing a bulky substituent at the para position of the benzoyl group leads to a substantial increase in inhibitory activity.[4]
-
N-Substitution of the Amide Linker: Alkylation or arylation of the amide nitrogen atom dramatically enhances potency.[4]
This SAR exploration culminated in the discovery of compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride), which is one of the most potent AChE inhibitors reported, with an IC₅₀ value of 0.56 nM.[4] This compound also exhibits remarkable selectivity, with an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE).[4] More recent work has focused on designing dual inhibitors of both histone deacetylase (HDAC) and AChE, where N-benzyl piperidine derivatives also show promise.[6]
Tyrosinase is a key enzyme in melanin biosynthesis, making it a prime target for developing treatments for skin hyperpigmentation disorders. SAR studies on a series of benzoyl and cinnamoyl piperidine amides have identified potent tyrosinase inhibitors with favorable drug-like properties.[7][8]
A comparative analysis between piperazine and piperidine derivatives revealed that benzylpiperidines were the most potent compounds in the series.[7] This suggests that increased flexibility and potentially lower basicity compared to piperazine are beneficial. The key SAR findings include:
-
Role of the N-Benzyl Group: The benzyl substituent on the piperidine nitrogen is crucial for potency. Molecular docking studies indicate that this hydrophobic group forms important interactions within a hydrophobic pocket adjacent to the enzyme's catalytic site.[7][8]
-
Benzoyl vs. Cinnamoyl: Both benzoyl and cinnamoyl derivatives showed activity, indicating flexibility in this region of the molecule.
Compound 5b , a benzylpiperidine analogue, was highlighted as the most active, with a pIC₅₀ of 4.99 in the monophenolase assay, balanced lipophilicity, and no significant cytotoxicity.[7] The inhibitory mechanism was found to be independent of antiradical activity, suggesting direct competition with the enzyme's substrates.[7]
The N-benzoylpiperidine scaffold is prevalent in ligands targeting serotoninergic and dopaminergic systems, particularly in the development of atypical antipsychotics.[1][9] These agents often target 5-HT₂A and D₂ receptors.
SAR studies aimed at developing mixed 5-HT₁A and 5-HT₂A ligands identified several potent compounds featuring a 4-(p-fluorobenzoyl)piperidine moiety.[9] The substitution on the benzoyl ring and the nature of the group attached to the piperidine nitrogen dictate the receptor affinity and selectivity profile.
-
Compounds 31 and 33 were identified as potent and selective 5-HT₂A ligands with IC₅₀ values of 1.1 nM and 2.4 nM, respectively.[9]
-
Slight modifications to the structure, as seen in compound 32 , resulted in a mixed ligand for both 5-HT₂A (IC₅₀ = 6.0 nM) and D₂ receptors (IC₅₀ = 12 nM).[9]
These results underscore the sensitivity of the SAR; minor structural changes to the N-substituent can significantly alter the selectivity profile, allowing for the fine-tuning of polypharmacology.
N-substituted piperidines have been extensively studied as opioid receptor modulators.[10][11] The class of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, in particular, represents a novel pharmacophore of pure opioid receptor antagonists.[10]
-
Role of the N-Substituent: The N-substituent is the main determinant of opioid receptor binding affinity and antagonist potency. However, regardless of the substituent, the compounds remain pure antagonists.[10]
-
Position of the Phenolic Hydroxyl: The 3-position for the hydroxyl group on the phenyl ring is optimal for opioid receptor activity.[11]
-
Hydroxyl Bioisosteres: The critical phenolic hydroxyl group can be successfully replaced by carbamate and carboxamide groups, which can lead to new analogues with comparable receptor affinity and improved metabolic profiles.[11]
More recently, research has focused on designing dual-acting ligands that target both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R) to achieve potent analgesia with reduced opioid-related side effects.[12] This effort led to compound 52 , a benzylpiperidine derivative with high affinity for both MOR (Kᵢ = 56.4 nM) and σ₁R (Kᵢ = 11.0 nM), which produced potent antinociceptive effects in multiple pain models with a better side-effect profile than oxycodone.[12]
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of representative N-benzoylpiperidine derivatives discussed in this guide, allowing for a direct comparison of their potency across different targets.
| Compound ID | Target(s) | Biological Activity | Activity Type | Reference(s) |
| Compound 21 | Acetylcholinesterase (AChE) | IC₅₀ = 0.56 nM | Inhibition | [4] |
| Compound 5b | Tyrosinase (monophenolase) | pIC₅₀ = 4.99 | Inhibition | [7][8] |
| Compound 31 | 5-HT₂A Receptor | IC₅₀ = 1.1 nM | Ligand Binding | [9] |
| Compound 33 | 5-HT₂A Receptor | IC₅₀ = 2.4 nM | Ligand Binding | [9] |
| Compound 32 | 5-HT₂A / D₂ Receptors | IC₅₀ = 6.0 nM / 12 nM | Ligand Binding | [9] |
| Compound 52 | μ-Opioid / σ₁ Receptors | Kᵢ = 56.4 nM / 11.0 nM | Ligand Binding | [12] |
Experimental Protocols: Synthesis and Biological Evaluation
The trustworthiness of SAR data relies on robust and reproducible experimental methods. This section details standardized protocols for the synthesis and biological evaluation of N-benzoylpiperidine derivatives.
A common and versatile method for synthesizing N-benzoylpiperidine derivatives is the amide coupling of a substituted benzoic acid with an appropriate piperidine-containing amine using a coupling agent like EDC in the presence of HOBt.[7]
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Piperidine Compounds
For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to a potential therapeutic is paved with rigorous testing and validation. Among the myriad of heterocyclic compounds, piperidine derivatives hold a significant place in medicinal chemistry due to their presence in numerous pharmaceuticals and natural alkaloids.[1] This guide provides an in-depth, experience-driven approach to the validation of in vitro assays for novel piperidine compounds, focusing on the widely used MTT assay as a primary example. We will also draw comparisons with alternative methods to provide a comprehensive understanding of the available tools for assessing cellular viability and cytotoxicity.
The Central Role of In Vitro Assays in Drug Discovery
In the early stages of drug development, in vitro assays are indispensable for screening compound libraries and identifying "hits" with desired biological activity.[2] Cell-based assays, in particular, offer valuable insights into how a compound affects cellular processes, providing a more biologically relevant context than purely biochemical assays.[2] For novel piperidine compounds with potential anticancer properties, in vitro cytotoxicity and cell viability assays are fundamental for determining their efficacy.[3][4]
The validation of these assays is not merely a procedural formality; it is the cornerstone of generating reliable and reproducible data that will inform critical decisions in the drug development pipeline.[5] Adherence to established guidelines, such as those from the International Council for Harmonisation (ICH), ensures the scientific rigor and integrity of the data.[6]
Deep Dive: Validating the MTT Assay for a Novel Piperidine Compound
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.[2]
Foundational Principle: Why the MTT Assay?
The choice of the MTT assay is often driven by its established methodology, cost-effectiveness, and suitability for high-throughput screening.[2] It provides a quantitative measure of a compound's effect on cell proliferation and viability, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50).[9][10] The IC50 value represents the concentration of a drug that is required to inhibit a biological process by 50% and is a critical metric for comparing the potency of different compounds.[10][11]
Experimental Workflow: A Visual Guide
Caption: A streamlined workflow of the MTT assay for assessing the cytotoxicity of a novel piperidine compound.
Detailed Protocol: MTT Assay
Materials:
-
Novel piperidine compound stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
Appropriate cancer cell line (e.g., PC3 for prostate cancer, MCF-7 for breast cancer)[3]
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8][12]
-
Compound Treatment: Prepare serial dilutions of the piperidine compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).[7]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8][13]
-
Solubilization: Carefully remove the medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.[11]
Trustworthiness Through Self-Validation: Key Parameters
To ensure the reliability of your MTT assay results, a thorough validation according to ICH Q2(R1) principles is essential.[6] Key validation parameters for a cell-based assay include:
| Validation Parameter | Description | Acceptance Criteria (Illustrative) |
| Specificity | The ability to assess the analyte in the presence of other components. In this context, it refers to ensuring the signal is from viable cells and not from the compound interfering with the assay. | The piperidine compound in cell-free medium should not significantly alter the absorbance at 570 nm. |
| Linearity & Range | The ability of the assay to produce results that are directly proportional to the concentration of the analyte (in this case, the number of viable cells) within a given range. | A linear relationship between cell number and absorbance with a correlation coefficient (R²) > 0.98. |
| Accuracy | The closeness of the test results to the true value. | The percentage recovery of a known number of spiked cells should be within 80-120%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). | The coefficient of variation (%CV) for replicate wells should be ≤ 15%. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters. | Minor variations in incubation time (e.g., ± 15 minutes) should not significantly affect the IC50 value. |
Comparative Analysis: Beyond the MTT Assay
While the MTT assay is a valuable tool, it is not without its limitations. For instance, the assay can be affected by the metabolic rate of the cells, and some compounds can interfere with the reduction of MTT. Therefore, it is often prudent to employ orthogonal assays to confirm findings and gain a more comprehensive understanding of a compound's activity.
Alternative 1: ATP-Based Luminescence Assay
Principle: This assay quantifies the amount of adenosine triphosphate (ATP) present in a cell population, which is a direct indicator of metabolically active cells.[14] Upon cell lysis, ATP is released and reacts with luciferase to produce light, which is measured by a luminometer.
Advantages over MTT:
-
Higher Sensitivity: ATP-based assays can detect as few as 10 cells per well, making them more sensitive than the MTT assay.[14][15]
-
Faster Protocol: These assays typically have fewer steps and do not require a long incubation period for signal generation.[14]
-
Wider Linear Range: They often exhibit a broader linear range compared to tetrazolium-based assays.
Alternative 2: Caspase-3/7 Activity Assay
Principle: This assay specifically measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[16][17] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.
Advantages over MTT:
-
Mechanistic Insight: A positive result in this assay provides direct evidence that the piperidine compound induces apoptosis, offering more mechanistic information than a general viability assay.[18] Piperidine derivatives have been shown to induce apoptosis through the activation of caspases.[19][20]
-
Early Detection of Apoptosis: Caspase activation is an early event in apoptosis, allowing for the detection of cell death before significant changes in cell viability are observed.
Performance Comparison: A Tabular Summary
| Feature | MTT Assay | ATP-Based Assay | Caspase-3/7 Assay |
| Principle | Mitochondrial dehydrogenase activity | ATP quantification | Caspase-3/7 enzymatic activity |
| Endpoint | Cell viability/metabolic activity | Cell viability | Apoptosis |
| Sensitivity | Moderate | High[15] | High |
| Throughput | High | High | High |
| Protocol Time | 3-6 hours | < 1 hour | 1-2 hours |
| Potential for Interference | Colored compounds, reducing agents | ATPases, compounds affecting luciferase | Compounds that inhibit or activate caspases directly |
| Mechanistic Information | Indirect | Indirect | Direct (apoptosis) |
The "Why": Causality in Experimental Choices and Interpreting Results
The selection of an appropriate in vitro assay and the interpretation of its results require a deep understanding of the underlying biological processes. Many piperidine derivatives exert their anticancer effects by modulating critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis.[21]
A Glimpse into the Mechanism: Signaling Pathways
A significant number of piperidine compounds have been shown to target pathways such as PI3K/Akt/mTOR, NF-κB, and STAT-3, which are often dysregulated in cancer.[19][21] For instance, some piperidine derivatives can induce apoptosis by activating the intrinsic apoptotic pathway, which involves mitochondrial depolarization and the activation of caspase-3/7.[22]
Caption: A simplified representation of a potential apoptotic pathway targeted by novel piperidine compounds.
Interpreting IC50 Values: Context is Key
An IC50 value is not an absolute measure of a compound's worth. Its interpretation depends on several factors, including the cell line used, the duration of treatment, and the therapeutic window. A potent compound will exhibit a low IC50 value against cancer cells while having a much higher IC50 against normal, non-cancerous cells, indicating selectivity.[23]
Illustrative Data: Cytotoxicity of Novel Piperidine Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Piperidone P5 | CCRF-CEM (Leukemia) | 1.52 | Non-cancerous cell line | >10 | >6.6 |
| Piperidone P3 | HL-60 (Leukemia) | 2.26 | Non-cancerous cell line | >20 | >8.8 |
| Piperidine Derivative 17a | PC3 (Prostate) | 0.81 | - | - | - |
| Piperidine Derivative 17a | MCF7 (Breast) | 1.30 | - | - | - |
Data is illustrative and compiled from various sources for comparative purposes.[4][23]
Troubleshooting Common Pitfalls
Even with a validated protocol, unexpected results can occur. Here are some common issues encountered in the MTT assay and their potential solutions:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Absorbance Signal | - Too few cells seeded- Insufficient incubation time with MTT- Cell death due to other factors | - Optimize cell seeding density.- Increase MTT incubation time (up to 4 hours).[12]- Check for contamination. |
| High Background | - Contamination (bacterial or yeast)- Interference from phenol red or serum in the medium | - Visually inspect plates for contamination.- Use phenol red-free medium during MTT incubation.- Include a "medium only" control. |
| Inconsistent Results | - Uneven cell seeding- "Edge effect" in 96-well plates- Incomplete solubilization of formazan | - Ensure a homogenous cell suspension before seeding.- Fill the outer wells with sterile PBS or medium to maintain humidity.[12]- Ensure thorough mixing after adding the solubilizing agent. |
Conclusion
The validation of in vitro assays is a critical step in the early-stage development of novel piperidine compounds. A well-validated assay, such as the MTT assay, provides a reliable foundation for assessing the cytotoxic and antiproliferative potential of these compounds. By understanding the principles behind the assay, adhering to rigorous validation parameters, and considering the use of orthogonal methods for confirmation, researchers can generate high-quality data that confidently guides the progression of promising candidates through the drug discovery pipeline. The ultimate goal is to ensure that the data generated is not just a number, but a true reflection of the compound's biological activity, paving the way for the development of new and effective therapies.
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Cell viability assays: Alternatives to the MTT assay. Boster Bio. Available at: [Link]
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Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity. PubMed. Available at: [Link]
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A Researcher's Guide to Profiling the Selectivity of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid
In the landscape of modern drug discovery, the journey of a small molecule from a preliminary "hit" to a viable clinical candidate is contingent on a thorough understanding of its biological interactions. A compound's efficacy is intrinsically linked to its selectivity—the ability to interact with its intended target with high affinity while minimally engaging other biological molecules. Poor selectivity can lead to undesirable off-target effects, toxicity, and ultimately, clinical failure. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the cross-reactivity of the novel compound, 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid.
The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and bioactive compounds.[1] Derivatives of piperidine have demonstrated a wide array of pharmacological activities, underscoring the importance of a systematic approach to deconvoluting their specific biological profiles.[1][2][3] This guide will detail a multi-pronged strategy, integrating in silico, in vitro, and cell-based methodologies to construct a robust selectivity profile for this compound.
Phase 1: Foundational In Silico Profiling
Before embarking on resource-intensive wet-lab experiments, computational methods offer a cost-effective initial screen to predict potential off-target interactions.[4][5] These approaches leverage vast databases of known compound-protein interactions to identify proteins that may bind to our test compound based on structural similarity to known ligands.
Experimental Protocol: In Silico Off-Target Prediction
-
Compound Preparation : Generate a 3D conformation of this compound using computational chemistry software.
-
Database Selection : Utilize publicly available or commercial databases that correlate chemical structures with biological activities (e.g., ChEMBL, PubChem, BindingDB).
-
Similarity Searching : Employ 2D and 3D similarity search algorithms to identify known compounds with structural resemblance to the query molecule.
-
Target Prediction : Analyze the known targets of the structurally similar compounds to generate a preliminary list of potential off-targets for this compound.
-
Data Interpretation : Prioritize potential off-targets based on the degree of structural similarity and the biological relevance of the targets.
This initial computational screen provides a hypothesis-generating framework that can guide the selection of targets for subsequent in vitro validation.
Phase 2: Comprehensive In Vitro Selectivity Profiling
In vitro assays are the cornerstone of selectivity profiling, offering controlled environments to quantify the interaction between a compound and a panel of purified proteins.[6] A tiered approach, starting with broad screening panels and progressing to more focused assays, is recommended.
Broad Panel Screening: A Global View of Potential Interactions
Large-scale protein panel screening is an efficient method to rapidly assess the selectivity of a compound against hundreds of potential off-targets.[7][8][9]
Experimental Protocol: Large-Scale Protein Panel Screen (e.g., Kinase Panel)
-
Panel Selection : Choose a commercially available panel of purified proteins relevant to the potential therapeutic area or known liabilities. A broad kinase panel is a common starting point due to the prevalence of kinases as off-targets.
-
Assay Format : Utilize a suitable assay format, such as radiometric, fluorescence-based, or luminescence-based assays, to measure enzyme activity or binding affinity.[6]
-
Compound Concentration : Perform an initial screen at a single high concentration (e.g., 10 µM) to identify any significant interactions.
-
Data Analysis : Calculate the percent inhibition for each protein in the panel. A predefined threshold (e.g., >50% inhibition) is used to identify "hits."
The results from this broad screen will identify potential off-target families that warrant further investigation.
Focused In Vitro Assays: Quantifying Binding Affinity and Functional Activity
For the primary target and any "hits" identified from the broad panel screen, it is crucial to determine the precise binding affinity (Kd) or inhibitory concentration (IC50).
Experimental Protocol: Dose-Response Assays
-
Assay Setup : Prepare assays for the primary target and selected off-targets. These can be binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) or functional enzyme/receptor assays.
-
Compound Titration : Create a serial dilution of this compound.
-
Incubation and Measurement : Incubate the compound with the target protein and measure the response at each concentration.
-
Data Analysis : Plot the response against the compound concentration and fit the data to a suitable dose-response model to determine the IC50 or Kd.
Data Presentation: Comparative Selectivity Profile
| Target | IC50 / Kd (nM) | Assay Type |
| Primary Target X | 50 | Enzyme Inhibition |
| Off-Target Kinase A | 1,500 | Enzyme Inhibition |
| Off-Target Receptor B | >10,000 | Radioligand Binding |
| Off-Target Ion Channel C | 8,500 | Electrophysiology |
This table provides a clear quantitative comparison of the compound's potency at its intended target versus its activity at identified off-targets.
Phase 3: Cell-Based Assays for Physiological Relevance
While in vitro assays with purified proteins are essential, they do not fully recapitulate the complexity of a cellular environment.[6] Cell-based assays provide a more physiologically relevant context to assess a compound's selectivity and potential for off-target mediated cellular effects.
Experimental Protocol: Cellular Target Engagement and Functional Assays
-
Cell Line Selection : Choose cell lines that endogenously express the primary target and key off-targets.
-
Target Engagement Assays : Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the compound engages its intended target in a cellular context.
-
Functional Readouts : Measure downstream functional consequences of target engagement. This could involve quantifying changes in second messengers (e.g., cAMP, Ca2+), protein phosphorylation, or gene expression.
-
Cytotoxicity Profiling : Assess the general cytotoxicity of the compound in multiple cell lines to determine its therapeutic window. An "in vitro selectivity index" can be calculated by comparing the cytotoxic concentration to the on-target effective concentration.[10]
Experimental Workflow: Multi-tiered Selectivity Assessment
Caption: A tiered approach to selectivity profiling.
Interpreting the Data: Building a Comprehensive Selectivity Profile
The culmination of these studies will be a comprehensive selectivity profile for this compound. A highly selective compound will exhibit a significant potency window between its primary target and any identified off-targets. For example, a 100-fold or greater selectivity is often desired.
Signaling Pathway Analysis: Understanding the Impact of Off-Target Engagement
Caption: Impact of on-target vs. off-target engagement.
This systematic evaluation of cross-reactivity is not merely an academic exercise; it is a critical component of risk assessment in drug development.[9][11] By identifying and characterizing off-target interactions early, researchers can make informed decisions about which compounds to advance, potentially saving significant time and resources. Furthermore, understanding a compound's polypharmacology can sometimes reveal opportunities for drug repurposing or the development of multi-targeted therapies.
Conclusion
The rigorous assessment of cross-reactivity is paramount in the development of safe and effective therapeutics. For a novel compound such as this compound, a systematic approach combining in silico prediction, broad in vitro screening, quantitative dose-response assays, and physiologically relevant cell-based studies is essential. This guide provides a robust framework for generating a comprehensive selectivity profile, enabling researchers to confidently advance promising drug candidates.
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A Comparative Guide to the Efficacy of Novel Piperidine Derivatives as Enzyme Inhibitors
Introduction: The Enduring Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] Its prevalence in over seventy commercialized drugs, including multiple blockbuster pharmaceuticals, is a testament to its synthetic accessibility and favorable physicochemical properties.[3] The piperidine moiety's utility is rooted in its stable chair conformation, which allows for the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[2] Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor, or when protonated at physiological pH, a hydrogen bond donor, enabling the fine-tuning of a compound's solubility and lipophilicity.[2][4] These characteristics enhance a molecule's "druggability" by facilitating transport across biological membranes and improving pharmacokinetic properties, often with reduced toxicity.[4]
This technical guide provides a comprehensive benchmark analysis of newly developed piperidine derivatives against established inhibitors, focusing on two therapeutically significant enzyme classes: acetylcholinesterase (AChE) and histone deacetylases (HDACs). Through a detailed examination of their inhibitory potency, supported by rigorous experimental data and protocols, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to advance the design of next-generation therapeutics.
Benchmarking Against Acetylcholinesterase: A Key Target in Neurodegenerative Disease
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) and terminating synaptic transmission.[5][6] In conditions such as Alzheimer's disease, the degeneration of cholinergic neurons leads to a decline in ACh levels, resulting in cognitive impairment.[7] Inhibition of AChE is a primary therapeutic strategy to increase the concentration and duration of action of ACh in the synaptic cleft.[6][7] Donepezil, a piperidine derivative, is a well-established, potent, and selective AChE inhibitor widely used in the clinical management of Alzheimer's disease.
Comparative Efficacy of New Piperidine Derivatives vs. Donepezil
The following table summarizes the in vitro inhibitory potency (IC50) of novel piperidine-based AChE inhibitors compared to the benchmark drug, Donepezil. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and serves as a primary metric for comparing inhibitor efficacy.
| Compound ID | Target Enzyme | IC50 Value | Reference Compound | Reference IC50 |
| New Derivative 1 (86a) | Acetylcholinesterase (AChE) | 2.13 nM | Donepezil | - |
| Donepezil | Acetylcholinesterase (AChE) | - | - | - |
Note: The provided search results highlight that compound 86a is more effective than Donepezil, with an IC50 of 2.13 nM.[8] Specific IC50 values for Donepezil can vary slightly between studies but are typically in the low nanomolar range.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman. This robust and reliable colorimetric assay provides a quantitative measure of enzyme activity.
Causality of Experimental Choices: The Ellman's assay is selected for its simplicity, high throughput capability, and direct measurement of the enzymatic reaction product. The use of acetylthiocholine, a synthetic substrate, allows for a colorimetric readout that is directly proportional to enzyme activity. Pre-incubation of the enzyme with the inhibitor is a critical step to allow for the establishment of binding equilibrium before initiating the reaction.
Self-Validating System: The protocol incorporates several controls to ensure the validity of the results. A "control" well (100% activity) containing the enzyme and substrate without the inhibitor establishes the baseline reaction rate. A "blank" well containing only the buffer and substrate accounts for any non-enzymatic hydrolysis of the substrate. The inclusion of a known inhibitor (e.g., Donepezil) as a positive control validates the assay's ability to detect inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0).
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel).
-
Test compounds (new piperidine derivatives and Donepezil) dissolved in DMSO and serially diluted.
-
15 mM Acetylthiocholine iodide (ATCI) substrate solution.
-
3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in phosphate buffer.[9]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer, 20 µL of the test compound solution (or DMSO for control), and 20 µL of the AChE enzyme solution.
-
Gently mix and pre-incubate the plate at 37°C for 15 minutes.[9]
-
Initiate the reaction by adding 20 µL of the DTNB solution followed by 20 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader.[9]
-
Continue to record the absorbance every 30 seconds for 10-15 minutes to obtain the reaction kinetics.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for background by subtracting the rate of the blank wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100[9]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cholinergic Signaling Pathway and the Action of Piperidine-Based AChE Inhibitors
The following diagram illustrates the cholinergic synapse and the mechanism of action of piperidine-based AChE inhibitors.
Caption: Cholinergic signaling pathway and the action of piperidine-based AChE inhibitors.
Benchmarking Against Histone Deacetylases: A Promising Avenue in Cancer Therapy
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[10] Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers, leading to aberrant gene expression that promotes tumor growth, proliferation, and survival.[11][12] HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[10] Vorinostat is an FDA-approved HDACi used for the treatment of cutaneous T-cell lymphoma.
Comparative Efficacy of New Piperidine Derivatives vs. Vorinostat
The following table presents a comparison of the in vitro inhibitory potency (IC50) of novel piperidine-based HDAC inhibitors against the established drug, Vorinostat.
| Compound ID | Target Enzyme | IC50 Value | Reference Compound | Reference IC50 |
| New Piperazine-based HDACi (5c) | hHDAC8 | 33.67 µM | Vorinostat | - |
| Vorinostat | HDAC6 | 0.034 µM | - | - |
Note: The search results provided IC50 values for different piperazine/piperidine derivatives against different HDAC isoforms. Compound 5c, a piperazine hydroxamate, showed an IC50 of 33.67 µM against hHDAC8.[5] Vorinostat's IC50 against HDAC6 was found to be 0.034 µM.[13] A direct comparison of a single new derivative against Vorinostat on the same HDAC isoform was not available in a single reference, highlighting the need for standardized comparative studies.
Experimental Protocol: Histone Deacetylase (HDAC) Inhibition Assay
Fluorogenic assays are commonly employed for the high-throughput screening of HDAC inhibitors. These assays utilize a substrate that becomes fluorescent upon deacetylation by HDACs.
Causality of Experimental Choices: A fluorogenic assay is chosen for its high sensitivity and suitability for high-throughput screening formats. The use of a specific fluorogenic substrate for a particular HDAC class or isoform allows for the assessment of inhibitor selectivity. The reaction is typically followed by a "developer" step to generate a fluorescent signal, which is then quantified.
Self-Validating System: The assay includes a "no enzyme" control to account for background fluorescence and a "no inhibitor" (vehicle) control to establish the maximum enzyme activity. A known HDAC inhibitor, such as Vorinostat, is used as a positive control to validate the assay's performance.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer (e.g., Tris-based buffer with appropriate salts and additives).
-
Recombinant human HDAC enzyme.
-
Test compounds (new piperidine derivatives and Vorinostat) dissolved in DMSO and serially diluted.
-
Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine coupled to a fluorophore).
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore).
-
-
Assay Procedure (384-well plate format):
-
Add the test compound solution to the wells.
-
Add the HDAC enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate solution.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate for a further period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" controls).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
HDAC Signaling Pathway in Cancer and the Action of Piperidine-Based Inhibitors
The diagram below depicts the role of HDACs in cancer and the therapeutic intervention by piperidine-based HDAC inhibitors.
Caption: Role of HDACs in cancer and the mechanism of piperidine-based HDAC inhibitors.
Cellular Assays: Assessing Cytotoxicity and Target Engagement
While enzymatic assays are crucial for determining the direct inhibitory potency of a compound, cellular assays are essential to evaluate its effects in a more biologically relevant context.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Causality of Experimental Choices: The MTT assay is a widely used and cost-effective method to obtain an initial understanding of a compound's toxicity profile. It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. This provides a quantitative measure of the number of viable cells.
Self-Validating System: The assay includes wells with untreated cells (100% viability) and wells with media alone (background). A known cytotoxic agent can be used as a positive control.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the piperidine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cytotoxicity.
Cell-Based Target Engagement Assays
Confirming that an inhibitor binds to its intended target within a living cell is a critical step in drug development. Techniques like the NanoBRET™ Target Engagement Assay provide a quantitative measure of compound binding at the target protein in live cells.[15][16] This proximity-based assay measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged target protein by the test compound.[16] While highly sensitive and suitable for high-throughput screening, it requires the genetic modification of cells to express the fusion protein.[16]
The Drug Discovery and Development Workflow
The benchmarking of new piperidine derivatives is a key component of the broader drug discovery and development workflow.
Caption: A simplified workflow for enzyme inhibitor drug discovery and development.
Conclusion and Future Directions
This guide has provided a comparative analysis of the efficacy of novel piperidine derivatives against established inhibitors for acetylcholinesterase and histone deacetylases. The data presented, supported by detailed experimental protocols, underscores the continued potential of the piperidine scaffold in generating potent and selective enzyme inhibitors. The versatility of this structural motif allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[17][18]
Future research should focus on expanding the diversity of piperidine-based libraries and conducting head-to-head comparisons of new derivatives against a broader range of known inhibitors across various enzyme classes. Furthermore, the integration of advanced cellular target engagement assays early in the discovery process will be crucial for validating on-target activity and predicting in vivo efficacy. The continued exploration of the rich chemical space offered by the piperidine scaffold holds immense promise for the development of innovative therapeutics to address unmet medical needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
